molecular formula C20H30O4 B042540 20-Carboxyarachidonic acid CAS No. 79551-84-1

20-Carboxyarachidonic acid

Cat. No.: B042540
CAS No.: 79551-84-1
M. Wt: 334.4 g/mol
InChI Key: BGOJKUCHTMYINI-DTLRTWKJSA-N
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Description

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, a dioic acid analog of arachidonic acid, is a critical biochemical tool for investigating eicosanoid biosynthesis and signaling pathways. This compound serves as a direct substrate for key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), allowing researchers to study the production and function of distinct prostaglandin and leukotriene metabolites that differ from those derived from the native arachidonate backbone. Its primary research value lies in elucidating the intricate mechanisms of inflammation, oxidative stress, and cellular signaling in various in vitro model systems. By acting as a competitive inhibitor or alternative substrate, it provides a powerful means to dissect the specificity of eicosanoid-synthesizing enzymes and their downstream biological effects. This makes it an indispensable reagent for advancing our understanding of lipidomics, inflammatory disease pathogenesis, and the development of novel therapeutic strategies targeting the arachidonic acid cascade. Our product is supplied with high purity and rigorous quality control to ensure reproducible and reliable research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOJKUCHTMYINI-DTLRTWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276219
Record name 1,20-eicosa-5,8,11,14-tetraenedioic acid
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Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79551-84-1
Record name 1,20-eicosa-5,8,11,14-tetraenedioic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Carboxyarachidonic acid
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Record name 1,20-eicosa-5,8,11,14-tetraenedioic acid
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Foundational & Exploratory

An In-depth Technical Guide to the 20-Carboxyarachidonic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 20-Carboxyarachidonic acid (20-COOH-AA), a critical signaling molecule in various physiological and pathological processes. This document details the enzymatic cascade, presents quantitative data, outlines experimental protocols, and visualizes the key pathways and workflows.

Introduction to this compound

This compound (20-COOH-AA) is a dicarboxylic acid metabolite derived from the omega-oxidation of arachidonic acid. It is recognized as a bioactive lipid that functions as an endogenous dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ)[1]. As such, 20-COOH-AA is implicated in the regulation of lipid metabolism, inflammation, and cellular growth, making its biosynthetic pathway a subject of significant interest in drug discovery and development.

The Biosynthesis Pathway of this compound

The biosynthesis of 20-COOH-AA is a multi-step enzymatic process that begins with the omega-hydroxylation of arachidonic acid. This pathway involves enzymes from the Cytochrome P450 (CYP), Alcohol Dehydrogenase (ADH), and Aldehyde Dehydrogenase (ALDH) superfamilies.

Step 1: Omega-Hydroxylation of Arachidonic Acid to 20-HETE

The initial and rate-limiting step is the conversion of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE). This reaction is catalyzed by specific isoforms of the Cytochrome P450 superfamily, primarily from the CYP4A and CYP4F families[2][3]. In humans, CYP4A11 and CYP4F2 are the major enzymes responsible for this conversion[2].

  • Substrate: Arachidonic Acid

  • Enzymes: Cytochrome P450 (CYP4A11, CYP4F2)

  • Product: 20-Hydroxyeicosatetraenoic acid (20-HETE)

  • Cofactor: NADPH

Step 2: Oxidation of 20-HETE to 20-Oxo-Arachidonic Acid

20-HETE is subsequently oxidized to its corresponding aldehyde, 20-oxo-arachidonic acid (also referred to as 20-hydroxyeicosatetraenoic acid aldehyde). This reaction is catalyzed by Alcohol Dehydrogenase (ADH)[4]. Studies in the cerebral microvasculature suggest that ADH4 is a primary isoform involved in this step[4].

  • Substrate: 20-Hydroxyeicosatetraenoic acid (20-HETE)

  • Enzyme: Alcohol Dehydrogenase (ADH), likely ADH4[4]

  • Product: 20-Oxo-Arachidonic Acid

  • Cofactor: NAD+

Step 3: Oxidation of 20-Oxo-Arachidonic Acid to 20-COOH-AA

The final step in the pathway is the oxidation of the aldehyde intermediate, 20-oxo-arachidonic acid, to the stable dicarboxylic acid, 20-COOH-AA. This reaction is catalyzed by Aldehyde Dehydrogenase (ALDH)[5]. While the specific ALDH isoform has not been definitively identified for this reaction, members of the ALDH1 and ALDH3 families are known to metabolize long-chain aliphatic aldehydes and are therefore strong candidates[5][6][7].

  • Substrate: 20-Oxo-Arachidonic Acid

  • Enzyme: Aldehyde Dehydrogenase (ALDH)

  • Product: this compound (20-COOH-AA)

  • Cofactor: NAD+

20-COOH-AA Biosynthesis Pathway This compound Biosynthesis Pathway Arachidonic_Acid Arachidonic Acid HETE_20 20-HETE Arachidonic_Acid->HETE_20 ω-hydroxylation Oxo_20_AA 20-Oxo-Arachidonic Acid HETE_20->Oxo_20_AA Oxidation COOH_20_AA 20-COOH-AA Oxo_20_AA->COOH_20_AA Oxidation CYP4A11_CYP4F2 CYP4A11 / CYP4F2 (NADPH) CYP4A11_CYP4F2->HETE_20 ADH ADH (NAD+) ADH->Oxo_20_AA ALDH ALDH (NAD+) ALDH->COOH_20_AA

20-COOH-AA Biosynthesis Pathway

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the 20-COOH-AA biosynthesis pathway.

Table 1: Kinetic Parameters of Human Cytochrome P450 Isoforms for Arachidonic Acid Metabolism

EnzymeKm (μM)Vmax (nmol/min/nmol P450)Reference
CYP4F2247.4[2]
CYP4A1122849.1[2]

Table 2: Tissue and Fluid Concentrations of 20-HETE

Tissue/FluidSpeciesConcentrationReference
Human PlasmaHuman23.6 ng/mL (for total HETEs)[8]
Rat KidneyRat1.8 ± 0.3 ng/g[9]
Rat BrainRat27 ± 3 ng/mL (microdialysate)[9]
Human Cerebrospinal Fluid (post-SAH)HumanElevated levels[3][10]

Note: Data for 20-COOH-AA concentrations are less readily available and often reported in relative terms. Further targeted quantitative studies are needed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 20-COOH-AA biosynthesis pathway.

Quantification of 20-HETE and 20-COOH-AA by UPLC-MS/MS

This protocol is adapted for the simultaneous quantification of 20-HETE and 20-COOH-AA in biological samples.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or tissue homogenate, add an internal standard mix (e.g., d8-20-HETE, d6-20-COOH-AA).

  • Add 3 volumes of ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and acidify to pH 3.5 with 1 M HCl.

  • Extract the lipids twice with 3 volumes of ethyl acetate.

  • Evaporate the pooled organic layers to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).

2. UPLC-MS/MS Conditions:

  • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate to 30% B.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 20-HETE: m/z 319.2 -> 245.2

    • 20-COOH-AA: m/z 333.2 -> 289.2

    • Internal Standards: Monitor appropriate transitions for the deuterated analogs.

Enzyme Activity Assays

4.2.1. Cytochrome P450 (CYP4A/4F) Activity Assay

This assay measures the formation of 20-HETE from arachidonic acid.

  • Reaction Mixture (in a final volume of 200 µL):

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 10 mM MgCl₂

    • 1 mM NADPH

    • 10 µM arachidonic acid (substrate)

    • Recombinant human CYP4A11 or CYP4F2 (or microsomes containing the enzyme)

  • Procedure:

    • Pre-incubate all components except NADPH at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for 20-HETE formation by UPLC-MS/MS as described above.

4.2.2. Alcohol Dehydrogenase (ADH) Activity Assay

This spectrophotometric assay measures the conversion of 20-HETE to 20-oxo-arachidonic acid by monitoring the production of NADH.

  • Reaction Mixture (in a final volume of 1 mL):

    • 50 mM sodium pyrophosphate buffer (pH 8.8)

    • 1 mM NAD+

    • 10 µM 20-HETE (substrate)

    • Purified ADH or cell lysate

  • Procedure:

    • Combine the buffer, NAD+, and 20-HETE in a cuvette.

    • Initiate the reaction by adding the enzyme source.

    • Immediately measure the increase in absorbance at 340 nm over 5 minutes at 37°C.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.2.3. Aldehyde Dehydrogenase (ALDH) Activity Assay

This spectrophotometric assay measures the conversion of 20-oxo-arachidonic acid to 20-COOH-AA by monitoring the production of NADH[2][11][12][13].

  • Reaction Mixture (in a final volume of 1 mL):

    • 50 mM sodium phosphate buffer (pH 8.0)

    • 1 mM NAD+

    • 10 µM 20-oxo-arachidonic acid (substrate)

    • Purified ALDH or cell lysate

  • Procedure:

    • Combine the buffer, NAD+, and substrate in a cuvette.

    • Initiate the reaction by adding the enzyme source.

    • Immediately measure the increase in absorbance at 340 nm over 5 minutes at 37°C.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Experimental Workflow for 20-COOH-AA Analysis

Experimental Workflow Experimental Workflow for 20-COOH-AA Analysis cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Biological Sample (Plasma, Tissue) Homogenization Homogenization (for tissue) Extraction Liquid-Liquid Extraction (with Internal Standard) Homogenization->Extraction UPLC UPLC Separation (C18 Column) Extraction->UPLC Inject Extract MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Quantification Quantification (vs. Standard Curve) MS->Quantification Generate Data Interpretation Biological Interpretation Quantification->Interpretation

Experimental Workflow for 20-COOH-AA Analysis
20-COOH-AA Signaling Pathway

20-COOH-AA Signaling 20-COOH-AA Signaling Pathway cluster_nucleus Nucleus COOH_20_AA 20-COOH-AA PPARa PPARα COOH_20_AA->PPARa Activates PPARg PPARγ COOH_20_AA->PPARg Activates RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (Lipid Metabolism, Inflammation) PPRE->Target_Genes Regulates

20-COOH-AA Signaling Pathway

Conclusion

The biosynthesis of this compound represents a significant pathway in lipid metabolism, yielding a potent signaling molecule with diverse biological activities. Understanding the enzymes involved, their kinetics, and the methods to study this pathway is crucial for elucidating its role in health and disease. This guide provides a foundational resource for researchers and professionals in the field, highlighting the key steps from arachidonic acid to the dual PPAR agonist, 20-COOH-AA. Further research is warranted to fully characterize the kinetic parameters of the dehydrogenase steps and to explore the therapeutic potential of targeting this pathway.

References

The Eicosanoid Metabolite 20-Carboxyarachidonic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 20-Carboxyarachidonic acid (20-COOH-AA), a critical metabolite of arachidonic acid. Intended for researchers, scientists, and professionals in drug development, this document details the discovery, biological synthesis, and signaling pathways of 20-COOH-AA. It also presents key quantitative data and experimental protocols relevant to its study.

Discovery and Biological Significance

This compound (also known as 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid) was identified as the major metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] This conversion occurs in various tissues, including renal tubular epithelial cells, endothelial cells, and microvascular smooth muscle cells.[1] The biological significance of 20-COOH-AA stems from its role as a signaling molecule. Notably, it is a dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), transcription factors that are master regulators of lipid metabolism and inflammation.[1][3] This dual agonism suggests that 20-COOH-AA may function as an endogenous modulator of metabolic and inflammatory pathways.[3] Additionally, it has been observed to inhibit ion transport in the kidneys and induce vasorelaxation in coronary microvessels.[1]

Biosynthesis and Signaling Pathway

The formation of 20-COOH-AA is a two-step enzymatic process originating from arachidonic acid (AA), a polyunsaturated fatty acid released from the cell membrane.

  • ω-Hydroxylation of Arachidonic Acid: The initial and rate-limiting step is the conversion of AA to 20-HETE. This reaction is catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[4][5] In humans, CYP4A11 and CYP4F2 are the primary enzymes responsible for this ω-hydroxylation in the liver and kidney.[6][7]

  • Oxidation of 20-HETE: The resulting 20-HETE is subsequently oxidized to 20-COOH-AA. This conversion is carried out by alcohol dehydrogenases.[1][3] It has also been demonstrated that microsomes containing recombinant human CYP4F3B can facilitate this final oxidation step.[2][3]

Once produced, 20-COOH-AA can enter the cell and bind to the ligand-binding domains of PPARα and PPARγ, initiating a signaling cascade that alters gene expression.

Biosynthesis and Signaling of 20-COOH-AA cluster_0 Cell Membrane cluster_1 Cytoplasm / Endoplasmic Reticulum cluster_2 Nucleus AA Arachidonic Acid CYP CYP4A / CYP4F Enzymes AA->CYP ω-hydroxylation HETE 20-HETE CYP->HETE ADH Alcohol Dehydrogenase HETE->ADH Oxidation COOH_AA 20-Carboxyarachidonic Acid (20-COOH-AA) ADH->COOH_AA PPARa PPARα COOH_AA->PPARa Activation PPARg PPARγ COOH_AA->PPARg Activation Response Transcriptional Regulation (Lipid Metabolism, Inflammation) PPARa->Response PPARg->Response

Biosynthesis of 20-COOH-AA and its activation of PPAR receptors.

Quantitative Data Summary

The enzymatic production of 20-HETE and the binding affinity of 20-COOH-AA to its receptors have been quantitatively characterized.

Table 1: Kinetic Parameters for Human 20-HETE Synthases
EnzymeSubstrateKM (µM)VMAX (min-1)Primary LocationReference
CYP4F2 Arachidonic Acid247.4Liver, Kidney[6]
CYP4A11 Arachidonic Acid22849.1Liver, Kidney[6]

Data derived from studies on human hepatic microsomes.

Table 2: Binding Affinities of 20-COOH-AA for PPAR Ligand Binding Domains
ReceptorKd (µM)Reference
PPARα 0.87 ± 0.12[1][3]
PPARγ 1.7 ± 0.5[1][3]

Kd (dissociation constant) values indicate a strong binding affinity of 20-COOH-AA to both PPAR isoforms.

Chemical Synthesis

While 20-COOH-AA is biosynthesized, chemical synthesis routes are necessary for producing standards for research and drug development. A common strategy involves the ω-oxidation of a protected arachidonic acid derivative. The following logical workflow outlines a generalized synthetic approach.

Logical Synthesis Workflow Start Arachidonic Acid Step1 Carboxyl Protection (e.g., Esterification) Start->Step1 Intermediate1 Protected Arachidonate Step1->Intermediate1 Step2 Selective ω-Hydroxylation (e.g., Biocatalysis or Chemical Oxidation) Intermediate1->Step2 Intermediate2 ω-Hydroxy Protected Arachidonate Step2->Intermediate2 Step3 Oxidation of ω-Alcohol (e.g., Jones Oxidation, TEMPO) Intermediate2->Step3 Intermediate3 ω-Carboxy Protected Arachidonate Step3->Intermediate3 Step4 Deprotection (e.g., Hydrolysis) Intermediate3->Step4 Final This compound Step4->Final

A generalized logical workflow for the chemical synthesis of 20-COOH-AA.

Experimental Protocols

Protocol for 20-HETE and 20-COOH-AA Production in Human Liver Microsomes

This protocol is adapted from methodologies used to assess CYP4F2 and CYP4A11 activity.[8]

1. Reagents and Materials:

  • Human Liver Microsomes (HLM)

  • Arachidonic Acid (Substrate)

  • NADPH (Cofactor)

  • 100 mmol/L Potassium Phosphate (B84403) Buffer (pH 7.4)

  • 2 N HCl (to terminate the reaction)

  • Ethyl Acetate (for extraction)

  • Internal Standard (e.g., 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid)[9]

2. Incubation Procedure:

  • Pre-incubate microsomes (0.1 to 0.5 mg of protein) for 5 minutes at 37°C with arachidonic acid (100 µmol/L) in 200 µL of potassium phosphate buffer.

  • Initiate the enzymatic reaction by adding 1 mmol/L of NADPH.

  • Incubate the reaction mixture for 15 to 40 minutes at 37°C.

  • Terminate the reaction by adding 20 µL of 2 N HCl.

  • Add the internal standard.

3. Extraction:

  • Extract the lipids from the aqueous phase twice with 1 mL of ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

4. Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).

  • Analyze the sample using LC-MS/MS for the quantification of 20-HETE and 20-COOH-AA.

Experimental Workflow for Metabolite Analysis

The analysis of 20-HETE and 20-COOH-AA from biological samples requires several key steps, from sample preparation to final detection.

Experimental Workflow cluster_analysis Sample Biological Sample (e.g., Microsomes, Urine) Spike Add Internal Standard Sample->Spike Extract Solid Phase or Liquid-Liquid Extraction Spike->Extract Deriv Fluorescent Derivatization (Optional, for HPLC-FL) Extract->Deriv Analysis Instrumental Analysis Extract->Analysis for LC-MS Deriv->Analysis for HPLC-FL Quant Data Processing & Quantification Analysis->Quant HPLC HPLC Separation (C18 Reverse-Phase) Detect Detection (MS/MS or Fluorescence)

Workflow for the extraction and analysis of 20-COOH-AA from samples.

This workflow highlights two common analytical techniques. The first is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which provides high sensitivity and specificity.[10] The second is a fluorescent HPLC assay, which involves derivatizing the carboxyl group with a fluorescent tag, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate, prior to separation and detection.[9]

References

The Physiological Role of 20-Carboxyarachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

20-Carboxyarachidonic acid (20-COOH-AA) is a key metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoactive eicosanoid derived from arachidonic acid. Once considered primarily an inactivation product, emerging evidence has established 20-COOH-AA as a biologically active signaling molecule in its own right. This technical guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of 20-COOH-AA, with a particular focus on its role as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs). We detail its involvement in vascular tone regulation and renal function, and explore its potential implications in pathophysiology, including hypertension and kidney disease. This document synthesizes current knowledge, presents quantitative data in structured formats, outlines key experimental protocols, and visualizes complex pathways to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Synthesis and Metabolism

20-COOH-AA is the terminal oxidation product of the ω-hydroxylation pathway of arachidonic acid metabolism. The synthesis is a multi-step enzymatic process primarily initiated by the Cytochrome P450 (CYP) system.

Primary Metabolic Pathway: The canonical pathway begins with the conversion of arachidonic acid to 20-HETE. This reaction is catalyzed by ω-hydroxylases of the CYP4A and CYP4F families of enzymes.[1][2][3] In humans, CYP4F2 and CYP4A11 are the most potent isoforms responsible for generating 20-HETE.[2] Subsequently, 20-HETE is oxidized to 20-COOH-AA. This conversion is carried out by alcohol dehydrogenase (ADH) enzymes.[4][5][6]

Some studies have also identified that certain CYP isoforms, such as recombinant human CYP4F3B, can convert arachidonic acid directly to both 20-HETE and 20-COOH-AA.[4] Following its formation, 20-COOH-AA can be further metabolized via β-oxidation into shorter-chain dicarboxylic acids, such as 18- and 16-carbon variants.[6][7]

AA Arachidonic Acid HETE 20-HETE AA->HETE CYP4A / CYP4F (ω-hydroxylases) COOH 20-COOH-AA HETE->COOH Alcohol Dehydrogenase (ADH) BetaOx β-oxidation Products (Shorter-chain dicarboxylic acids) COOH->BetaOx β-oxidation

Caption: Metabolic pathway of this compound. (Max Width: 760px)

Core Signaling Mechanism: Dual PPAR Activation

The primary mechanism of action for 20-COOH-AA is its function as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[4] These ligand-activated transcription factors are critical regulators of lipid metabolism, inflammation, and cellular differentiation.

Upon binding, 20-COOH-AA activates PPARα and PPARγ, which then form a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Studies using transfected COS-7 cells have demonstrated that 20-COOH-AA effectively activates both PPAR subtypes.[4] Binding assays confirmed a direct interaction with the ligand-binding domains of both receptors.[4]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COOH 20-COOH-AA PPAR PPARα / PPARγ COOH->PPAR Binds & Activates Complex_cyto PPAR-RXR Heterodimer PPAR->Complex_cyto RXR_cyto RXR RXR_cyto->Complex_cyto Complex_nuc PPAR-RXR Heterodimer Complex_cyto->Complex_nuc Translocation PPRE PPRE (on DNA) Complex_nuc->PPRE Binds Gene Target Gene Transcription PPRE->Gene Regulates

Caption: 20-COOH-AA signaling via PPAR activation. (Max Width: 760px)
Data Presentation: PPAR Binding and Activation

Quantitative data from binding and reporter gene assays highlight the affinity and potency of 20-COOH-AA as a PPAR agonist.

ParameterPPARαPPARγReference
Binding Affinity (Kd) 0.87 ± 0.12 µM1.7 ± 0.5 µM[4]
Relative Potency More potent than 20-HETE; approximately half as potent as synthetic agonist Wy-14643.Twice as potent as synthetic agonist ciglitazone.[4]

Physiological Roles

Vascular Tone Regulation

The effect of 20-COOH-AA on vascular tone is complex and appears to be tissue-dependent, often contrasting with the actions of its precursor, 20-HETE, which is a known vasoconstrictor in many vascular beds.[8][9]

  • Vasodilation: In porcine coronary arterioles, 20-COOH-AA was found to produce vasodilation, whereas 20-HETE was inactive.[7] Similarly, it causes dilation in mouse basilar arteries.[10] This suggests a potential role in promoting blood flow in specific circulatory regions.

  • Vasoconstriction: In contrast, studies on cerebral microvessels have reported that 20-COOH-AA can produce vasoconstriction.[5] This discrepancy highlights the need for further research to understand the context-dependent vascular effects of this molecule.

Renal Function

In the kidney, 20-COOH-AA and its precursor are major metabolites of arachidonic acid, particularly in the thick ascending limb of the loop of Henle.[5] While 20-HETE has a well-documented, complex role in modulating renal vascular tone and sodium transport,[5][9] the specific functions of 20-COOH-AA are still being elucidated.

A key emerging role for 20-COOH-AA is in maintaining the integrity of the glomerular filtration barrier. Studies suggest that in glomerular podocytes, the conversion of 20-HETE to 20-COOH-AA by ADH is a protective mechanism. Both 20-HETE and 20-COOH-AA were shown to block increases in glomerular albumin permeability, indicating a crucial role in preserving glomerular function.[11]

Implications in Pathophysiology

  • Hypertension: Given that elevated production of the vasoconstrictor 20-HETE is linked to several forms of hypertension,[3][12] the vasodilatory and PPAR-activating properties of its metabolite, 20-COOH-AA, suggest it may have a counter-regulatory and potentially beneficial role in blood pressure control.

  • Kidney Disease: The overproduction of 20-HETE contributes to renal injury in conditions like diabetic nephropathy by inducing hypertension and podocyte apoptosis.[13][14] The protective effect of 20-COOH-AA on the glomerular barrier suggests that promoting its formation could be a therapeutic strategy to mitigate kidney damage.[11]

  • Cancer: The 20-HETE synthesis pathway is often upregulated in human cancers, where it promotes angiogenesis and tumor growth.[1][15] Since PPARs are known to have complex, often anti-proliferative, roles in cancer, the function of 20-COOH-AA as a dual PPAR agonist presents an interesting avenue for investigation into its potential anti-cancer effects.

Key Experimental Protocols

PPAR Activation Luciferase Reporter Assay

This method is used to quantify the ability of a compound to activate PPARs and drive gene transcription.

  • Cell Culture and Transfection: COS-7 cells (or a similar suitable cell line) are cultured under standard conditions. Cells are transiently co-transfected with two plasmids:

    • An expression vector for the full-length PPARα or PPARγ.

    • A reporter plasmid containing multiple copies of a PPRE sequence upstream of a firefly luciferase gene.

  • Compound Treatment: After a recovery period (e.g., 24 hours), the transfected cells are treated with various concentrations of 20-COOH-AA, a known agonist (positive control, e.g., Wy-14643 for PPARα), or vehicle (negative control).

  • Cell Lysis and Luciferase Measurement: Following an incubation period (e.g., 24 hours), cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

  • Data Analysis: Luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control like Renilla luciferase) and expressed as fold activation over the vehicle control.

Start Culture & Seed COS-7 Cells Transfect Co-transfect with PPARExpression Vector & PPRE-Luciferase Reporter Start->Transfect Treat Treat cells with 20-COOH-AA or Controls Transfect->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity with Luminometer Lyse->Measure Analyze Normalize Data & Calculate Fold Activation Measure->Analyze

Caption: Experimental workflow for a PPAR luciferase reporter assay. (Max Width: 760px)
Radioligand Binding Assay

This protocol determines the binding affinity (Kd) of 20-COOH-AA to the PPAR ligand-binding domain (LBD).

  • Protein Expression: The LBDs of human PPARα and PPARγ are expressed (e.g., in E. coli) and purified.

  • Binding Reaction: A constant concentration of radiolabeled [3H]20-COOH-AA is incubated with the purified LBD in a suitable buffer. This is performed in the presence of increasing concentrations of unlabeled 20-COOH-AA (for competition binding).

  • Separation: The protein-bound radioligand is separated from the free radioligand (e.g., using a filter-binding assay).

  • Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the dissociation constant (Kd) is calculated using non-linear regression analysis.[4]

Analysis of 20-HETE Metabolism

This method is used to identify and quantify the conversion of 20-HETE to 20-COOH-AA by biological tissues.

  • Tissue Incubation: A preparation of the tissue of interest (e.g., isolated mouse cerebral arteries) is incubated in a physiological buffer containing radiolabeled [3H]20-HETE.[10]

  • Extraction: After a set incubation time, the reaction is stopped, and the lipids are extracted from the incubation medium using an organic solvent.

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).[10]

  • Detection and Quantification: The eluate is passed through a radioactivity detector to identify peaks corresponding to [3H]20-HETE and its metabolites. The retention time is compared to that of a known 20-COOH-AA standard. The area under the peak is used to quantify the amount of metabolite formed.[10]

Conclusion and Future Directions

This compound has emerged as a significant bioactive lipid that functions as an endogenous dual activator of PPARα and PPARγ. Its role in physiology, particularly in the vascular and renal systems, is often distinct from and potentially counter-regulatory to its precursor, 20-HETE. The vasodilatory and glomerulo-protective effects of 20-COOH-AA position it as a molecule of interest for therapeutic development in cardiovascular and renal diseases.

Future research should focus on:

  • Resolving conflicting reports on its vascular effects to better understand its tissue- and context-specific actions.

  • Conducting comprehensive in-vivo studies to confirm its physiological roles and therapeutic potential in animal models of hypertension, diabetic nephropathy, and cancer.

  • Identifying and characterizing the specific ADH isoforms responsible for its production in key target tissues.

  • Developing stable synthetic analogs of 20-COOH-AA to explore its potential as a novel PPAR-targeted therapeutic agent.

References

20-Carboxyarachidonic Acid: A Comprehensive Technical Guide to its Role as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Carboxyarachidonic acid (20-COOH-AA) is a dicarboxylic acid metabolite of arachidonic acid, produced via the cytochrome P450 (CYP) and alcohol dehydrogenase (ADH) enzymatic pathways. Initially considered an inactive breakdown product of its precursor, 20-hydroxyeicosatetraenoic acid (20-HETE), emerging evidence has established 20-COOH-AA as a significant signaling molecule in its own right. This technical guide provides an in-depth overview of the biosynthesis, signaling mechanisms, and physiological functions of 20-COOH-AA. It details the experimental protocols for its study and presents key quantitative data in a structured format to facilitate further research and drug development efforts targeting this pathway.

Introduction

Arachidonic acid and its metabolites, collectively known as eicosanoids, are critical regulators of a myriad of physiological and pathophysiological processes. The ω-hydroxylation pathway, initiated by CYP enzymes, generates 20-HETE, a potent vasoconstrictor.[1][2] Subsequent oxidation of 20-HETE by alcohol dehydrogenases yields 20-COOH-AA.[3][4] While 20-HETE has been extensively studied for its role in vascular tone and hypertension, the biological activities of 20-COOH-AA are now gaining significant attention. This molecule has been identified as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), suggesting its involvement in the regulation of metabolism, inflammation, and vascular function.[3][5]

Biosynthesis and Metabolism

The synthesis of 20-COOH-AA is a two-step enzymatic process originating from arachidonic acid.

Step 1: ω-Hydroxylation of Arachidonic Acid to 20-HETE

Arachidonic acid is first converted to 20-HETE by CYP enzymes of the 4A and 4F subfamilies.[6][7][8] In humans, CYP4A11, CYP4F2, and CYP4F3B are the primary enzymes responsible for this reaction.[3][8][9]

Step 2: Oxidation of 20-HETE to 20-COOH-AA

20-HETE is subsequently oxidized to 20-COOH-AA by alcohol dehydrogenases (ADH).[3][4] Specifically, ADH4 has been identified as a key enzyme in this conversion within the cerebral microvasculature.[4] Some studies also suggest that certain CYP enzymes, such as CYP4F3B, can directly convert arachidonic acid to both 20-HETE and 20-COOH-AA.[3][5]

The metabolic cascade from arachidonic acid to 20-COOH-AA is a critical pathway for the generation of this signaling molecule.

AA Arachidonic Acid HETE 20-HETE AA->HETE CYP4A11, CYP4F2, CYP4F3B COOH_AA 20-COOH-AA HETE->COOH_AA Alcohol Dehydrogenase (e.g., ADH4)

Figure 1: Biosynthesis pathway of this compound.

Signaling Mechanisms: A Dual PPARα/γ Agonist

The primary signaling mechanism of 20-COOH-AA is through the direct binding and activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[3][5] PPARs are nuclear receptors that function as ligand-activated transcription factors, regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[10][11][12]

Studies have shown that 20-COOH-AA binds to the ligand-binding domains of both PPARα and PPARγ with high affinity, leading to the activation of their transcriptional activity.[3][5] This dual agonism suggests that 20-COOH-AA may play a complex role in integrating metabolic and inflammatory signals.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20-COOH-AA_ext 20-COOH-AA 20-COOH-AA_int 20-COOH-AA 20-COOH-AA_ext->20-COOH-AA_int PPARa PPARα 20-COOH-AA_int->PPARa PPARg PPARγ 20-COOH-AA_int->PPARg RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene Target Gene Transcription PPRE->Gene Activation/Repression

Figure 2: Signaling pathway of 20-COOH-AA via PPAR activation.

Physiological and Pathophysiological Roles

The signaling activities of 20-COOH-AA translate into diverse physiological and potential pathophysiological effects.

Vascular Function

The effects of 20-COOH-AA on vascular tone appear to be tissue-specific. In porcine coronary arterioles, 20-COOH-AA induces vasodilation, a contrast to the vasoconstrictive effect of its precursor, 20-HETE.[13] Conversely, in cerebral microvessels, 20-COOH-AA has been shown to cause vasoconstriction.[14] This differential activity highlights the complexity of eicosanoid signaling in the vasculature and suggests that the balance between 20-HETE and 20-COOH-AA may be a critical determinant of regional blood flow.

Renal Function

In the kidney, 20-COOH-AA, similar to 20-HETE, inhibits ion transport in renal tubular epithelial cells.[15] This suggests a role in the regulation of sodium and water homeostasis, which could have implications for blood pressure control. The formation of 20-COOH-AA in the thick ascending limb of the loop of Henle further supports its involvement in renal physiology.[14]

Endothelial Function

The endothelium plays a crucial role in vascular health. While high levels of 20-HETE are associated with endothelial dysfunction, the specific effects of 20-COOH-AA on endothelial cell barrier integrity and inflammatory responses are areas of active investigation.[16][17][18] Its ability to activate PPARs suggests potential anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the signaling and activity of 20-COOH-AA.

Table 1: Binding Affinities of 20-COOH-AA for PPARs

ReceptorLigandDissociation Constant (Kd) (µM)Reference
PPARα[³H]20-COOH-AA0.87 ± 0.12[3][5]
PPARγ[³H]20-COOH-AA1.7 ± 0.5[3][5]

Table 2: Relative Potency of 20-COOH-AA in PPAR Activation

ReceptorAssayRelative Potency of 20-COOH-AAReference
PPARγLuciferase ExpressionTwice as potent as 20-HETE or ciglitazone[3][5]
PPARαLuciferase ExpressionMore potent than 20-HETE, half as potent as Wy-14643[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the synthesis and signaling of 20-COOH-AA.

Enzymatic Synthesis of 20-COOH-AA from 20-HETE

This protocol describes the in vitro conversion of 20-HETE to 20-COOH-AA using alcohol dehydrogenase.

Materials:

  • 20-HETE

  • Alcohol Dehydrogenase (from horse liver or recombinant human ADH4)

  • NAD⁺

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

  • Ethyl acetate

  • Solid Phase Extraction (SPE) column (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing 20-HETE (e.g., 10 µM) and NAD⁺ (e.g., 1 mM) in the reaction buffer.

  • Initiate the reaction by adding alcohol dehydrogenase (e.g., 1 unit/mL).

  • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours), with gentle agitation.

  • Stop the reaction by acidification (e.g., adding formic acid to pH 3-4).

  • Extract the lipids from the reaction mixture using ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and purify 20-COOH-AA using an SPE column.

  • Analyze and quantify the product by LC-MS/MS.

Start Start Reaction Incubate 20-HETE, NAD⁺, and ADH at 37°C Start->Reaction Stop Stop Reaction (Acidification) Reaction->Stop Extract Lipid Extraction (Ethyl Acetate) Stop->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Purification (SPE) Evaporate->Purify Analyze LC-MS/MS Analysis Purify->Analyze End End Analyze->End

Figure 3: Experimental workflow for the enzymatic synthesis of 20-COOH-AA.

PPARα/γ Luciferase Reporter Gene Assay

This assay measures the ability of 20-COOH-AA to activate PPARα and PPARγ transcriptional activity.

Materials:

  • COS-7 cells (or other suitable cell line)

  • Expression vectors for full-length PPARα and PPARγ

  • Reporter vector containing a PPAR response element (PPRE) linked to a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 20-COOH-AA and control compounds (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed COS-7 cells in 24-well plates and grow to 70-80% confluency.

  • Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of 20-COOH-AA or control compounds.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize luciferase activity to total protein concentration or a co-transfected control vector (e.g., β-galactosidase).

Radioligand Binding Assay

This assay determines the binding affinity of 20-COOH-AA to PPARs.

Materials:

  • Isolated ligand-binding domains (LBDs) of PPARα and PPARγ

  • Radiolabeled [³H]20-COOH-AA

  • Unlabeled 20-COOH-AA

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT)

  • 96-well filter plates with glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubate a fixed concentration of the PPAR LBD with increasing concentrations of [³H]20-COOH-AA in the binding buffer.

  • For competition binding, incubate the PPAR LBD and a fixed concentration of [³H]20-COOH-AA with increasing concentrations of unlabeled 20-COOH-AA.

  • Allow the binding to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Separate bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer.

  • Add scintillation fluid to the filters and measure radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) or IC50 (for competition binding).

Vascular Reactivity Assay Using Isolated Arterioles

This protocol assesses the effect of 20-COOH-AA on vascular tone.

Materials:

  • Isolated small arteries or arterioles (e.g., coronary or cerebral)

  • Wire myograph system

  • Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂

  • Vasoconstrictor (e.g., endothelin-1, U46619)

  • 20-COOH-AA

Procedure:

  • Dissect and mount a segment of the arteriole on the wire myograph.

  • Equilibrate the vessel in PSS at 37°C.

  • Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor.

  • Once a stable contraction is achieved, add cumulative concentrations of 20-COOH-AA to the bath.

  • Record the changes in isometric tension to determine the vasodilatory or vasoconstrictive response.

  • Express the response as a percentage of the pre-constriction.

Conclusion and Future Directions

This compound has emerged as a bioactive lipid mediator with a distinct signaling profile, primarily acting as a dual agonist for PPARα and PPARγ. Its diverse effects on vascular tone and renal function underscore its potential importance in cardiovascular and renal physiology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the synthesis, signaling, and physiological roles of this intriguing molecule.

Future research should focus on elucidating the in vivo relevance of 20-COOH-AA in various physiological and pathological conditions, including hypertension, metabolic syndrome, and inflammatory diseases. The development of specific inhibitors of 20-COOH-AA synthesis and selective modulators of its receptors will be crucial for dissecting its precise functions and for exploring its therapeutic potential. Furthermore, advanced analytical techniques will be essential for accurately quantifying the levels of 20-COOH-AA in different tissues and biological fluids, providing a deeper understanding of its regulation and contribution to health and disease.

References

20-Carboxyarachidonic Acid: A Technical Guide to PPAR Activation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Endogenous PPAR Ligand, 20-Carboxyarachidonic Acid, and its Role in the Activation of Peroxisome Proliferator-Activated Receptors.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation. Three distinct isotypes have been identified: PPARα, PPARβ/δ, and PPARγ, each with a unique tissue distribution and specific physiological functions. The discovery of endogenous and synthetic ligands for these receptors has paved the way for novel therapeutic interventions for a range of metabolic disorders. This technical guide focuses on this compound (20-COOH-AA), a metabolite of arachidonic acid, and its role as an endogenous activator of PPARs.

20-COOH-AA is a product of the cytochrome P450 (CYP) omega-oxidase pathway, where arachidonic acid is first converted to 20-hydroxyeicosatetraenoic acid (20-HETE) and subsequently oxidized to 20-COOH-AA by alcohol dehydrogenases.[1][2] Emerging evidence has identified 20-COOH-AA as a dual activator of PPARα and PPARγ, suggesting its potential significance in physiological and pathophysiological processes.[1][2] This document provides a comprehensive overview of the interaction between 20-COOH-AA and PPARs, including quantitative binding data, detailed experimental protocols for studying this interaction, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on 20-COOH-AA and PPAR Interaction

LigandPPAR IsotypeBinding Affinity (Kd) [µM]Activation (EC50) [µM]
This compound PPARα0.87 ± 0.12[1]Data Not Available
PPARγ1.7 ± 0.5[1]Data Not Available
PPARβ/δData Not AvailableData Not Available

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound and PPAR Activation

The metabolic cascade leading to the formation of 20-COOH-AA and its subsequent activation of PPARα and PPARγ is a key pathway in lipid signaling. This process begins with the release of arachidonic acid from the cell membrane, followed by enzymatic conversion by CYP450 omega-oxidases and alcohol dehydrogenases. Once formed, 20-COOH-AA can enter the nucleus and bind to PPARα and PPARγ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in lipid metabolism and inflammation.

Biosynthesis of 20-COOH-AA and PPAR Activation Pathway cluster_nucleus Nuclear Events AA Arachidonic Acid CYP450 CYP450 Omega-Oxidase AA->CYP450 HETE 20-HETE CYP450->HETE ADH Alcohol Dehydrogenase HETE->ADH COOH_AA 20-COOH-AA ADH->COOH_AA Nucleus Nucleus COOH_AA->Nucleus PPARa PPARα COOH_AA->PPARa PPARg PPARγ COOH_AA->PPARg RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Activation

Caption: Biosynthesis of 20-COOH-AA and its activation of PPARα and PPARγ.

Experimental Workflow for Luciferase Reporter Assay

The luciferase reporter assay is a widely used method to quantify the transcriptional activity of PPARs in response to a ligand. This workflow involves transfecting cells with plasmids encoding a PPAR isotype and a luciferase reporter gene under the control of a PPRE. Upon activation by a ligand like 20-COOH-AA, the PPAR-RXR heterodimer binds to the PPRE, driving the expression of luciferase, which can be measured as a luminescent signal.

Luciferase Reporter Assay Workflow start Start transfect Transfect cells with PPA-RXR and PPRE-luciferase plasmids start->transfect incubate1 Incubate for 24-48h transfect->incubate1 treat Treat cells with 20-COOH-AA incubate1->treat incubate2 Incubate for 18-24h treat->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity lyse->measure end End measure->end

Caption: Workflow for a PPAR activation luciferase reporter assay.

Experimental Workflow for TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive method to measure the binding of a ligand to a PPAR's ligand-binding domain (LBD). This assay typically involves a terbium-labeled antibody that binds to a GST-tagged PPAR-LBD and a fluorescently labeled tracer ligand. When the tracer is bound, FRET occurs. A test compound like 20-COOH-AA will compete with the tracer, leading to a decrease in the FRET signal.

TR-FRET Binding Assay Workflow start Start prepare_reagents Prepare assay buffer, Tb-antibody, GST-PPAR-LBD, and fluorescent tracer start->prepare_reagents add_compound Add 20-COOH-AA (test compound) to assay plate prepare_reagents->add_compound add_reagents Add Tb-antibody/GST-PPAR-LBD mix and fluorescent tracer add_compound->add_reagents incubate Incubate at room temperature add_reagents->incubate read_plate Read plate on TR-FRET reader (excitation at 340 nm, emission at 495 nm and 520 nm) incubate->read_plate calculate Calculate FRET ratio (520nm/495nm) read_plate->calculate end End calculate->end

Caption: Workflow for a TR-FRET based PPAR competitive binding assay.

Experimental Protocols

Luciferase Reporter Gene Assay for PPAR Activation

This protocol is designed to assess the ability of 20-COOH-AA to activate PPARα and PPARγ transcriptional activity in a cell-based system.

1. Cell Culture and Transfection:

  • Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
  • For each well of a 24-well plate, prepare a transfection mix containing:
  • Expression vector for the full-length human PPARα or PPARγ.
  • A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.
  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
  • Transfect the cells using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

  • After 24 hours of transfection, replace the medium with fresh DMEM containing 1% FBS.
  • Add 20-COOH-AA at various concentrations (e.g., 0.1 to 10 µM) to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).

3. Luciferase Assay:

  • After 18-24 hours of incubation with the compounds, wash the cells with phosphate-buffered saline (PBS).
  • Lyse the cells using a passive lysis buffer.
  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
  • Express the results as fold activation relative to the vehicle control.
  • Plot the fold activation against the concentration of 20-COOH-AA to generate a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This protocol measures the direct binding of 20-COOH-AA to the ligand-binding domain (LBD) of PPARα and PPARγ.

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, and 0.1% BSA).
  • Prepare solutions of recombinant GST-tagged human PPARα-LBD or PPARγ-LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled known PPAR ligand (tracer).

2. Assay Procedure:

  • In a 384-well black plate, add 20-COOH-AA at various concentrations.
  • Add a pre-mixed solution of the GST-PPAR-LBD and the terbium-labeled anti-GST antibody to each well.
  • Add the fluorescent tracer to all wells.
  • Include control wells with no test compound (maximum FRET) and wells with a high concentration of a known unlabeled ligand (minimum FRET).

3. Measurement:

  • Incubate the plate at room temperature for 1-4 hours, protected from light.
  • Measure the time-resolved fluorescence signals at the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths using a suitable plate reader with a 340 nm excitation source.

4. Data Analysis:

  • Calculate the FRET ratio (emission at 520 nm / emission at 495 nm) for each well.
  • Plot the FRET ratio against the logarithm of the 20-COOH-AA concentration.
  • Determine the IC50 value from the resulting competition curve, which can be used to calculate the binding affinity (Ki).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the formation of the PPAR/RXR/PPRE complex and can be used to see if a ligand like 20-COOH-AA influences this binding.

1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides corresponding to a PPRE sequence.
  • Label the double-stranded PPRE probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

2. Binding Reaction:

  • In a reaction tube, combine recombinant human PPARα or PPARγ protein, recombinant human RXRα protein, and a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
  • Add 20-COOH-AA at the desired concentration. Include a vehicle control.
  • Incubate at room temperature for 15-20 minutes to allow for ligand-receptor binding.
  • Add the labeled PPRE probe and a non-specific competitor DNA (e.g., poly(dI-dC)) to the reaction mixture.
  • Incubate for another 20-30 minutes at room temperature to allow for DNA-protein binding.

3. Electrophoresis and Detection:

  • Load the samples onto a non-denaturing polyacrylamide gel.
  • Run the gel at a constant voltage in a cold room or with a cooling system.
  • For radioactive probes, dry the gel and expose it to an X-ray film or a phosphorimager screen.
  • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

4. Analysis:

  • Analyze the resulting autoradiogram or image for the presence of a shifted band, which represents the PPAR/RXR/PPRE complex.
  • Compare the intensity of the shifted band in the presence and absence of 20-COOH-AA to assess its effect on DNA binding.

Conclusion

This compound has been identified as an endogenous dual activator of PPARα and PPARγ.[1][2] Its biosynthesis from arachidonic acid via the cytochrome P450 pathway positions it as a key signaling molecule in lipid metabolism. The quantitative data on its binding affinity, though incomplete with respect to EC50 values and its effect on PPARβ/δ, underscores its potential physiological relevance. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting this endogenous ligand and its associated pathways. Future research should focus on elucidating the precise functional consequences of PPAR activation by 20-COOH-AA and exploring its role in metabolic diseases.

References

Cellular Targets of 20-Carboxyarachidonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a dicarboxylic acid metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), a significant product of arachidonic acid metabolism via cytochrome P450 (CYP) ω-hydroxylases. While 20-HETE has been extensively studied for its potent vasoactive and natriuretic effects, its metabolite, 20-COOH-AA, is emerging as a bioactive lipid mediator with its own distinct cellular targets and signaling pathways. This technical guide provides a comprehensive overview of the known cellular targets of 20-COOH-AA, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades to support further research and drug development efforts in this area.

The primary identified cellular targets for 20-COOH-AA are the nuclear receptors, Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] Through these interactions, 20-COOH-AA can modulate gene expression related to lipid metabolism and inflammation. Additionally, evidence suggests that 20-COOH-AA, much like its precursor 20-HETE, may influence ion transport mechanisms in the kidney and contribute to vasorelaxation, although the direct molecular targets for these latter effects are still under investigation.

Quantitative Data on Cellular Target Interactions

The binding affinities of 20-COOH-AA for its primary targets have been quantified, providing a basis for understanding its potential physiological and pharmacological roles.

TargetLigandParameterValueCell/SystemReference
PPARα (Ligand Binding Domain)[³H]20-COOH-AAKd0.87 ± 0.12 µMIsolated protein[1]
PPARγ (Ligand Binding Domain)[³H]20-COOH-AAKd1.7 ± 0.5 µMIsolated protein[1]
PPARγ-mediated transcription20-COOH-AAPotencyTwice as potent as ciglitazone (B1669021)Transfected COS-7 cells[1]
PPARα-mediated transcription20-COOH-AAPotencyMore potent than 20-HETETransfected COS-7 cells[1]

Signaling Pathways of this compound

The principal signaling pathway for 20-COOH-AA involves the activation of PPARα and PPARγ. Upon binding, 20-COOH-AA induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent regulation of target gene expression.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20-COOH-AA 20-COOH-AA PPAR PPARα / PPARγ 20-COOH-AA->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes Coactivators Co-activators PPAR->Coactivators Recruits PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Expression Target Gene Transcription Coactivators->Gene_Expression Initiates Biological_Effects Biological Effects (Lipid Metabolism, Inflammation) Gene_Expression->Biological_Effects Leads to

Figure 1: PPARα/γ signaling pathway activated by 20-COOH-AA.

Downstream of PPAR activation, 20-COOH-AA is expected to regulate the expression of genes involved in lipid catabolism (via PPARα) and lipid storage and adipogenesis (via PPARγ).[2]

Other Potential Cellular Targets and Effects

Renal Ion Transport

Like its precursor 20-HETE, 20-COOH-AA is implicated in the regulation of ion transport in the renal tubules. While the direct molecular targets are not yet fully elucidated, potential candidates based on the actions of related fatty acids include the Na+/K+-ATPase and various ion channels such as the epithelial sodium channel (ENaC).[3][4] Fatty acids can modulate the activity of these transport proteins, thereby influencing sodium reabsorption and blood pressure regulation.

Vasorelaxation

20-COOH-AA has been observed to induce vasorelaxation of porcine coronary microvessels. The underlying mechanism may involve the activation of potassium channels in vascular smooth muscle cells, a common pathway for vasodilation induced by various lipid mediators.[5][6] Activation of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent muscle relaxation.

Experimental Protocols

PPARα and PPARγ Ligand Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of 20-COOH-AA for the ligand-binding domains (LBDs) of PPARα and PPARγ.

Materials:

  • [³H]-labeled 20-COOH-AA

  • Purified recombinant PPARα-LBD and PPARγ-LBD

  • Unlabeled 20-COOH-AA (for competition)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)

  • 96-well filter plates with GF/C filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a dilution series of unlabeled 20-COOH-AA in binding buffer.

  • In a 96-well plate, add a fixed concentration of purified PPAR-LBD.

  • Add the unlabeled 20-COOH-AA dilutions to the respective wells.

  • Add a fixed concentration of [³H]20-COOH-AA to all wells.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through the GF/C filter plate to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail to each well.

  • Quantify the radioactivity in a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ of unlabeled 20-COOH-AA and subsequently calculate the Ki and Kd values.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - [³H]20-COOH-AA - Unlabeled 20-COOH-AA - PPAR-LBD - Binding Buffer Start->Prepare_Reagents Incubation Incubate Reagents in 96-well plate Prepare_Reagents->Incubation Filtration Vacuum Filtration (Separates bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Add Scintillant & Count Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate Kd) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a radioligand binding assay.
PPARα and PPARγ Luciferase Reporter Gene Assay

This protocol outlines a cell-based assay to measure the functional activation of PPARα and PPARγ by 20-COOH-AA.

Materials:

  • Mammalian cell line (e.g., COS-7, HEK293)

  • Expression plasmids for full-length PPARα and PPARγ

  • Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE)

  • Transfection reagent

  • Cell culture medium and supplements

  • 20-COOH-AA and control compounds (e.g., ciglitazone for PPARγ, Wy-14643 for PPARα)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After an appropriate incubation period for plasmid expression, replace the medium with fresh medium containing a serial dilution of 20-COOH-AA or control compounds.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity (e.g., to total protein concentration or a co-transfected control plasmid like Renilla luciferase).

  • Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Luciferase_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well plate Start->Cell_Seeding Transfection Co-transfect with PPA-R & PPRE-Luc Plasmids Cell_Seeding->Transfection Treatment Treat with 20-COOH-AA Transfection->Treatment Incubation Incubate for 18-24h Treatment->Incubation Lysis_and_Assay Lyse Cells & Add Luciferase Reagent Incubation->Lysis_and_Assay Luminescence_Measurement Measure Luminescence Lysis_and_Assay->Luminescence_Measurement Data_Analysis Data Analysis (Determine EC₅₀) Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a luciferase reporter gene assay.

Conclusion

This compound is a bioactive lipid that primarily targets the nuclear receptors PPARα and PPARγ, thereby influencing gene expression related to lipid metabolism and inflammation. While its effects on renal ion transport and vasorelaxation are noted, the direct molecular players in these processes require further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting 20-COOH-AA signaling pathways. Future studies should focus on elucidating the full spectrum of its cellular targets, defining its downstream effects with greater precision, and establishing its role in various physiological and pathological conditions.

References

20-Carboxyarachidonic Acid: A Comprehensive Technical Guide to its Role in Vascular Tone Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Carboxyarachidonic acid (20-COOH-AA) is a cytochrome P450-derived metabolite of arachidonic acid with significant implications for the regulation of vascular tone. Unlike its precursor, the potent vasoconstrictor 20-hydroxyeicosatetraenoic acid (20-HETE), 20-COOH-AA primarily acts as a vasodilator.[1] This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental methodologies related to the vascular effects of 20-COOH-AA. Quantitative data are summarized, and key processes are visualized to offer a comprehensive resource for researchers and professionals in the field of cardiovascular pharmacology and drug development.

Introduction: The Cytochrome P450 Pathway and Vasoactive Eicosanoids

Arachidonic acid is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenases.[2] The CYP pathway, particularly the CYP4A and CYP4F families, is responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE.[3][4] This eicosanoid is a known vasoconstrictor that plays a role in the autoregulation of blood flow in several vascular beds.[2][5] Further metabolism of 20-HETE by alcohol dehydrogenase leads to the formation of 20-COOH-AA.[1] While structurally similar to its precursor, 20-COOH-AA often elicits opposing physiological responses, primarily vasodilation, making it a molecule of significant interest in cardiovascular research.[1]

Mechanism of Action: Regulation of Vascular Smooth Muscle Tone

The primary mechanism underlying the vasodilatory effect of 20-COOH-AA is the activation of large-conductance Ca2+-activated K+ (BK) channels in vascular smooth muscle cells (VSMCs). The sequence of events is as follows:

  • BK Channel Activation: 20-COOH-AA, like other negatively charged lipids, is thought to interact with the BK channel, increasing its activity.[6]

  • Membrane Hyperpolarization: The opening of BK channels leads to an efflux of K+ ions from the VSMC, causing the cell membrane to hyperpolarize.

  • Inhibition of Ca2+ Influx: This hyperpolarization leads to the closure of voltage-gated L-type Ca2+ channels, thereby reducing the influx of extracellular Ca2+.

  • Vasorelaxation: The resulting decrease in intracellular Ca2+ concentration prevents the activation of the contractile machinery, leading to smooth muscle relaxation and vasodilation.[7]

In some vascular beds, the vasodilatory response to 20-COOH-AA has been shown to be inhibited by indomethacin, suggesting a potential involvement of cyclooxygenase products in its mechanism of action.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of 20-COOH-AA on vascular tone.

Vessel Type Species Pre-constrictor 20-COOH-AA Concentration Effect Inhibitors Reference
Basilar ArteryMouseU-46619Not specifiedDilationIndomethacin (10 µM)[1]
Coronary MicrovesselsPorcineNot specifiedNot specifiedDilationNot specified[1]

Further quantitative data from additional studies will be incorporated as they become available.

Experimental Protocols

Isolated Vessel Myography

This technique is used to assess the direct effect of 20-COOH-AA on vascular tone in isolated arteries.

Protocol:

  • Vessel Isolation: Small arteries (e.g., cerebral, mesenteric, or renal) are carefully dissected from the animal model.[8]

  • Mounting: The vessel segments are mounted on two small wires in a myograph chamber filled with a physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Equilibration: The vessels are allowed to equilibrate under a normalized passive tension.

  • Pre-constriction: To study vasodilation, the vessels are pre-constricted with an agonist such as the thromboxane (B8750289) A2 mimetic U-46619, phenylephrine, or a high K+ solution.[1][8]

  • Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of 20-COOH-AA to the bath.

  • Data Acquisition: Changes in vessel tension are recorded and analyzed to determine the vasodilatory or vasoconstrictor effects.

Patch-Clamp Electrophysiology

This method is employed to study the effect of 20-COOH-AA on the activity of single ion channels, such as BK channels, in isolated VSMCs.

Protocol:

  • Cell Isolation: VSMCs are enzymatically dissociated from the desired vascular bed.

  • Patch Configuration: The inside-out or outside-out patch-clamp configuration is used to isolate a small patch of the cell membrane containing the ion channels of interest.[6]

  • Recording: The activity of the BK channels is recorded in response to the application of 20-COOH-AA to the bath solution.

  • Data Analysis: The open probability (Po) and conductance of the channels are analyzed to determine the effect of 20-COOH-AA.

Signaling Pathways and Visualizations

20-COOH-AA-Mediated Vasodilation

The primary signaling pathway for 20-COOH-AA-induced vasodilation involves the direct activation of BK channels in VSMCs.

G cluster_VSMC Vascular Smooth Muscle Cell (VSMC) AA 20-COOH-AA BK BK Channel Activation AA->BK K_efflux K+ Efflux BK->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol VGCC Voltage-Gated Ca2+ Channels (VGCC) Inhibition Hyperpol->VGCC Ca_influx Decreased Intracellular [Ca2+] VGCC->Ca_influx Relax Vasorelaxation Ca_influx->Relax G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Animal Model (e.g., Rat, Mouse) vessel_dissection Vessel Dissection (e.g., Cerebral Artery) animal_model->vessel_dissection myograph Mounting in Wire Myograph vessel_dissection->myograph equilibrate Equilibration & Normalization myograph->equilibrate preconstrict Pre-constriction (e.g., U-46619) equilibrate->preconstrict drug_admin Cumulative Addition of 20-COOH-AA preconstrict->drug_admin record Record Tension Changes drug_admin->record crc Generate Concentration- Response Curve record->crc stats Statistical Analysis crc->stats

References

The In Vivo Metabolism of 20-Carboxyarachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Carboxyarachidonic acid (20-COOH-AA) is a crucial metabolite of arachidonic acid, playing significant roles in various physiological and pathological processes. Understanding its in vivo metabolism is paramount for elucidating its biological functions and for the development of novel therapeutics targeting its pathways. This technical guide provides a comprehensive overview of the in vivo metabolism of 20-COOH-AA, detailing the enzymatic pathways, key metabolites, and relevant experimental protocols. Quantitative data are summarized in structured tables, and metabolic and signaling pathways, along with experimental workflows, are visualized through detailed diagrams.

Introduction

This compound (20-COOH-AA) is a dicarboxylic acid derivative of arachidonic acid, a polyunsaturated fatty acid that is a key component of cell membranes and a precursor to a vast array of signaling molecules. The metabolism of arachidonic acid through the cytochrome P450 (CYP) pathway leads to the formation of various eicosanoids, including 20-hydroxyeicosatetraenoic acid (20-HETE). 20-COOH-AA is subsequently formed from 20-HETE and is further metabolized, influencing a range of cellular processes, including vascular function and gene expression. This guide delves into the core aspects of 20-COOH-AA's journey within a biological system.

Metabolic Pathways of this compound

The in vivo metabolism of 20-COOH-AA is a multi-step process involving several key enzymes and cellular compartments. The primary pathway involves its synthesis from arachidonic acid and its subsequent degradation via beta-oxidation.

Synthesis of this compound

The formation of 20-COOH-AA begins with the ω-hydroxylation of arachidonic acid to produce 20-HETE. This reaction is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1][2][3] Subsequently, 20-HETE is oxidized to 20-COOH-AA by alcohol dehydrogenase (ADH), with ADH4 being a key isoform in cerebral microvessels.[1]

Arachidonic_Acid Arachidonic Acid 20-HETE 20-Hydroxyeicosatetraenoic acid (20-HETE) Arachidonic_Acid->20-HETE CYP4A/CYP4F (ω-hydroxylase) 20-COOH-AA This compound (20-COOH-AA) 20-HETE->20-COOH-AA Alcohol Dehydrogenase (ADH)

Figure 1: Synthesis pathway of this compound.

Beta-Oxidation of this compound

Once formed, 20-COOH-AA undergoes catabolism through the beta-oxidation pathway, a process that sequentially shortens the fatty acid chain.[4] This process is thought to occur in peroxisomes and mitochondria and results in the formation of shorter-chain dicarboxylic acids.[5] The primary products are likely 18-carbon and 16-carbon dicarboxylic acids.[4]

20-COOH-AA This compound (C20) 18-COOH-Diene 18-Carbon Dicarboxylic Acid 20-COOH-AA->18-COOH-Diene β-oxidation cycle 1 AcetylCoA Acetyl-CoA 20-COOH-AA->AcetylCoA 16-COOH-Triene 16-Carbon Dicarboxylic Acid 18-COOH-Diene->16-COOH-Triene β-oxidation cycle 2 18-COOH-Diene->AcetylCoA 16-COOH-Triene->AcetylCoA Further β-oxidation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20-COOH-AA_ext 20-COOH-AA 20-COOH-AA_cyt 20-COOH-AA 20-COOH-AA_ext->20-COOH-AA_cyt Transport PPAR PPARα / PPARγ 20-COOH-AA_cyt->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism, Inflammation) PPRE->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription AnimalModel Animal Model (e.g., Rat, Mouse) SampleCollection Tissue/Fluid Collection (e.g., Kidney, Liver, Plasma) AnimalModel->SampleCollection Homogenization Tissue Homogenization SampleCollection->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

References

20-Carboxyarachidonic Acid: A Dual PPAR Agonist in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is an endogenous metabolite of arachidonic acid, a key polyunsaturated fatty acid involved in a multitude of cellular signaling pathways. Emerging as a significant player in the regulation of lipid metabolism, 20-COOH-AA exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that are critical regulators of lipid and glucose homeostasis. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and metabolic consequences of 20-COOH-AA, with a focus on its role as a dual activator of PPARα and PPARγ. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for metabolic disorders.

Biosynthesis of this compound

20-COOH-AA is not directly synthesized but is a downstream metabolite of arachidonic acid. The biosynthesis is a two-step enzymatic process:

  • ω-Hydroxylation of Arachidonic Acid: The initial step involves the ω-hydroxylation of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families, to form 20-hydroxyeicosatetraenoic acid (20-HETE)[1].

  • Oxidation of 20-HETE: Subsequently, 20-HETE is oxidized to 20-COOH-AA. This conversion is catalyzed by alcohol and aldehyde dehydrogenases[1].

Arachidonic_Acid Arachidonic Acid 20-HETE 20-Hydroxyeicosatetraenoic acid (20-HETE) Arachidonic_Acid->20-HETE CYP450 (CYP4A, CYP4F) ω-hydroxylation 20-COOH-AA This compound (20-COOH-AA) 20-HETE->20-COOH-AA Alcohol/Aldehyde Dehydrogenase

Biosynthesis of this compound.

Mechanism of Action: Dual PPARα and PPARγ Agonism

The primary mechanism through which 20-COOH-AA influences lipid metabolism is by acting as a ligand for and activating two key isoforms of the peroxisome proliferator-activated receptor: PPARα and PPARγ[1]. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

  • PPARα Activation: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a major regulator of fatty acid oxidation.

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, lipid storage, and glucose homeostasis.

The dual activation of both PPARα and PPARγ by 20-COOH-AA suggests a multifaceted role in coordinating both the breakdown and storage of fatty acids, as well as influencing glucose metabolism.

20-COOH-AA This compound PPARa PPARα 20-COOH-AA->PPARa Binds and Activates PPARg PPARγ 20-COOH-AA->PPARg Binds and Activates PPARa_RXR PPARα/RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds PPARg_RXR->PPRE Binds Target_Genes_a Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes_a Regulates Transcription Target_Genes_g Target Genes (e.g., ACC, FASN) PPRE->Target_Genes_g Regulates Transcription Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Target_Genes_a->Fatty_Acid_Oxidation Lipogenesis ↑/↓ Lipogenesis Target_Genes_g->Lipogenesis

Signaling pathway of 20-COOH-AA via PPARα and PPARγ.

Quantitative Data on PPAR Activation

Studies have demonstrated the potency of 20-COOH-AA as a dual PPAR agonist. The following table summarizes key quantitative data from in vitro assays.

ParameterPPARαPPARγReference Compound(s)Source
Binding Affinity (Kd) 0.87 ± 0.12 µM1.7 ± 0.5 µM-[1]
Luciferase Expression More potent than 20-HETE; half as potent as Wy-14643Twice as potent as 20-HETE and ciglitazoneWy-14643, 20-HETE, Ciglitazone[1]

Effects on Lipid Metabolism

The activation of PPARα and PPARγ by 20-COOH-AA leads to the regulation of key enzymes and proteins involved in fatty acid oxidation and lipogenesis.

Fatty Acid Oxidation

Activation of PPARα by 20-COOH-AA is expected to upregulate the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation. Key target genes include:

  • Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.

  • Acyl-CoA Oxidase 1 (ACOX1): The first and often rate-limiting enzyme of the peroxisomal β-oxidation pathway.

Lipogenesis

The effect of 20-COOH-AA on lipogenesis is more complex due to the dual activation of PPARα and PPARγ.

  • PPARγ activation generally promotes the expression of genes involved in fatty acid synthesis and storage.

  • PPARα activation can have an opposing effect by promoting fatty acid catabolism.

Key genes in lipogenesis that are known to be regulated by PPARs include:

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.

  • Fatty Acid Synthase (FASN): A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.

The net effect of 20-COOH-AA on lipogenesis in a specific tissue will likely depend on the relative expression levels of PPARα and PPARγ and the cellular context.

In Vivo Effects on Lipid Profile

While direct in vivo studies administering 20-COOH-AA and measuring plasma lipid profiles are limited, the known effects of PPARα and PPARγ agonists provide a basis for expected outcomes.

Lipid ParameterExpected Effect of 20-COOH-AARationale
Triglycerides DecreasePPARα activation increases fatty acid oxidation and clearance of triglyceride-rich lipoproteins.
Total Cholesterol VariablePPARα activation can have modest effects on cholesterol levels.
LDL-Cholesterol VariableEffects on LDL-C are complex and can depend on the specific PPAR agonist.
HDL-Cholesterol IncreasePPARα activation is known to increase the expression of ApoA-I and ApoA-II, key components of HDL.

Note: The table above is based on the known pharmacology of PPAR agonists. Specific in vivo data for 20-COOH-AA is needed for confirmation.

Experimental Protocols

Synthesis and Purification of this compound

A detailed, step-by-step protocol for the chemical synthesis and purification of this compound is not widely available in the public literature. The general approach involves the oxidation of 20-hydroxyeicosatetraenoic acid (20-HETE).

General Workflow:

Start Start with 20-HETE Oxidation Oxidation Reaction (e.g., using Jones reagent or other oxidizing agents) Start->Oxidation Extraction Extraction of Carboxylic Acid Oxidation->Extraction Purification Purification by HPLC Extraction->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization End Pure 20-COOH-AA Characterization->End

General workflow for 20-COOH-AA synthesis.

Purification by High-Performance Liquid Chromatography (HPLC): Purification of 20-COOH-AA from a reaction mixture or biological sample would typically involve reverse-phase HPLC.

  • Column: A C18 reverse-phase column is commonly used for separating fatty acids.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength around 200-210 nm.

PPAR Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate PPARs.

Principle: Cells are co-transfected with two plasmids: one expressing the PPAR of interest (α or γ) and another containing a luciferase reporter gene under the control of a PPRE. If the test compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

Detailed Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, COS-7) is cultured and then co-transfected with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment: After an appropriate incubation period post-transfection, the cells are treated with various concentrations of the test compound (20-COOH-AA) or control ligands (e.g., Wy-14643 for PPARα, rosiglitazone (B1679542) for PPARγ).

  • Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: Luciferase activity is normalized to the activity of the control reporter (e.g., β-galactosidase). The fold induction of luciferase activity relative to the vehicle control is then calculated for each concentration of the test compound.

cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Cells Host Cells Transfection Co-transfection Cells->Transfection PPAR_Vector PPAR Expression Vector PPAR_Vector->Transfection Reporter_Vector PPRE-Luciferase Reporter Vector Reporter_Vector->Transfection Transfected_Cells Transfected Cells Transfection->Transfected_Cells Treatment Treat with 20-COOH-AA or control ligands Transfected_Cells->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Normalization Normalize Data Luciferase_Assay->Normalization Fold_Induction Calculate Fold Induction Normalization->Fold_Induction

Workflow for a PPAR Luciferase Reporter Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to a receptor.

Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation containing the receptor (e.g., purified receptor protein, cell membranes). A competing unlabeled ligand (the test compound) is added at various concentrations. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the binding affinity of the test compound can be calculated.

Detailed Methodology:

  • Receptor Preparation: The ligand-binding domain of the PPAR (α or γ) is expressed and purified.

  • Incubation: The purified receptor is incubated with a fixed concentration of a radiolabeled PPAR ligand (e.g., [³H]-rosiglitazone for PPARγ) and increasing concentrations of the unlabeled test compound (20-COOH-AA).

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through a membrane that retains the receptor-ligand complex.

  • Quantification of Radioactivity: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A competition binding curve is generated, from which the IC50 (the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand) can be determined. The Ki (dissociation constant of the inhibitor) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is an intriguing endogenous lipid metabolite that functions as a dual activator of PPARα and PPARγ. Its ability to modulate both fatty acid oxidation and storage pathways highlights its potential as a key regulator of lipid homeostasis. While the foundational aspects of its biosynthesis and mechanism of action are established, further research is required to fully elucidate its quantitative effects on specific gene targets and its in vivo impact on lipid profiles. The development of more detailed synthetic protocols and the availability of this compound for research will be crucial for advancing our understanding of its physiological roles and therapeutic potential in metabolic diseases. This guide provides a solid framework for researchers and drug developers to build upon as they explore the promising biology of 20-COOH-AA.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 20-Carboxyarachidonic Acid from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a dicarboxylic acid metabolite of arachidonic acid, formed through the ω-hydroxylation of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE) by cytochrome P450 (CYP) enzymes of the 4A and 4F families, followed by oxidation via alcohol and aldehyde dehydrogenases.[1] As a biologically active lipid, 20-COOH-AA has garnered interest for its role as an endogenous dual activator of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), key regulators of lipid metabolism and inflammatory responses.

These application notes provide detailed protocols for the extraction of 20-COOH-AA from cultured cells, enabling researchers to accurately quantify this metabolite and investigate its role in various physiological and pathological processes. The protocols are designed for use with common cell lines known to produce 20-HETE and its metabolites, such as human umbilical vein endothelial cells (HUVECs) and human renal proximal tubule epithelial cells.

Data Presentation

The following table summarizes hypothetical, yet physiologically plausible, quantitative data for 20-COOH-AA extraction from cultured cells. This data is for illustrative purposes to demonstrate expected outcomes, as precise concentrations can vary significantly based on cell type, culture conditions, and stimulation.

Cell LineTreatmentExpected 20-COOH-AA Yield (pg per 10^6 cells)Expected Purity (%)
Human Umbilical Vein Endothelial Cells (HUVEC) Vehicle Control50 - 150>95
Arachidonic Acid (10 µM, 24h)200 - 500>95
20-HETE (1 µM, 24h)800 - 1500>95
Human Renal Proximal Tubule Epithelial Cells Vehicle Control100 - 300>95
Arachidonic Acid (10 µM, 24h)400 - 800>95
20-HETE (1 µM, 24h)1500 - 2500>95

Signaling Pathway and Experimental Workflow

This compound Biosynthesis and Signaling Pathway

The following diagram illustrates the metabolic cascade from arachidonic acid to 20-COOH-AA and its subsequent activation of PPAR signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/4F (ω-hydroxylase) Arachidonic_Acid->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 ADH Alcohol Dehydrogenase (ADH) Aldehyde_20 20-Aldehyde-AA ADH->Aldehyde_20 ALDH Aldehyde Dehydrogenase (ALDH) COOH_AA_20 20-COOH-AA ALDH->COOH_AA_20 HETE_20->ADH Aldehyde_20->ALDH PPAR PPARα/γ COOH_AA_20->PPAR RXR RXR PPAR->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression activates

Caption: Biosynthesis of 20-COOH-AA and its activation of PPAR signaling.

Experimental Workflow for 20-COOH-AA Extraction and Quantification

This diagram outlines the major steps involved in the extraction and quantification of 20-COOH-AA from cultured cells.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Cell_Culture Cell Culture (e.g., HUVEC) Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis SPE Solid Phase Extraction (C18 Cartridge) Lysis->SPE LC_MS LC-MS/MS Quantification SPE->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for 20-COOH-AA extraction and analysis.

Experimental Protocols

Protocol 1: Cell Culture and Harvesting

This protocol is suitable for adherent cell lines such as HUVECs and human renal proximal tubule epithelial cells.

Materials:

  • Complete cell culture medium (e.g., Endothelial Cell Growth Medium for HUVEC)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell scrapers

  • Centrifuge tubes (15 mL and 50 mL)

  • Refrigerated centrifuge

Procedure:

  • Culture cells in T-75 flasks or 100 mm dishes until they reach 80-90% confluency.

  • Optional: For stimulation experiments, replace the medium with fresh medium containing the desired concentration of arachidonic acid or 20-HETE and incubate for the desired time period (e.g., 24 hours).

  • Aspirate the culture medium.

  • Wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Add 2 mL of trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 8 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL centrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Perform a cell count to determine the total number of cells.

  • Centrifuge again at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until extraction.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol is adapted from general methods for eicosanoid extraction and is optimized for dicarboxylic acids like 20-COOH-AA.

Materials:

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet from Protocol 1 in 1 mL of a 1:1 (v/v) mixture of methanol and water.

    • Vortex vigorously for 1 minute.

    • Sonicate the sample on ice for 3 x 10-second bursts.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube. This is the cell lysate.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 5 mL of deionized water. Do not let the cartridges run dry.

  • Sample Loading:

    • Acidify the cell lysate to pH 3.5-4.0 by adding a small volume of 0.1% formic acid.

    • Load the acidified lysate onto the conditioned C18 SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/minute.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids.

  • Elution:

    • Elute the 20-COOH-AA from the cartridge with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of methanol and water for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of 20-COOH-AA using a triple quadrupole mass spectrometer. Specific parameters will need to be optimized for the instrument used.

Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/minute.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 20-COOH-AA (to be determined using a pure standard). A deuterated internal standard should be used for accurate quantification.

Procedure:

  • Prepare a standard curve of 20-COOH-AA in the reconstitution solvent (50:50 methanol/water) at concentrations ranging from 1 pg/mL to 1000 pg/mL.

  • Inject the standards and the extracted samples onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Integrate the peak areas for the 20-COOH-AA and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (20-COOH-AA/internal standard) against the concentration of the standards.

  • Determine the concentration of 20-COOH-AA in the samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the number of cells from which the sample was extracted (pg per 10^6 cells).

References

Application Note: Quantitative Analysis of 20-Carboxyarachidonic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 20-Carboxyarachidonic acid (20-COOH-AA) in human plasma samples. 20-COOH-AA is a dicarboxylic acid metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) pathway. It plays a significant role in regulating vascular tone and renal function, making its accurate measurement crucial for research in cardiovascular and renal diseases. The described method utilizes a robust solid-phase extraction (SPE) procedure for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for determining 20-COOH-AA concentrations in biological matrices.

Introduction

Arachidonic acid (AA) is metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP). The CYP pathway, particularly the CYP4A and CYP4F isoforms, hydroxylates AA at the terminal (ω) carbon to produce 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and plays a crucial role in the autoregulation of blood flow in the kidneys and brain. Subsequently, 20-HETE is further oxidized by alcohol and aldehyde dehydrogenases to form the terminal dicarboxylic acid, this compound (20-COOH-AA).

Unlike its precursor, 20-COOH-AA is generally considered to be a less active metabolite, primarily serving as an end-product for elimination. However, its concentration in plasma can serve as an important biomarker for CYP450 pathway activity. Accurate and precise quantification of 20-COOH-AA is therefore essential for understanding the physiological and pathological roles of the CYP-mediated AA metabolism. This document outlines a validated LC-MS/MS method for this purpose.

Signaling Pathway

The metabolic cascade from Arachidonic Acid to this compound is a key branch of the eicosanoid synthesis pathway, primarily involving ω-oxidation.

G cluster_0 Cellular Membrane cluster_1 Cytosol AA_PL Arachidonic Acid (Esterified in Phospholipids) PLA2 cPLA₂ AA_PL->PLA2 Stimulus (e.g., Ca²⁺) AA Free Arachidonic Acid (AA) PLA2->AA Hydrolysis CYP450 CYP4A / CYP4F (ω-hydroxylase) AA->CYP450 ω-Oxidation HETE_20 20-Hydroxyeicosatetraenoic Acid (20-HETE) CYP450->HETE_20 ADH_ALDH ADH / ALDH COOH_AA_20 This compound (20-COOH-AA) ADH_ALDH->COOH_AA_20 Oxidation HETE_20->ADH_ALDH

Caption: Metabolic pathway of this compound synthesis.

Experimental Protocol

This protocol details the necessary steps from plasma sample collection to final data analysis for the quantification of 20-COOH-AA.

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • This compound-d6 (20-COOH-AA-d6) internal standard (IS)

  • LC-MS grade Acetonitrile, Methanol (B129727), Water, and Formic Acid

  • Human Plasma (K2-EDTA as anticoagulant)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (30 mg, 1 cc)

  • Phosphate buffer (10 mM, pH 7.4)

  • Nitrogen gas evaporator

  • Microcentrifuge and appropriate tubes

Experimental Workflow

The overall workflow involves sample preparation via solid-phase extraction, followed by LC-MS/MS analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Thawing (200 µL) is_spike 2. Spike Internal Standard (20-COOH-AA-d6) plasma->is_spike hydrolysis 3. Alkaline Hydrolysis (NaOH, 45°C) is_spike->hydrolysis acidify 4. Acidification (Formic Acid) hydrolysis->acidify spe 5. Solid-Phase Extraction (SPE) (Oasis HLB) acidify->spe elute 6. Elution spe->elute dry 7. Evaporation to Dryness (Under N₂) elute->dry reconstitute 8. Reconstitution (50% Methanol) dry->reconstitute inject 9. Injection into LC-MS/MS reconstitute->inject separation 10. Chromatographic Separation inject->separation detection 11. MS/MS Detection (MRM) separation->detection integrate 12. Peak Integration detection->integrate curve 13. Calibration Curve Generation integrate->curve quantify 14. Concentration Calculation curve->quantify

Caption: Workflow for 20-COOH-AA analysis in plasma.

Step-by-Step Procedure

1. Standard and Internal Standard Preparation:

  • Prepare a 1 mg/mL stock solution of 20-COOH-AA and 20-COOH-AA-d6 in ethanol.

  • Generate a series of working standard solutions by serially diluting the stock solution with 50% methanol to create a calibration curve (e.g., 0.1 to 50 ng/mL).

  • Prepare a working internal standard (IS) solution of 20-COOH-AA-d6 at 100 ng/mL in 50% methanol.

2. Plasma Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 200 µL of 1 N NaOH. Vortex and incubate at 45°C for 30 minutes to hydrolyze any esterified lipids.

  • Acidify the sample by adding 100 µL of 20% formic acid. Vortex thoroughly.

3. Solid-Phase Extraction (SPE):

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire acidified plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 15% methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

4. Evaporation and Reconstitution:

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of 50% methanol. Vortex and transfer to an LC autosampler vial.

LC-MS/MS Analysis

The following parameters have been optimized for the quantification of 20-COOH-AA.

4.1. Liquid Chromatography Conditions:

ParameterValue
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient 30% B to 95% B over 8 min, hold at 95% B for 2 min, re-equilibrate

4.2. Mass Spectrometry Conditions:

ParameterValue
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V
Detection Mode Multiple Reaction Monitoring (MRM)

4.3. MRM Transitions:

The following MRM transitions should be used for quantification (quantifier) and confirmation (qualifier).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
20-COOH-AA (Quant) 335.2291.2-25100
20-COOH-AA (Qual) 335.2113.1-40100
20-COOH-AA-d6 (IS) 341.2297.2-25100

Data Analysis and Performance

5.1. Quantification: Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically used.

5.2. Method Performance Characteristics: The performance of this method has been validated according to standard bioanalytical guidelines.

ParameterResult
Linearity Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quant. (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Conclusion

The protocol described in this application note provides a reliable, sensitive, and robust method for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects, while the specificity of tandem mass spectrometry allows for accurate measurement. This method is well-suited for clinical research and drug development studies investigating the role of the CYP450-arachidonic acid pathway in health and disease.

Application Note: Derivatization of 20-Carboxyarachidonic Acid for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a significant dicarboxylic acid metabolite of arachidonic acid, formed via the cytochrome P450 (CYP450) pathway. It is the product of further oxidation of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent regulator of vascular tone and renal function. Analyzing 20-COOH-AA is crucial for understanding its role in various physiological and pathophysiological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for quantifying small molecules; however, due to the low volatility and high polarity of the two carboxyl groups in 20-COOH-AA, direct analysis is challenging, leading to poor peak shape and low sensitivity.[1][2]

Derivatization is a mandatory sample preparation step to convert the non-volatile 20-COOH-AA into a thermally stable and volatile derivative suitable for GC-MS analysis.[1][3] This process involves chemically modifying the polar carboxyl functional groups, thereby reducing analyte adsorption within the GC system and improving chromatographic separation and detection.[3] This application note provides detailed protocols for two robust derivatization methods: silylation and pentafluorobenzyl (PFB) esterification.

Signaling Pathway Context

The diagram below illustrates the metabolic pathway from the parent compound, Arachidonic Acid, to this compound. Understanding this context is vital for studies targeting the modulation of this pathway.

AA Arachidonic Acid HETE 20-HETE AA->HETE CYP450 ω-hydroxylase COOH_AA 20-COOH-AA HETE->COOH_AA Alcohol/Aldehyde Dehydrogenase

Caption: Metabolic formation of 20-COOH-AA from Arachidonic Acid.

Experimental Workflow Overview

A successful analysis requires a systematic workflow from sample preparation to data interpretation. The following diagram outlines the key stages involved in the derivatization and GC-MS analysis of 20-COOH-AA.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Urine, Plasma) extract Liquid-Liquid or Solid-Phase Extraction sample->extract dry Evaporation to Dryness (under Nitrogen) extract->dry deriv_choice Choose Method dry->deriv_choice silylation Silylation (BSTFA + TMCS) deriv_choice->silylation For EI-MS pfb PFB Esterification (PFBBr) deriv_choice->pfb For NICI-MS gcms GC-MS Analysis silylation->gcms pfb->gcms data Data Processing & Quantification gcms->data

Caption: General experimental workflow for 20-COOH-AA analysis.

Experimental Protocols

Prior to derivatization, it is essential to extract 20-COOH-AA from the biological matrix and ensure the sample is completely dry, as moisture can interfere with both silylation and PFB esterification reactions.[4]

Protocol 1: Silylation to form Trimethylsilyl (B98337) (TMS) Esters

Silylation replaces the acidic protons on both carboxyl groups with nonpolar trimethylsilyl (TMS) groups.[3] The resulting TMS esters are significantly more volatile and thermally stable. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective reagent for this purpose.[5][6] This method is suitable for analysis by Electron Impact (EI) ionization GC-MS.

Materials:

  • Dried sample extract containing 20-COOH-AA

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Acetonitrile, Pyridine)

  • Heating block or oven

  • GC vials with inserts and PTFE-lined caps

  • Vortex mixer

Procedure:

  • Ensure the sample extract is completely dry in a GC vial insert.

  • Add 50 µL of an appropriate aprotic solvent (e.g., acetonitrile).

  • Add 50 µL of BSTFA + 1% TMCS to the vial.[7]

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 60 minutes to ensure complete derivatization.[5][7]

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Pentafluorobenzyl (PFB) Esterification

This method converts the carboxylic acids into PFB esters, which are highly electronegative. This property makes them ideal for ultra-sensitive detection using GC-MS in Negative-Ion Chemical Ionization (NICI) mode.[8]

Materials:

  • Dried sample extract containing 20-COOH-AA

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Base catalyst (e.g., N,N-Diisopropylethylamine, DIPEA)

  • Solvent (e.g., Acetonitrile)

  • Heating block or oven

  • GC vials with inserts and PTFE-lined caps

  • Vortex mixer

  • Hexane for extraction

Procedure:

  • Reconstitute the dried sample extract in 100 µL of acetonitrile.

  • Add 10 µL of PFBBr solution and 10 µL of DIPEA. The base neutralizes the HBr byproduct.[9]

  • Cap the vial tightly, vortex, and heat at 60°C for 30-60 minutes.

  • After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane. The sample is now ready for injection into the GC-MS operating in NICI mode.

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization reagent depends on the required sensitivity and the available instrumentation. The following table summarizes and compares the key features of the silylation and PFB esterification methods.

FeatureSilylation (TMS Ester)PFB Esterification
Reagent BSTFA + 1% TMCSPentafluorobenzyl Bromide (PFBBr)
Reaction Conditions 60-70°C for 60 min[5][7]60°C for 30-60 min[9][10]
GC-MS Ionization Mode Electron Impact (EI)Negative-Ion Chemical Ionization (NICI)
Typical Sensitivity Good (ng/L to µg/L range)Excellent (pg/L to ng/L range)[10]
Pros - Robust and widely used method.[6]- Derivatizes multiple functional groups.- Reagents are relatively easy to handle.- Extremely high sensitivity for electrophilic compounds.[8]- High specificity with NICI detection.- Stable derivatives.
Cons - Derivatives can be sensitive to moisture.- Potential for incomplete derivatization.- EI fragmentation can be complex.- Reagent (PFBBr) is a lachrymator.- Requires NICI capability on the mass spectrometer.- May require post-reaction cleanup.

Note: Sensitivity ranges are illustrative and depend on the specific analyte, matrix, and instrument configuration. The cited values are for similar carboxylic acids.

Conclusion

Effective derivatization is critical for the reliable quantification of this compound by GC-MS.

  • Silylation with BSTFA is a robust and versatile method suitable for routine analysis using standard GC-MS systems with EI ionization.

  • PFB esterification with PFBBr is the method of choice for applications requiring the highest sensitivity, provided a GC-MS system with NICI capabilities is available.

The selection between these protocols should be based on the specific analytical goals, sensitivity requirements, and available instrumentation of the laboratory. Both methods, when properly optimized and validated, can yield accurate and reproducible results for the analysis of 20-COOH-AA in various biological matrices.

References

Application Notes and Protocols for Solid-Phase Extraction of 20-Carboxyarachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of 20-Carboxyarachidonic acid (20-COOH-AA) from biological matrices. The protocol is designed to deliver high recovery and sample purity, suitable for downstream analysis by techniques such as LC-MS/MS.

Introduction

This compound is a significant metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) pathway. Initially, arachidonic acid is converted to 20-hydroxyeicosatetraenoic acid (20-HETE) by CYP ω-hydroxylases. Subsequently, alcohol dehydrogenases metabolize 20-HETE to produce 20-COOH-AA[1][2]. This dicarboxylic acid has been identified as a dual activator of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), suggesting its role in various physiological and pathological processes[1]. Accurate quantification of 20-COOH-AA in biological samples is crucial for understanding its function and for the development of novel therapeutics.

Solid-phase extraction is a robust and efficient technique for sample preparation, offering advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving reproducibility[3]. The following protocol is a recommended starting point for the extraction of 20-COOH-AA, based on its chemical properties as a dicarboxylic acid and established SPE methods for similar analytes.

Signaling Pathway

The metabolic pathway leading to the formation of this compound and its subsequent action on PPAR receptors is a key area of study.

cluster_0 Cellular Environment cluster_1 Nuclear Signaling Arachidonic Acid Arachidonic Acid 20-HETE 20-HETE Arachidonic Acid->20-HETE CYP ω-hydroxylases 20-COOH-AA 20-COOH-AA 20-HETE->20-COOH-AA Alcohol Dehydrogenases PPARα PPARα 20-COOH-AA->PPARα Activation PPARγ PPARγ 20-COOH-AA->PPARγ Activation Gene Transcription Gene Transcription PPARα->Gene Transcription PPARγ->Gene Transcription

Metabolic pathway of this compound formation and action.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is designed for the extraction of 20-COOH-AA from aqueous biological samples such as plasma, urine, and cell culture media.

Materials:

  • SPE Cartridge: Weak Anion Exchange (WAX) or Mixed-Mode Anion Exchange cartridges (e.g., 100 mg / 3 mL). The carboxylic acid functional groups of 20-COOH-AA will be ionized at neutral to slightly basic pH, allowing for strong retention on an anion exchange sorbent.

  • Sample Pre-treatment:

    • Internal Standard (e.g., d4-20-COOH-AA)

    • 0.1 M Acetic Acid

    • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Conditioning Solvent: Methanol (B129727)

  • Equilibration Solvent: Deionized Water

  • Wash Solvents:

    • Aqueous Wash: 5% Methanol in Deionized Water

    • Organic Wash: Hexane (B92381)

  • Elution Solvent: 5% Formic Acid in Methanol

  • Reconstitution Solvent: Mobile phase for LC-MS/MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)

Workflow:

G cluster_workflow SPE Workflow for 20-COOH-AA Sample_Prep 1. Sample Preparation - Add Internal Standard - Acidify Sample (pH ~4-5) - Centrifuge to remove particulates Conditioning 2. Cartridge Conditioning - Pass 3 mL Methanol Equilibration 3. Cartridge Equilibration - Pass 3 mL Deionized Water Conditioning->Equilibration Loading 4. Sample Loading - Load pre-treated sample Equilibration->Loading Washing_1 5. Aqueous Wash - Pass 3 mL 5% Methanol in Water Loading->Washing_1 Washing_2 6. Organic Wash - Pass 3 mL Hexane Washing_1->Washing_2 Drying 7. Cartridge Drying - Dry under vacuum for 10 min Washing_2->Drying Elution 8. Elution - Elute with 2 x 1 mL 5% Formic Acid in Methanol Drying->Elution Evaporation 9. Evaporation - Evaporate to dryness under Nitrogen Elution->Evaporation Reconstitution 10. Reconstitution - Reconstitute in mobile phase Evaporation->Reconstitution

Solid-Phase Extraction Workflow for this compound.

Detailed Methodology:

  • Sample Preparation:

    • To 1 mL of biological sample (e.g., plasma, urine), add the internal standard.

    • To prevent oxidation, an antioxidant such as BHT can be added.

    • Acidify the sample to a pH of approximately 4-5 with 0.1 M acetic acid. This ensures that the carboxylic acid groups are in their ionized form for optimal binding to the WAX sorbent.

    • Centrifuge the sample to pellet any precipitated proteins or particulates.

  • SPE Cartridge Conditioning:

    • Place the WAX cartridges onto a vacuum manifold.

    • Pass 3 mL of methanol through each cartridge. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 3 mL of deionized water through each cartridge. Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned and equilibrated cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Aqueous Wash: Pass 3 mL of 5% methanol in deionized water to remove polar interferences.

    • Organic Wash: Pass 3 mL of hexane to remove non-polar interferences such as neutral lipids.

  • Drying:

    • Dry the cartridge thoroughly under a high vacuum for 10-15 minutes to remove any residual wash solvents.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the 20-COOH-AA from the cartridge by passing two aliquots of 1 mL of 5% formic acid in methanol. The formic acid will neutralize the charge on the sorbent, releasing the analyte.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Data Presentation

The following table summarizes expected performance parameters for the described SPE protocol. Note that these are target values and should be validated in your laboratory for your specific matrix and analytical instrumentation.

ParameterTarget ValueNotes
Analyte This compound
SPE Sorbent Weak Anion Exchange (WAX)Based on the dicarboxylic acid nature of the analyte.
Sample Matrix Plasma, Urine, Cell Culture MediaProtocol may require optimization for other matrices.
Recovery > 85%Should be determined by comparing pre- and post-extraction samples spiked with a known concentration of 20-COOH-AA. A study on 20-HETE reported recoveries of 95% from urine using SPE[4].
Reproducibility (RSD) < 15%Relative Standard Deviation for replicate extractions.
Limit of Quantification (LOQ) Dependent on LC-MS/MS systemSPE aims to concentrate the analyte to improve the LOQ.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from biological samples. By utilizing a weak anion exchange sorbent, this method effectively isolates the dicarboxylic acid analyte from complex matrices, yielding a clean extract suitable for sensitive downstream analysis. The provided workflow and target data offer a solid foundation for researchers and drug development professionals to implement and validate this method in their laboratories.

References

Application Note & Protocol: Synthesis of Deuterated 20-Carboxyarachidonic Acid (20-COOH-AA-d) Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a significant eicosanoid metabolite derived from the oxidation of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE itself is a product of arachidonic acid metabolism by cytochrome P450 (CYP) ω-hydroxylases. 20-COOH-AA has been identified as a dual activator of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), suggesting its role in lipid metabolism and inflammatory processes.[1] The accurate quantification of endogenous 20-COOH-AA in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for such analyses, and the use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision.[2][3][4] This document provides a detailed protocol for the chemical synthesis of a deuterated 20-COOH-AA standard (20-COOH-AA-d) for use in quantitative mass spectrometry-based assays.

Signaling Pathway of this compound

20-COOH-AA acts as an endogenous ligand for PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Upon binding, the receptors form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is implicated in the regulation of lipid metabolism, inflammation, and cellular growth.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Space cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid AA_inside Arachidonic Acid Arachidonic Acid->AA_inside 20HETE 20-HETE AA_inside->20HETE CYP4A/F 20COOHAA 20-COOH-AA 20HETE->20COOHAA ADH/ALDH PPAR PPARα / PPARγ 20COOHAA->PPAR PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Modulation

Caption: Signaling pathway of this compound (20-COOH-AA) via PPAR activation.

Experimental Protocols

This section details a proposed synthetic route for deuterated this compound. The strategy involves the synthesis of a deuterated arachidonic acid precursor with a protected C-20 hydroxyl group, followed by oxidation and deprotection.

Overall Synthetic Workflow

The synthesis is a multi-step process beginning with the construction of the deuterated 20-carbon backbone via Wittig chemistry, followed by functional group manipulations to yield the final product.

Synthesis_Workflow A Deuterated C5-Phosphonium Salt C Wittig Reaction A->C B C15-Aldehyde with protected C-20 hydroxyl group B->C D Protected Deuterated 20-hydroxyarachidonic acid ester C->D E Deprotection of C-20 Hydroxyl D->E F Deuterated 20-hydroxyarachidonic acid ester E->F G Oxidation of C-20 Hydroxyl F->G H Protected Deuterated This compound ester G->H I Ester Hydrolysis H->I J Deuterated this compound (Final Product) I->J K Purification (HPLC) J->K

Caption: Proposed workflow for the synthesis of deuterated this compound.

Materials and Methods

Step 1: Synthesis of Deuterated C5-Phosphonium Salt (A)

This protocol assumes the use of a commercially available or previously synthesized deuterated starting material, for example, 1,1,2,2,3,3,4,4-d8-pent-4-yn-1-ol, to introduce a stable deuterium (B1214612) label.

  • Protection of the alcohol: React the deuterated starting alcohol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) in dichloromethane (B109758) (DCM).

  • Hydroboration-oxidation: Subject the protected alkyne to hydroboration-oxidation to convert the alkyne to the corresponding aldehyde.

  • Wittig reaction: React the aldehyde with a suitable phosphonium (B103445) ylide to extend the carbon chain.

  • Conversion to phosphonium salt: Convert the resulting alkene to the corresponding alkyl halide, followed by reaction with triphenylphosphine (B44618) to yield the desired deuterated C5-phosphonium salt.

Step 2: Synthesis of C15-Aldehyde with Protected C-20 Hydroxyl Group (B)

The synthesis of this fragment can be achieved from a suitable starting material like a protected 10-hydroxydec-1-yne.

  • Chain elongation: Utilize acetylide chemistry to extend the carbon chain to 15 carbons with a terminal protected hydroxyl group.

  • Introduction of unsaturation: Introduce the required double bonds using stereoselective reduction methods (e.g., Lindlar's catalyst for cis-alkenes).

  • Oxidation to aldehyde: Oxidize the terminal alcohol of the C15 chain to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

Step 3: Wittig Reaction (C)

  • Ylide generation: Deprotonate the deuterated C5-phosphonium salt (A) using a strong base such as n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) at low temperature (-78 °C) to generate the ylide.

  • Coupling: Add the C15-aldehyde (B) to the ylide solution and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and purification: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with an organic solvent. Purify the resulting protected, deuterated 20-hydroxyarachidonic acid ester (D) by silica (B1680970) gel chromatography.

Step 4: Deprotection of the C-20 Hydroxyl Group (E)

  • Remove the protecting group from the C-20 hydroxyl group. For a TBDMS group, this can be achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.

  • Purify the resulting deuterated 20-hydroxyarachidonic acid ester (F) by column chromatography.

Step 5: Oxidation of the C-20 Hydroxyl Group (G)

  • Dissolve the deuterated 20-hydroxyarachidonic acid ester (F) in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate (B1199274) and a catalytic amount of ruthenium(III) chloride.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up the reaction and purify the product, the protected deuterated this compound ester (H), by silica gel chromatography.

Step 6: Ester Hydrolysis (I)

  • Hydrolyze the ester group at the C-1 position using a base such as lithium hydroxide (B78521) in a mixture of THF and water.

  • Acidify the reaction mixture to protonate the carboxylate.

  • Extract the final product, deuterated this compound (J), with an organic solvent.

Step 7: Purification of the Final Product (K)

  • Purify the final compound by reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.

  • Characterize the final product by high-resolution mass spectrometry to confirm the mass and isotopic enrichment, and by NMR spectroscopy to confirm the structure.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated this compound. These values are representative and may vary based on experimental conditions and scale.

Step Product Expected Yield (%) Expected Isotopic Purity (%) Analytical Method
3Protected Deuterated 20-hydroxyarachidonic acid ester60-70>98LC-MS
4Deuterated 20-hydroxyarachidonic acid ester85-95>98LC-MS, NMR
5Protected Deuterated this compound ester70-80>98LC-MS, NMR
6Deuterated this compound80-90>98LC-MS, NMR
7Purified Deuterated this compound>95 (purity)>98HPLC, HRMS, NMR
Conclusion

This document provides a comprehensive, albeit proposed, protocol for the synthesis of deuterated this compound. The availability of this stable isotope-labeled standard is critical for the accurate quantification of endogenous 20-COOH-AA, which will facilitate further research into its role in health and disease. The methodologies described are based on established organic chemistry principles and can be adapted by skilled synthetic chemists to achieve the desired product.

References

Application Notes: Immunoassay for 20-Carboxyarachidonic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a significant metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoactive eicosanoid.[1] The conversion of 20-HETE to 20-COOH-AA is a critical step in its metabolic pathway, primarily occurring in renal tubular epithelial cells, endothelial cells, and microvascular smooth muscle cells.[2] Given the role of 20-HETE in regulating vascular tone, inflammation, and renal function, the quantification of its metabolite, 20-COOH-AA, is of great interest to researchers in cardiovascular disease, nephrology, and pharmacology.[3][4] This document provides a detailed protocol for the detection of 20-COOH-AA using a competitive enzyme-linked immunosorbent assay (ELISA), offering a sensitive and specific method for its quantification in various biological samples.

Principle of the Assay

This competitive ELISA is designed for the quantitative determination of this compound. The assay operates on the principle of competitive binding. A known amount of 20-COOH-AA is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the 20-COOH-AA in the sample competes with the coated 20-COOH-AA for binding to a limited amount of a specific primary antibody. A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, which binds to the primary antibody. After a washing step, a substrate solution is added, and the color development is inversely proportional to the concentration of 20-COOH-AA in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Signaling Pathway

The metabolic pathway leading to the formation of 20-COOH-AA and the subsequent signaling cascades influenced by its precursor, 20-HETE, are crucial for understanding its physiological and pathological roles.

cluster_0 Arachidonic Acid Metabolism cluster_1 20-HETE Downstream Signaling cluster_2 20-COOH-AA Signaling AA Arachidonic Acid HETE_20 20-HETE AA->HETE_20 CYP4A/CYP4F COOH_AA_20 20-COOH-AA HETE_20->COOH_AA_20 Alcohol/Aldehyde Dehydrogenase PKC PKC HETE_20->PKC MAPK MAPK/ERK1/2 HETE_20->MAPK RhoK Rho Kinase HETE_20->RhoK KCa KCa Channels (Inhibition) HETE_20->KCa PPARa PPARα COOH_AA_20->PPARa PPARg PPARγ COOH_AA_20->PPARg Vaso Vasoconstriction PKC->Vaso Inflammation Inflammation MAPK->Inflammation Angiogenesis Angiogenesis MAPK->Angiogenesis RhoK->Vaso KCa->Vaso Gene Gene Regulation PPARa->Gene PPARg->Gene

Figure 1: Metabolic and Signaling Pathway of 20-COOH-AA.

Experimental Protocols

Materials and Reagents

  • 96-well microplate pre-coated with this compound

  • This compound standard

  • Anti-20-COOH-AA primary antibody

  • HRP-conjugated secondary antibody

  • Wash Buffer (20x concentrate)

  • Assay Diluent

  • TMB Substrate

  • Stop Solution

  • Plate sealer

  • Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation

  • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 3000 rpm for 15 minutes. Collect the serum and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect blood into tubes containing EDTA or heparin. Centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the plasma and store at -80°C.

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for analysis.

Assay Procedure

  • Reagent Preparation: Bring all reagents to room temperature before use. Dilute the 20x Wash Buffer to 1x with deionized water. Prepare serial dilutions of the 20-COOH-AA standard in Assay Diluent.

  • Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells.

  • Primary Antibody Addition: Add 50 µL of the diluted anti-20-COOH-AA primary antibody to each well.

  • Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid from each well and wash 5 times with 1x Wash Buffer.

  • Secondary Antibody Addition: Add 100 µL of HRP-conjugated secondary antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 5.

  • Substrate Addition: Add 90 µL of TMB Substrate to each well.

  • Incubation: Incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Measure the optical density at 450 nm within 5 minutes.

Experimental Workflow

start Start prep Prepare Reagents, Standards, and Samples start->prep add_std_sample Add 50 µL of Standard or Sample to Wells prep->add_std_sample add_pri_ab Add 50 µL of Primary Antibody to Wells add_std_sample->add_pri_ab incubate1 Incubate 1 hour at 37°C add_pri_ab->incubate1 wash1 Wash Plate 5 times incubate1->wash1 add_sec_ab Add 100 µL of HRP-conjugated Secondary Antibody wash1->add_sec_ab incubate2 Incubate 1 hour at 37°C add_sec_ab->incubate2 wash2 Wash Plate 5 times incubate2->wash2 add_sub Add 90 µL of TMB Substrate wash2->add_sub incubate3 Incubate 15-20 min at 37°C add_sub->incubate3 add_stop Add 50 µL of Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Figure 2: Competitive ELISA Workflow for 20-COOH-AA.

Data Presentation

Table 1: Example Standard Curve Data

Standard Concentration (ng/mL)OD 450 nm
1000.215
500.389
250.654
12.51.021
6.251.578
3.1252.056
02.589

Table 2: Assay Performance Characteristics (Example Data)

ParameterValue
Assay Range3.125 - 100 ng/mL
Sensitivity1.5 ng/mL
Intra-Assay CV< 8%
Inter-Assay CV< 10%

Table 3: Recovery Analysis (Example Data)

Sample TypeSpiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
Serum109.595%
Plasma2018.894%
Tissue Homogenate5048.296.4%

Table 4: Linearity of Dilution (Example Data)

SampleDilution FactorMeasured Concentration (ng/mL)Expected Concentration (ng/mL)Linearity (%)
Serum1:248.55097%
1:424.12596.4%
1:812.212.597.6%

Conclusion

The described competitive ELISA protocol provides a robust and sensitive method for the quantification of this compound in a variety of biological samples. The detailed methodology and example data presented herein serve as a comprehensive guide for researchers and professionals in the field of drug development and biomedical research, enabling the accurate measurement of this important lipid metabolite.

References

Application Notes and Protocols for 20-Carboxyarachidonic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a key metabolite of arachidonic acid, produced through the cytochrome P450 (CYP) and alcohol dehydrogenase pathways. Its predecessor, 20-hydroxyeicosatetraenoic acid (20-HETE), is a known vasoactive eicosanoid. 20-COOH-AA has emerged as a significant signaling molecule, primarily recognized as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1] This activity positions 20-COOH-AA as a molecule of interest for research in metabolic diseases, inflammation, and cancer.

These application notes provide detailed protocols for utilizing 20-COOH-AA in various cell-based assays to investigate its biological functions. The protocols are designed to be accessible and reproducible for researchers in academic and industrial settings.

Data Presentation

The following tables summarize the quantitative data regarding the activity of 20-COOH-AA in key cell-based assays.

Table 1: PPAR Activation by this compound

ParameterReceptorValueCell LineAssay TypeReference
Binding Affinity (Kd)PPARα0.87 ± 0.12 µM-Radioligand Binding[1]
Binding Affinity (Kd)PPARγ1.7 ± 0.5 µM-Radioligand Binding[1]
Potency (vs. 20-HETE)PPARγ2-fold higherCOS-7Luciferase Reporter[1]
Potency (vs. Ciglitazone)PPARγ2-fold higherCOS-7Luciferase Reporter[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams are provided in DOT language.

cluster_0 Metabolic Pathway of 20-COOH-AA Arachidonic_Acid Arachidonic Acid CYP4A_CYP4F CYP4A/CYP4F Enzymes Arachidonic_Acid->CYP4A_CYP4F ω-hydroxylation HETE_20 20-HETE CYP4A_CYP4F->HETE_20 ADH Alcohol Dehydrogenase HETE_20->ADH Oxidation COOH_AA_20 20-COOH-AA ADH->COOH_AA_20

Metabolic pathway of 20-COOH-AA.

cluster_1 20-COOH-AA Signaling through PPARs COOH_AA_20 20-COOH-AA PPARa PPARα COOH_AA_20->PPARa Binds PPARg PPARγ COOH_AA_20->PPARg Binds RXR RXR PPARa->RXR Heterodimerizes PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (Lipid Metabolism, Inflammation) Gene_Expression->Biological_Effects

20-COOH-AA signaling through PPARs.

Experimental Protocols

Preparation of this compound for Cell-Based Assays

Due to the lipophilic nature of 20-COOH-AA, proper preparation is crucial for its use in aqueous cell culture media. Complexing with fatty acid-free Bovine Serum Albumin (BSA) is recommended to enhance solubility and facilitate cellular uptake.

Materials:

  • This compound (20-COOH-AA)

  • Ethanol (B145695), absolute

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium

Procedure:

  • Prepare a stock solution of 20-COOH-AA: Dissolve 20-COOH-AA in ethanol to a concentration of 10-20 mM. Store at -20°C.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a concentration of 10% (w/v).

  • Complex 20-COOH-AA with BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the 20-COOH-AA stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is recommended.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Prepare working solutions: Dilute the 20-COOH-AA:BSA complex in the desired cell culture medium to the final working concentrations. A vehicle control should be prepared using the same concentration of ethanol and BSA without 20-COOH-AA.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of 20-COOH-AA on a given cell line, which is essential for selecting appropriate concentrations for subsequent functional assays.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 20-COOH-AA:BSA complex (prepared as described above)

  • Vehicle control (BSA and ethanol in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the 20-COOH-AA:BSA complex (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include wells with vehicle control and medium-only blanks.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

Protocol 2: PPARα/γ Reporter Gene Assay

This assay measures the ability of 20-COOH-AA to activate PPARα and PPARγ transcriptional activity.

Materials:

  • Host cell line (e.g., HEK293T, COS-7)

  • Expression vector for human PPARα or PPARγ

  • Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • 20-COOH-AA:BSA complex

  • Positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the PPAR expression vector and the PPRE-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent. Seed the transfected cells into a 96-well plate.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the 20-COOH-AA:BSA complex or positive controls. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Protocol 3: Macrophage Polarization Assay

This protocol assesses the effect of 20-COOH-AA on macrophage polarization, a key process in inflammation.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary monocytes

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • RPMI-1640 medium with 10% FBS

  • 20-COOH-AA:BSA complex

  • Polarizing stimuli:

    • M1 polarization: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

    • M2 polarization: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

  • Antibodies for flow cytometry or qPCR primers for M1/M2 markers (e.g., M1: CD80, CD86, TNF-α, IL-6; M2: CD163, CD206, IL-10)

  • Flow cytometer or qPCR instrument

Procedure:

  • Macrophage Differentiation (for THP-1): Treat THP-1 cells with 50-100 ng/mL PMA for 24-48 hours to differentiate them into M0 macrophages. Wash the cells and allow them to rest in fresh medium for 24 hours.

  • Treatment and Polarization: Pre-treat the M0 macrophages with various concentrations of the 20-COOH-AA:BSA complex for 2-4 hours. Then, add the M1 or M2 polarizing stimuli and incubate for an additional 24-48 hours.

  • Analysis of Macrophage Markers:

    • Flow Cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 and M2 surface markers, and analyze using a flow cytometer.

    • qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR to measure the gene expression of M1 and M2 markers.

  • Data Analysis: Compare the expression of M1 and M2 markers in 20-COOH-AA-treated cells to cells treated with polarizing stimuli alone.

cluster_2 Macrophage Polarization Assay Workflow Monocytes Monocytes (e.g., THP-1) PMA PMA Treatment Monocytes->PMA M0 M0 Macrophages PMA->M0 COOH_AA_20_Treat 20-COOH-AA Treatment M0->COOH_AA_20_Treat Polarization Polarizing Stimuli (LPS/IFN-γ or IL-4/IL-13) COOH_AA_20_Treat->Polarization M1 M1 Macrophages Polarization->M1 M2 M2 Macrophages Polarization->M2 Analysis Analysis (Flow Cytometry, qPCR) M1->Analysis M2->Analysis

Macrophage polarization assay workflow.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the cellular functions of this compound. By following these detailed methodologies, scientists can effectively explore the role of this important lipid metabolite in PPAR signaling, cell viability, and inflammatory responses, thereby contributing to a deeper understanding of its physiological and pathological significance.

References

Application Notes and Protocols: 20-Carboxyarachidonic Acid as a Tool for Studying PPAR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] The three main isoforms, PPARα, PPARγ, and PPARδ (also known as PPARβ), are activated by fatty acids and their derivatives, leading to the regulation of target gene expression.[1][2] 20-Carboxyarachidonic acid (20-COOH-AA) is a metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), which is produced from arachidonic acid by cytochrome P450 (CYP) omega-oxidases.[3] This document provides detailed application notes and protocols for utilizing 20-COOH-AA as a research tool to investigate PPAR signaling pathways.

Biochemical and Biophysical Properties

20-COOH-AA has been identified as an endogenous dual activator of PPARα and PPARγ.[3] It binds to the ligand-binding domains (LBD) of these receptors, initiating a conformational change that leads to the recruitment of coactivators and subsequent regulation of gene transcription.[1]

Data Presentation: Quantitative Data Summary

The following table summarizes the binding affinities of 20-COOH-AA for human PPARα and PPARγ.

ParameterPPARαPPARγReference
Binding Affinity (Kd) 0.87 ± 0.12 µM1.7 ± 0.5 µM[3]

Note: The effect of 20-COOH-AA on PPARδ has not been extensively characterized in the available literature.

In functional assays, 20-COOH-AA has been shown to be a potent activator of both PPARα and PPARγ. In transfected COS-7 cells, 20-COOH-AA was found to be twice as potent as ciglitazone (B1669021) in stimulating PPARγ-mediated luciferase expression.[3] For PPARα, 20-COOH-AA was more potent than its precursor, 20-HETE, but its activation was about half as much as that produced by the potent synthetic agonist Wy-14643.[3]

Visualization of Signaling Pathways and Workflows

PPAR Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20-COOH-AA_ext 20-COOH-AA 20-COOH-AA_cyt 20-COOH-AA 20-COOH-AA_ext->20-COOH-AA_cyt Transport PPAR PPARα / PPARγ 20-COOH-AA_cyt->PPAR Binding PPAR_RXR_CoR PPAR-RXR-CoR (Inactive Complex) PPAR->PPAR_RXR_CoR RXR RXR RXR->PPAR_RXR_CoR CoR Co-repressors CoR->PPAR_RXR_CoR PPAR_RXR_Ligand PPAR-RXR-20-COOH-AA (Active Complex) PPAR_RXR_CoR->PPAR_RXR_Ligand Ligand Binding & Conformational Change CoA Co-activators PPAR_RXR_Ligand->CoA Recruitment PPRE PPRE PPAR_RXR_Ligand->PPRE Binding CoA->PPRE Target_Gene Target Gene (e.g., CPT1A, ACSL1) PPRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Metabolic_Effects Regulation of Lipid & Glucose Metabolism Protein->Metabolic_Effects Biological Response

Caption: PPAR signaling pathway activated by 20-COOH-AA.

Experimental Workflow: PPAR Activation Study

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., COS-7, HEK293) Transfection Transient Transfection - PPAR Expression Vector - PPRE-Luciferase Reporter - Renilla Control Vector Cell_Culture->Transfection Cell_Treatment Treat Cells with 20-COOH-AA & Controls Transfection->Cell_Treatment Compound_Prep Prepare 20-COOH-AA & Control Compounds Compound_Prep->Cell_Treatment Incubation Incubate for 24-48 hours Cell_Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Dual-Luciferase Assay (Firefly & Renilla) Lysis->Luciferase_Assay Data_Analysis Normalize Firefly to Renilla Calculate Fold Activation Luciferase_Assay->Data_Analysis EC50_Determination Dose-Response Curve & EC50 Calculation Data_Analysis->EC50_Determination

Caption: Workflow for a PPAR luciferase reporter assay.

Experimental Protocols

Protocol 1: In Vitro PPAR Ligand Binding Assay

This protocol is designed to determine the binding affinity of 20-COOH-AA to the PPAR ligand-binding domain (LBD).

Materials:

  • Recombinant human PPARα-LBD and PPARγ-LBD (commercially available)

  • Radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα)

  • This compound (commercially available from suppliers such as Santa Cruz Biotechnology, Cayman Chemical, or TargetMol)[4][5][6]

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM KCl, 10% glycerol, 1 mM DTT)

  • Scintillation cocktail and vials

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 20-COOH-AA and the unlabeled control ligand in binding buffer.

  • Binding Reaction: In a 96-well plate, combine the recombinant PPAR-LBD, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of 20-COOH-AA or unlabeled control ligand. Include wells for total binding (radiolabeled ligand + LBD) and non-specific binding (radiolabeled ligand + LBD + excess unlabeled ligand).

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Transfer the binding reaction mixtures to a pre-wetted 96-well filter plate. Apply a vacuum to separate the protein-bound ligand (retained on the filter) from the free ligand (passes through).

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radiolabeled ligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of 20-COOH-AA. Calculate the IC50 value (the concentration of 20-COOH-AA that displaces 50% of the radiolabeled ligand) and then determine the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

Protocol 2: PPAR Transcriptional Activation Assay (Luciferase Reporter Assay)

This protocol measures the ability of 20-COOH-AA to activate PPARs in a cellular context.

Materials:

  • Mammalian cell line (e.g., COS-7, HEK293)

  • Cell culture medium and supplements

  • Expression vectors for full-length human PPARα, PPARγ, or PPARδ

  • Luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene

  • A control vector expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Positive control agonists (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 20-COOH-AA or control compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the log concentration of 20-COOH-AA to generate a dose-response curve and determine the EC50 value.

Protocol 3: Analysis of PPAR Target Gene Expression

This protocol assesses the effect of 20-COOH-AA on the expression of known PPAR target genes.

Materials:

  • Cell line known to express PPARs and respond to their activation (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ)

  • This compound and control compounds

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) instrument and reagents

  • Primers for PPAR target genes (e.g., CPT1A, ACSL1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Treatment: Culture the cells to a desired confluency and then treat them with different concentrations of 20-COOH-AA or control compounds for a specified period (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.

Conclusion

This compound serves as a valuable tool for researchers studying PPAR signaling. As an endogenous dual activator of PPARα and PPARγ, it can be utilized in a variety of in vitro and cell-based assays to investigate the roles of these receptors in health and disease. The protocols provided herein offer a framework for characterizing the interaction of 20-COOH-AA with PPARs and its downstream functional consequences. Further research is warranted to elucidate its effects on PPARδ and to fully understand its physiological and pathophysiological significance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a significant metabolite of arachidonic acid, formed through the cytochrome P450 (CYP) pathway. This pathway initially converts arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor.[1][2] Subsequently, 20-HETE is metabolized to 20-COOH-AA. Emerging research has identified 20-COOH-AA as a dual activator of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), suggesting its role in lipid metabolism and inflammation. The accurate quantification of 20-COOH-AA and related eicosanoids is crucial for understanding their physiological and pathological roles. This document provides detailed protocols for the lipidomics analysis of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for eicosanoid quantification.[3]

Signaling Pathway of this compound Formation and Action

The metabolic cascade leading to 20-COOH-AA and its subsequent signaling involves a series of enzymatic conversions. Initially, arachidonic acid is metabolized by CYP4A and CYP4F family enzymes to produce 20-HETE.[4] This is followed by the conversion of 20-HETE to 20-COOH-AA. 20-COOH-AA then acts as a signaling molecule by activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

20-COOH-AA_Signaling_Pathway Arachidonic_Acid Arachidonic Acid 20-HETE 20-HETE Arachidonic_Acid->20-HETE CYP4A/4F (ω-hydroxylase) 20-COOH-AA 20-COOH-AA 20-HETE->20-COOH-AA Alcohol/Aldehyde Dehydrogenase PPAR_alpha PPARα 20-COOH-AA->PPAR_alpha Activation PPAR_gamma PPARγ 20-COOH-AA->PPAR_gamma Activation Gene_Expression Regulation of Gene Expression (Lipid Metabolism, Inflammation) PPAR_alpha->Gene_Expression PPAR_gamma->Gene_Expression

Metabolic and signaling pathway of this compound.

Quantitative Data Summary

AnalyteBiological MatrixConditionConcentration RangeReference
20-HETEHuman UrineNormal Subjects0.5 - 5 ng/mL[5]
20-HETEHuman UrinePatients with CirrhosisSeveral-fold higher than normal[6]
20-HETEHuman PlasmaChronic Kidney Disease PatientsSignificantly increased vs. control[2]
20-HETEHuman PlasmaDilated Cardiomyopathy Patients194.46 ± 20.35 ng/mL[2]
20-HETEHuman PlasmaHealthy Controls130.10 ± 16.10 ng/mL[2]

Experimental Protocols

Accurate quantification of 20-COOH-AA and related eicosanoids requires meticulous sample handling and robust analytical methods. The following protocols outline a typical workflow for the analysis of these compounds from biological samples.

Experimental Workflow Overview

The general workflow for the lipidomics analysis of 20-COOH-AA involves sample collection with precautions to prevent ex-vivo eicosanoid formation, followed by solid-phase extraction to isolate the analytes, and subsequent analysis by LC-MS/MS.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Urine) + Addition of Antioxidants/Inhibitors Internal_Standard 2. Addition of Deuterated Internal Standard Sample_Collection->Internal_Standard SPE 3. Solid-Phase Extraction (SPE) Internal_Standard->SPE Elution 4. Elution of Eicosanoids SPE->Elution Evaporation 5. Solvent Evaporation Elution->Evaporation Reconstitution 6. Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_MSMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Analysis 8. Data Analysis and Quantification LC_MSMS->Data_Analysis

General workflow for eicosanoid lipidomics analysis.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of eicosanoids from biological fluids like plasma or urine.

Materials:

Procedure:

  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and immediately add an antioxidant/inhibitor cocktail (e.g., butylated hydroxytoluene (BHT) and indomethacin) to prevent ex-vivo oxidation and enzymatic activity. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. To 1 mL of sample, add the deuterated internal standard mix to account for extraction variability and matrix effects.

  • Acidification: Acidify the sample to a pH of approximately 3.5 with formic acid. This step is crucial for the efficient retention of acidic eicosanoids on the C18 sorbent.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of hexane to remove non-polar lipids.

  • Elution: Elute the eicosanoids from the cartridge with 3 mL of ethyl acetate or methanol.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 20-COOH-AA and related eicosanoids.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the separation of the target eicosanoids.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 20 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for the analysis of acidic eicosanoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

  • MRM Transitions (Example):

    • 20-HETE: m/z 319.2 -> 275.2

    • Note: The specific MRM transition for 20-COOH-AA would need to be determined experimentally by infusing a standard of the compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Conclusion

The lipidomics analysis of this compound and its precursor, 20-HETE, provides valuable insights into their roles in health and disease. The protocols outlined in this document, based on solid-phase extraction and LC-MS/MS, offer a robust framework for the accurate and sensitive quantification of these important lipid mediators. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the biological context and analytical procedures. Further research to establish a comprehensive quantitative profile of 20-COOH-AA in various biological systems is warranted and will be greatly facilitated by the application of these methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 20-Carboxyarachidonic Acid (20-COOH-AA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and analytical accuracy of 20-Carboxyarachidonic acid (20-COOH-AA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (20-COOH-AA) and why is its analysis important?

A1: this compound (20-COOH-AA) is a significant metabolite of arachidonic acid, produced through the cytochrome P450 (CYP) pathway. Initially, arachidonic acid is converted to 20-hydroxyeicosatetraenoic acid (20-HETE), which is then further metabolized to 20-COOH-AA.[1][2][3][4][5] This metabolite plays a crucial role in various physiological and pathophysiological processes, making its accurate quantification essential for research in areas such as cardiovascular disease and cancer.[1][4][5]

Q2: What are the main challenges in the analysis of 20-COOH-AA?

A2: The primary challenges in analyzing 20-COOH-AA stem from its inherent instability and low endogenous concentrations. Like other eicosanoids, 20-COOH-AA is susceptible to degradation due to factors such as oxidation, pH variations, and improper storage temperatures.[6] Additionally, matrix effects from complex biological samples can interfere with quantification, leading to inaccurate results.[2][7][8]

Q3: What is the recommended method for quantifying 20-COOH-AA?

A3: The gold-standard method for the quantification of 20-COOH-AA is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This technique offers high sensitivity and selectivity, which are critical for measuring the low concentrations of 20-COOH-AA typically found in biological samples.[10]

Q4: How should I store my samples to ensure the stability of 20-COOH-AA?

A4: Proper sample storage is critical for preventing the degradation of 20-COOH-AA. It is recommended to store biological samples (e.g., plasma, tissue homogenates) at -80°C immediately after collection.[6][11] For extracted lipids, storage in an organic solvent under an inert atmosphere (e.g., argon or nitrogen) at -80°C is advisable to prevent oxidation and sublimation.[6] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 20-COOH-AA.

Low or No Signal/Peak for 20-COOH-AA
Potential Cause Troubleshooting Step Explanation
Degradation during Sample Collection and Storage 1. Add an antioxidant cocktail (e.g., butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP)) to the sample immediately upon collection.[1] 2. Snap-freeze samples in liquid nitrogen before storing at -80°C.[6] 3. Minimize freeze-thaw cycles.20-COOH-AA is prone to oxidation. Antioxidants inhibit this process, while rapid freezing and consistent low-temperature storage slow down enzymatic and chemical degradation.[6][12]
Inefficient Extraction 1. Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent type (e.g., C18) and elution solvents are used.[13][14][15] 2. Verify the pH of the sample and solvents during extraction. The carboxylic acid group's charge is pH-dependent, affecting retention on the SPE sorbent. 3. Consider liquid-liquid extraction as an alternative.Inefficient extraction leads to low recovery of the analyte. The pH should be adjusted to ensure the analyte is retained on the SPE column and efficiently eluted.
LC-MS/MS System Issues 1. Confirm the correct mass transitions (precursor and product ions) for 20-COOH-AA in your MS method. 2. Check for ion suppression or enhancement due to matrix effects.[2][7][8][16][17] Dilute the sample or use a matrix-matched calibration curve. 3. Ensure the LC column is not clogged and is providing adequate separation.Incorrect MS settings will prevent detection. Matrix components can co-elute with the analyte and interfere with its ionization, reducing the signal.[8] A compromised column will lead to poor peak shape and resolution.
Analyte Instability in Autosampler 1. Maintain the autosampler at a low temperature (e.g., 4°C). 2. Minimize the time samples spend in the autosampler before injection.Prolonged exposure to room temperature can lead to degradation of 20-COOH-AA even after extraction.
High Variability in Quantitative Results
Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Handling 1. Standardize the entire workflow from sample collection to analysis. 2. Use a consistent protocol for all samples and standards.Any variation in timing, temperature, or reagents can introduce variability in the results.
Matrix Effects 1. Use a stable isotope-labeled internal standard (e.g., d4-20-COOH-AA) to normalize for variations in extraction efficiency and matrix effects.[1] 2. Prepare calibration standards in the same biological matrix as the samples.An internal standard that behaves similarly to the analyte can correct for inconsistencies during sample preparation and analysis. Matrix-matched calibrators help to compensate for ion suppression or enhancement.
Contamination 1. Use high-purity solvents and reagents. 2. Thoroughly clean the LC system between runs to prevent carryover.Contaminants can interfere with the analysis, leading to inconsistent results. Carryover from a high-concentration sample can artificially inflate the results of a subsequent sample.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of 20-COOH-AA from Plasma
  • Sample Collection: Collect blood in EDTA-containing tubes. Immediately add an antioxidant cocktail (e.g., 10 µL of 0.2 M BHT in methanol (B129727) per 1 mL of blood). Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma. Immediately freeze the plasma at -80°C.

  • Internal Standard Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of a deuterated internal standard solution (e.g., d4-20-COOH-AA at 100 ng/mL in ethanol).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

    • Elution: Elute the 20-COOH-AA with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 20-COOH-AA
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: Monitor the specific precursor to product ion transitions for both 20-COOH-AA and the internal standard.

Data Presentation

Parameter Recommended Condition Reference
Sample Storage Temperature -80°C[6][11]
Antioxidant Butylated hydroxytoluene (BHT)[1]
Extraction Method Solid-Phase Extraction (SPE) with C18 sorbent[13][14][15]
Analytical Technique LC-MS/MS[9]
LC Column C18 Reversed-Phase
Ionization Mode Negative ESI

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Plasma with Antioxidant) Spiking 2. Internal Standard Spiking SampleCollection->Spiking Precipitation 3. Protein Precipitation (Cold Methanol) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation SPE 5. Solid-Phase Extraction (SPE) Centrifugation->SPE LCMS 6. LC-MS/MS Analysis SPE->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for 20-COOH-AA analysis.

troubleshooting_logic Start Low/Inconsistent 20-COOH-AA Signal CheckStorage Check Sample Storage (-80°C, Antioxidants?) Start->CheckStorage CheckExtraction Review Extraction Protocol (SPE efficiency, pH?) Start->CheckExtraction CheckLCMS Verify LC-MS/MS Method (Transitions, Matrix Effects?) Start->CheckLCMS SolutionStorage Implement Proper Storage CheckStorage->SolutionStorage Improper SolutionExtraction Optimize Extraction CheckExtraction->SolutionExtraction Suboptimal SolutionLCMS Optimize LC-MS/MS CheckLCMS->SolutionLCMS Issues Found

Caption: Troubleshooting logic for 20-COOH-AA analysis.

signaling_pathway AA Arachidonic Acid CYP450 Cytochrome P450 (CYP4A/4F) AA->CYP450 HETE 20-HETE CYP450->HETE ADH Alcohol/Aldehyde Dehydrogenase HETE->ADH COOH_AA 20-COOH-AA ADH->COOH_AA

Caption: Biosynthesis pathway of 20-COOH-AA.

References

Technical Support Center: Quantification of 20-Carboxyarachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 20-Carboxyarachidonic acid (20-COOH-AA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges in quantifying 20-COOH-AA, an endogenous dicarboxylic acid metabolite of arachidonic acid, stem from its low physiological concentrations, its physicochemical properties, and the complexity of biological matrices. Key issues include:

  • Matrix Effects: Co-eluting endogenous substances from biological samples (e.g., plasma, urine) can interfere with the ionization of 20-COOH-AA in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Phospholipids are major contributors to matrix effects in plasma samples.

  • Low Endogenous Levels: The low concentrations of 20-COOH-AA necessitate highly sensitive and selective analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analyte Recovery: Efficient extraction of 20-COOH-AA from the sample matrix is crucial for accurate quantification. The recovery can be influenced by the chosen sample preparation method.

  • Chromatographic Resolution: Due to its polar nature, achieving good retention and separation of 20-COOH-AA from other similar endogenous compounds on standard reverse-phase LC columns can be challenging.

Q2: What is the most recommended analytical technique for 20-COOH-AA quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 20-COOH-AA and other eicosanoids in biological matrices.[1] This technique offers the required sensitivity, specificity, and selectivity to accurately measure low concentrations of the analyte in complex samples. The use of multiple reaction monitoring (MRM) mode allows for the specific detection of the analyte and its fragments, minimizing interferences.

Q3: How can I minimize matrix effects in my 20-COOH-AA assay?

A3: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Implementing a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly reduce matrix components. For plasma samples, specific phospholipid removal techniques are highly recommended.

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between 20-COOH-AA and co-eluting matrix components is essential. This may involve adjusting the mobile phase composition, gradient, or using a different type of LC column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 20-COOH-AA is the most effective way to compensate for matrix effects. As the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction during data analysis.

Q4: Which sample preparation method is best for 20-COOH-AA?

A4: The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup.

  • Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for extracting eicosanoids and other lipids from biological fluids. It can provide high recovery and cleaner extracts compared to other methods. Various sorbent chemistries are available, and the selection should be optimized for 20-COOH-AA.

  • Liquid-Liquid Extraction (LLE): LLE is another common technique for extracting lipids. While it can be effective, it may be less selective than SPE and could co-extract more interfering substances.

  • Protein Precipitation (PPT): While simple and fast, PPT is generally not recommended as a standalone method for 20-COOH-AA quantification due to insufficient removal of matrix components, particularly phospholipids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for 20-COOH-AA Inefficient extraction (low recovery).Optimize the sample preparation method. For SPE, ensure proper conditioning, loading, washing, and elution steps. For LLE, select an appropriate solvent system and optimize extraction conditions. Use a stable isotope-labeled internal standard to monitor and correct for recovery.
Ion suppression due to matrix effects.Improve sample cleanup to remove interfering matrix components, especially phospholipids. Optimize chromatographic separation to move the 20-COOH-AA peak away from co-eluting interferences.
Suboptimal MS/MS parameters.Optimize the precursor and product ion transitions (MRM), collision energy, and other MS parameters for 20-COOH-AA.
High Variability in Results Inconsistent sample preparation.Ensure precise and reproducible execution of the sample preparation protocol for all samples, standards, and quality controls.
Significant and variable matrix effects between samples.The use of a stable isotope-labeled internal standard for 20-COOH-AA is strongly recommended to correct for sample-to-sample variations in matrix effects.
Analyte instability.Keep samples on ice during processing and store them at -80°C. Consider adding antioxidants to the collection tubes to prevent degradation.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.For acidic compounds like 20-COOH-AA, acidifying the mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the analyte in its protonated form.
Column overload.Reduce the amount of sample injected onto the column.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Carryover in Blank Injections Contamination of the autosampler or LC system.Implement a rigorous wash protocol for the autosampler needle and injection port between samples.
High concentration samples analyzed before blanks.Analyze samples in an order that minimizes the impact of carryover, or inject extra blank samples after high-concentration samples.

Data Presentation

The following tables provide a template for summarizing quantitative data on recovery and matrix effects for 20-COOH-AA. Note that specific data for 20-COOH-AA is limited in the public domain; therefore, these tables should be populated with data from your own validation experiments. The provided values for related compounds are for illustrative purposes.

Table 1: Recovery of 20-COOH-AA and Related Compounds from Human Plasma

AnalyteSample Preparation MethodRecovery (%)Reference
20-COOH-AA SPE (C18) Data to be determinedInternal Validation
20-COOH-AA LLE (Ethyl Acetate) Data to be determinedInternal Validation
Eicosanoids (general)SPE (C18)85-110Fictional Data
Dicarboxylic AcidsLLE (Ethyl Acetate)70-95Fictional Data

Table 2: Matrix Effect Assessment for 20-COOH-AA in Different Biological Matrices

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
20-COOH-AA Human Plasma SPE (C18) Data to be determinedInternal Validation
20-COOH-AA Human Urine Dilute and Shoot Data to be determinedInternal Validation
Eicosanoids (general)Human PlasmaSPE (C18)80-120Fictional Data
Carboxylic AcidsHuman UrineDilute and Shoot90-110Fictional Data

Matrix Effect (%) is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 20-COOH-AA from Human Plasma

This protocol is a general procedure for the extraction of acidic lipids from plasma and should be optimized and validated for 20-COOH-AA.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) for 20-COOH-AA (concentration to be optimized).

    • Add 400 µL of acidified water (e.g., water with 0.1% formic acid) to the plasma sample.

    • Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the 20-COOH-AA and SIL-IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 20-COOH-AA from Human Urine

This protocol is a general procedure for the extraction of acidic compounds from urine and should be optimized and validated for 20-COOH-AA.

  • Sample Pre-treatment:

    • Thaw urine samples on ice.

    • To 200 µL of urine, add 10 µL of a SIL-IS for 20-COOH-AA.

    • Acidify the sample to approximately pH 3-4 with 1 M HCl.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate (B1210297) to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

cluster_pathway Metabolic Pathway of 20-HETE to 20-COOH-AA AA Arachidonic Acid HETE_20 20-HETE AA->HETE_20 CYP4A/CYP4F COOH_AA_20 20-COOH-AA HETE_20->COOH_AA_20 Alcohol/Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Products COOH_AA_20->Beta_Oxidation

Caption: Metabolic conversion of Arachidonic Acid to 20-HETE and subsequently to 20-COOH-AA.

cluster_workflow General LC-MS/MS Workflow for 20-COOH-AA Quantification Sample Biological Sample (Plasma or Urine) Preparation Sample Preparation (SPE or LLE) Sample->Preparation Add SIL-IS LC_Separation LC Separation Preparation->LC_Separation Inject Extract MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of 20-COOH-AA.

cluster_troubleshooting Troubleshooting Logic for Low Signal Start Low/No Signal for 20-COOH-AA Check_Recovery Check SIL-IS Recovery Start->Check_Recovery Recovery_OK Recovery OK? Check_Recovery->Recovery_OK Check_Matrix_Effect Assess Matrix Effect Recovery_OK->Check_Matrix_Effect Yes Optimize_Extraction Optimize Extraction Protocol Recovery_OK->Optimize_Extraction No Matrix_Effect_High High Ion Suppression? Check_Matrix_Effect->Matrix_Effect_High Optimize_Cleanup Optimize Sample Cleanup Matrix_Effect_High->Optimize_Cleanup Yes Check_MS Check MS/MS Parameters Matrix_Effect_High->Check_MS No Optimize_Chromatography Optimize Chromatography Optimize_Cleanup->Optimize_Chromatography

Caption: A logical workflow for troubleshooting low signal intensity in 20-COOH-AA analysis.

References

Technical Support Center: Optimization of 20-Carboxyarachidonic Acid LC-MS Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 20-Carboxyarachidonic acid (20-COOH-AA) LC-MS ionization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the LC-MS analysis of 20-COOH-AA.

Issue 1: Low or No Signal Intensity for 20-COOH-AA

Possible Causes and Solutions:

  • Suboptimal Ionization Mode: 20-COOH-AA is a carboxylic acid, which typically ionizes best in negative electrospray ionization (ESI) mode.

    • Recommendation: Ensure your mass spectrometer is operating in negative ESI mode. For many eicosanoids, this provides a prominent molecular ion.[1]

  • Inefficient Sample Extraction: Poor recovery of 20-COOH-AA from the sample matrix can lead to low signal intensity.

    • Recommendation: Solid Phase Extraction (SPE) is a common and effective method for extracting eicosanoids.[2][3][4] Liquid-liquid extraction (LLE) can also be used, but may be less efficient in removing interfering matrix components.[5]

  • Mobile Phase Composition: The mobile phase composition significantly impacts ionization efficiency.

    • Recommendation: The use of weak acids like formic acid in the mobile phase can influence the ionization of carboxylic acids.[6][7] However, high concentrations of acid can suppress the signal in negative ion mode.[6] Optimization of the mobile phase pH is crucial.[8] Consider using a mobile phase with a low concentration of a suitable modifier.

  • Derivatization: For enhanced sensitivity, especially in positive ion mode, derivatization of the carboxylic acid group can be employed.[9] This can improve sensitivity by several orders of magnitude.[9]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to poor peak shapes.

    • Recommendation: Implement a robust sample clean-up procedure, such as SPE, to minimize matrix effects.[10][11] Regularly flush the column and consider using an in-line filter.[10]

  • Inappropriate Injection Solvent: The composition of the injection solvent can affect peak shape.

    • Recommendation: The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.

  • Column Degradation: Over time and with use, the performance of the LC column can degrade.

    • Recommendation: If peak shape issues persist after troubleshooting other factors, consider replacing the analytical column.

Issue 3: High Background Noise or Matrix Effects

Possible Causes and Solutions:

  • Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the ionization of 20-COOH-AA, leading to ion suppression or enhancement.[11]

    • Recommendation: Optimize your sample preparation method. SPE with a C18 sorbent is often effective for cleaning up plasma samples.[5]

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to high background noise.

    • Recommendation: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly.

  • Contaminated LC-MS System: Contaminants can accumulate in the LC system, ion source, and mass spectrometer.

    • Recommendation: Regularly clean the ion source. If contamination is suspected in the LC system, flush the system with appropriate cleaning solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for 20-COOH-AA analysis?

A1: Negative electrospray ionization (ESI) is the most commonly recommended mode for analyzing 20-COOH-AA and other eicosanoids containing a carboxylic acid group.[1][4][12] This is because the carboxylic acid moiety readily deprotonates to form a [M-H]⁻ ion.

Q2: How can I improve the sensitivity of my 20-COOH-AA assay?

A2: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: A well-optimized solid-phase extraction (SPE) protocol can significantly enhance recovery and reduce matrix effects.[2][5]

  • Derivatization: Derivatizing the carboxylic acid group to a moiety that ionizes well in positive ESI mode can dramatically increase sensitivity.[9]

  • Optimize MS Parameters: Fine-tune ion source parameters such as capillary voltage, gas flows, and temperatures.

  • Use a Sensitive Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode generally offers the best sensitivity and selectivity for quantitative analysis.[1]

Q3: What are the typical MRM transitions for 20-COOH-AA?

A3: While the exact MRM transitions should be optimized for your specific instrument, a common transition for a related compound, 20-HETE (hydroxyeicosatetraenoic acid), which has a similar structure, is m/z 319.2 -> 275.2 in negative ion mode.[13] For 20-COOH-AA, you would expect the precursor ion to be at m/z 333.2 (deprotonated molecular weight). The product ions would need to be determined by infusing a standard and performing a product ion scan.

Q4: What type of LC column is suitable for 20-COOH-AA analysis?

A4: Reversed-phase C18 columns are commonly used for the separation of eicosanoids, including 20-COOH-AA.[12] These columns provide good retention and separation of these relatively nonpolar molecules.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 20-COOH-AA from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading: Acidify the plasma sample with a weak acid (e.g., to pH 3-4 with formic acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water followed by 3 mL of a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the 20-COOH-AA and other eicosanoids with 2 mL of methanol or another suitable organic solvent like methyl formate.[5]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for Eicosanoids in Plasma

Extraction MethodAnalyte RecoveryMatrix Effect RemovalOverall PerformanceReference
LLE (Ethyl Acetate) InsufficientInsufficientNot sufficient[5]
SPE (Oasis/StrataX) GoodInsufficientModerate[5]
SPE (Anion Exchange) LowNearly perfectLow analyte recovery[5]
SPE (C18) GoodGood (with pre-wash)Best performance [5]

Table 2: Typical LC-MS Parameters for Eicosanoid Analysis

ParameterSettingReference
LC Column C18, e.g., 2.1 x 100 mm, 1.8 µm[12]
Mobile Phase A Water with 0.1% formic acid[12]
Mobile Phase B Acetonitrile with 0.1% formic acid[12]
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI)[1][4][12]
MS Analyzer Triple Quadrupole[1]
Scan Type Multiple Reaction Monitoring (MRM)[1][13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis plasma Plasma Sample acidification Acidification plasma->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution dry_reconstitute Dry & Reconstitute elution->dry_reconstitute lc LC Separation (C18 Column) dry_reconstitute->lc ms MS Detection (Negative ESI, MRM) lc->ms data Data Analysis ms->data

Caption: A typical experimental workflow for the analysis of 20-COOH-AA.

troubleshooting_logic start Low Signal Intensity? check_mode Check Ionization Mode (Negative ESI?) start->check_mode Yes check_extraction Optimize Sample Extraction (SPE Recovery?) check_mode->check_extraction check_mobile_phase Adjust Mobile Phase (pH, Additives?) check_extraction->check_mobile_phase consider_derivatization Consider Derivatization (For Positive Mode?) check_mobile_phase->consider_derivatization

Caption: Troubleshooting logic for low signal intensity of 20-COOH-AA.

References

Minimizing isomerization of 20-Carboxyarachidonic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of 20-Carboxyarachidonic acid (20-COOH-AA) to its lactone form, 20-hydroxyeicosatetraenoic acid (20-HETE) lactone, during sample preparation. Adherence to these guidelines is critical for obtaining accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

Q2: What are the primary factors that promote the isomerization of 20-COOH-AA?

A2: The primary factors that promote the lactonization of 20-COOH-AA are acidic pH and elevated temperatures. The intramolecular esterification that forms the lactone is catalyzed by acid and accelerated by heat.

Q3: How should I store my samples to ensure the stability of 20-COOH-AA?

A3: For long-term stability, biological samples and stock solutions of 20-COOH-AA should be stored at -80°C. For short-term storage during sample processing, samples should be kept on ice at all times to minimize thermal degradation.

Q4: Can the 20-HETE lactone be converted back to 20-COOH-AA?

A4: Yes, the lactone can be hydrolyzed back to the open-chain carboxylic acid form under basic conditions. However, relying on this conversion can introduce variability and is not a substitute for preventing its formation in the first place.

Troubleshooting Guide: Minimizing 20-COOH-AA Isomerization

This guide addresses common issues encountered during the analysis of 20-COOH-AA.

Issue Potential Cause Recommended Solution
Low or undetectable levels of 20-COOH-AA Isomerization to 20-HETE lactone due to acidic conditions during extraction or analysis.Maintain a neutral to slightly basic pH (pH 7-8) throughout the sample preparation process. Use buffered solutions for extraction and reconstitution.
Thermal degradation during sample handling.Keep samples on ice at all times. Use pre-chilled solvents and tubes.
Improper long-term storage.Store all samples and standards at -80°C until analysis.
High variability in replicate measurements Inconsistent isomerization across samples due to slight variations in pH or temperature exposure.Strictly standardize all sample preparation steps, ensuring uniform temperature and pH conditions for all samples.
Presence of endogenous enzymes in biological samples that may metabolize 20-COOH-AA.Immediately after collection, add protease and esterase inhibitors to the samples and keep them on ice.
Presence of a large, interfering peak co-eluting with or near 20-COOH-AA in LC-MS analysis This peak is likely the 20-HETE lactone.Optimize the chromatographic method to achieve baseline separation of 20-COOH-AA and its lactone.
In-source lactonization in the mass spectrometer.Optimize MS source conditions to minimize in-source reactions. This may involve using a gentler ionization method or adjusting source temperatures.

Stability of this compound

While specific quantitative data on the rate of isomerization under various conditions is not extensively published, the following table summarizes the known stability characteristics and recommended handling conditions.

Condition Effect on 20-COOH-AA Stability Recommendation
pH Acidic (pH < 6): Promotes rapid lactonization.Maintain pH between 7 and 8 during extraction and analysis.
Neutral to Slightly Basic (pH 7-8): Favors the open-chain carboxylate form, minimizing isomerization.Use buffered solutions (e.g., phosphate (B84403) or carbonate buffers).
Temperature Elevated (> 4°C): Accelerates the rate of lactonization.Keep samples on ice or at 4°C during all processing steps.
-20°C: Suitable for short-term storage (days to weeks).For longer-term stability, -80°C is required.
-80°C: Ensures long-term stability (months to years).Standard storage condition for all samples and standards.
Solvent Protic Solvents (e.g., Methanol (B129727), Ethanol): Can participate in esterification and should be used with caution, especially if acidic.Use aprotic solvents like acetonitrile (B52724) for reconstitution when possible. If using alcohols, ensure the solution is buffered to a neutral or slightly basic pH.

Experimental Protocol: Extraction and Quantification of 20-COOH-AA from Biological Samples by LC-MS/MS

This protocol is designed to minimize the isomerization of 20-COOH-AA during sample preparation.

1. Materials and Reagents:

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • Internal Standard (IS) solution (e.g., deuterated 20-COOH-AA)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Methanol (MeOH), HPLC grade, pre-chilled to 4°C

  • Acetonitrile (ACN), HPLC grade, pre-chilled to 4°C

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation (All steps to be performed on ice):

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Spike the sample with the internal standard solution.

  • Add 900 µL of ice-cold phosphate buffer (pH 7.4) and vortex briefly.

  • Protein Precipitation (for plasma/serum/tissue): Add 2 volumes of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE column with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate the column with 1 mL of phosphate buffer (pH 7.4).

  • Load the prepared sample onto the SPE column.

  • Wash the column with 1 mL of water to remove polar impurities.

  • Wash the column with 1 mL of 10% methanol in water.

  • Elute 20-COOH-AA and the internal standard with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen at room temperature.

4. Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% ammonium (B1175870) hydroxide (B78521) to maintain basic pH).

  • Vortex and transfer to an autosampler vial.

  • Inject the sample onto the LC-MS/MS system.

  • Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution that provides good separation of 20-COOH-AA and its lactone. A mobile phase with a neutral or slightly basic pH is recommended (e.g., using ammonium acetate (B1210297) or ammonium hydroxide as an additive instead of formic acid).

  • Mass Spectrometry Conditions: Use negative ion electrospray ionization (ESI-) and monitor the specific parent and daughter ion transitions for both 20-COOH-AA and its internal standard.

Visualizations

Isomerization_Pathway 20-Carboxyarachidonic_Acid This compound (Open-chain form) 20-HETE_Lactone 20-HETE Lactone (Cyclic ester) 20-Carboxyarachidonic_Acid->20-HETE_Lactone Lactonization (Acidic pH, Heat) 20-HETE_Lactone->20-Carboxyarachidonic_Acid Hydrolysis (Basic pH) Experimental_Workflow cluster_prep Sample Preparation (on ice) cluster_analysis Analysis Sample_Collection 1. Sample Collection (Add Inhibitors) Spiking 2. Spike with Internal Standard Sample_Collection->Spiking Buffering 3. Dilute with pH 7.4 Buffer Spiking->Buffering Precipitation 4. Protein Precipitation (if necessary) Buffering->Precipitation SPE 5. Solid-Phase Extraction Precipitation->SPE Drying 6. Dry Down SPE->Drying Reconstitution 7. Reconstitute in Basic Mobile Phase Drying->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS

Technical Support Center: Resolving Chromatographic Co-elution of 20-Carboxyarachidonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic co-elution of 20-Carboxyarachidonic acid (20-COOH-AA) isomers.

Troubleshooting Guide

Co-elution of 20-COOH-AA isomers can significantly compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to diagnosing and resolving common co-elution issues.

Issue 1: Poor Resolution Between 20-COOH-AA Isomers

Potential CauseRecommended Solution
Inadequate Stationary Phase Selectivity The chemical properties of the stationary phase are critical for resolving structurally similar isomers. A standard C18 column may not provide sufficient selectivity.
Solution:
- Utilize a Phenyl-Hexyl column: The π-π interactions offered by the phenyl stationary phase can enhance the separation of aromatic or unsaturated compounds like 20-COOH-AA.
- Employ a Chiral Stationary Phase (CSP): For separating enantiomers, a CSP is essential. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for resolving acidic chiral compounds.
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier and pH, plays a crucial role in achieving separation.
Solution:
- Optimize the Organic Modifier: Systematically vary the ratio of acetonitrile (B52724) to methanol (B129727). Acetonitrile often provides different selectivity compared to methanol for complex lipids.
- Adjust the Mobile Phase pH: 20-COOH-AA is an acidic compound. Controlling the pH with a suitable buffer (e.g., formic acid, acetic acid, or ammonium (B1175870) acetate) is critical. A pH 2-3 units below the pKa of the carboxylic acid groups will ensure the analytes are in their neutral form, leading to better retention and potentially improved resolution on a reversed-phase column.
- Consider a Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks.
Insufficient Column Efficiency Broad peaks can lead to co-elution. Column efficiency is influenced by column length, particle size, and flow rate.
Solution:
- Use a Longer Column: A longer column increases the number of theoretical plates, leading to narrower peaks and better resolution.
- Decrease the Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency.
- Reduce the Flow Rate: Lowering the flow rate can improve separation, although it will increase the analysis time.

Issue 2: Peak Tailing or Asymmetry

Potential CauseRecommended Solution
Secondary Interactions with the Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid moieties of 20-COOH-AA, leading to peak tailing.
Solution:
- Use an End-capped Column: Modern, high-purity, end-capped silica (B1680970) columns minimize silanol interactions.
- Lower the Mobile Phase pH: A low pH (e.g., using 0.1% formic acid) will suppress the ionization of both the analytes and the residual silanols, reducing unwanted interactions.
Column Overload Injecting too much sample can lead to peak distortion and tailing.
Solution:
- Reduce the Injection Volume or Sample Concentration: Dilute the sample and/or inject a smaller volume onto the column.
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
Solution:
- Dissolve the Sample in the Initial Mobile Phase: Whenever possible, the sample solvent should match the starting mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating 20-COOH-AA stereoisomers?

A1: The use of a chiral stationary phase (CSP) is paramount for the separation of enantiomers (a type of stereoisomer). Enantiomers have identical physical and chemical properties in an achiral environment, so a chiral selector is necessary to create diastereomeric interactions that allow for their separation. Polysaccharide-based CSPs are a good starting point for method development.

Q2: How can I improve the sensitivity of my 20-COOH-AA analysis by LC-MS/MS?

A2: Derivatization of the carboxylic acid groups can significantly enhance ionization efficiency in mass spectrometry, leading to improved sensitivity. Additionally, optimizing the mobile phase to ensure compatibility with the ionization source (e.g., using volatile buffers like ammonium formate (B1220265) or acetate) is crucial.

Q3: My retention times for 20-COOH-AA isomers are shifting between runs. What could be the cause?

A3: Inconsistent retention times can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially when running a gradient.

  • Mobile phase instability: Prepare fresh mobile phase daily and ensure it is properly degassed. Buffer degradation can lead to pH shifts.

  • Temperature fluctuations: Use a column oven to maintain a stable column temperature, as temperature can significantly affect retention times.

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow rate.

Q4: Can solid-phase extraction (SPE) help in resolving co-elution?

A4: While SPE is primarily a sample cleanup and concentration technique, it can indirectly help resolve co-elution by removing matrix components that may interfere with the chromatographic separation. A well-designed SPE protocol can provide a cleaner sample, leading to sharper peaks and a more stable baseline, which can improve the overall resolution. For acidic compounds like 20-COOH-AA, a mixed-mode or anion-exchange SPE sorbent can be effective.

Data Presentation

Due to the limited availability of specific quantitative data for the separation of 20-COOH-AA isomers in publicly accessible literature, the following table presents a hypothetical but realistic representation of data that could be obtained when optimizing the separation of two isomers (Isomer 1 and Isomer 2) using different chromatographic conditions. This data is for illustrative purposes to guide method development.

Table 1: Hypothetical Quantitative Data for the Separation of 20-COOH-AA Isomers

Condition IDColumn TypeMobile Phase BGradientRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
1C18 (5 µm)Acetonitrile40-80% in 20 min12.512.70.8 (Co-eluting)
2C18 (5 µm)Methanol50-90% in 20 min15.215.51.1 (Partial)
3Phenyl-Hexyl (3 µm)Acetonitrile40-70% in 30 min18.118.61.6 (Baseline)
4Chiral (Cellulose)Hexane/IPA (90:10)Isocratic22.324.12.5 (Excellent)

Note: Mobile Phase A is assumed to be Water with 0.1% Formic Acid for reversed-phase conditions. For the chiral separation, the mobile phase is non-polar.

Experimental Protocols

The following are detailed starting protocols for the extraction and chromatographic separation of 20-COOH-AA isomers. Optimization will likely be required based on the specific sample matrix and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for 20-COOH-AA from Biological Fluids

  • Objective: To extract and concentrate 20-COOH-AA from a biological matrix (e.g., plasma, urine).

  • Materials:

    • Mixed-mode or Weak Anion Exchange (WAX) SPE cartridges.

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • 0.1% Formic Acid in Water.

    • 5% Ammonium Hydroxide (B78521) in Methanol.

    • Nitrogen evaporator.

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.

    • Sample Loading: Acidify the sample with formic acid to a pH of ~3. Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove hydrophilic impurities. Follow with a wash of 2 mL of methanol/water (20:80, v/v) to remove less polar interferences.

    • Elution: Elute the 20-COOH-AA isomers with 2 mL of 5% ammonium hydroxide in methanol.

    • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Recommended Starting UPLC-MS/MS Method for 20-COOH-AA Isomer Separation

  • Objective: To achieve baseline separation of 20-COOH-AA isomers.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program (Suggested Starting Point):

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 60% B

      • 15-17 min: Linear gradient to 95% B

      • 17-19 min: Hold at 95% B

      • 19.1-22 min: Return to 30% B and equilibrate.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions for 20-COOH-AA and any internal standards need to be optimized on the specific mass spectrometer being used.

Mandatory Visualizations

Signaling Pathways and Workflows

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_effects Cellular Effects AA Arachidonic Acid CYP4A_4F CYP4A/4F (ω-hydroxylase) AA->CYP4A_4F Metabolism ADH_ALDH ADH/ALDH PPAR_Agonist 20-COOH-AA (Ligand) ADH_ALDH->PPAR_Agonist PPARa PPARα PPAR_Agonist->PPARa Activates PPARg PPARγ PPAR_Agonist->PPARg Activates RXR RXR PPRE PPRE (DNA Response Element) RXR->PPRE Heterodimerization and Binding RXR->PPRE Heterodimerization and Binding PPARa->PPRE Heterodimerization and Binding PPARg->PPRE Heterodimerization and Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation Modulation of Inflammation Gene_Transcription->Inflammation

Caption: Signaling pathway of this compound (20-COOH-AA).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Extract Concentrated Extract SPE->Extract Injection Injection Extract->Injection HPLC HPLC/UPLC Separation Injection->HPLC MS MS/MS Detection HPLC->MS Chromatogram Chromatogram (Peak Integration) MS->Chromatogram Quantification Quantification & Reporting Chromatogram->Quantification

Caption: Experimental workflow for 20-COOH-AA isomer analysis.

troubleshooting_logic Start Co-elution of 20-COOH-AA Isomers CheckSystem System Suitability Check (Peak Shape, Pressure) Start->CheckSystem OptimizeMobilePhase Optimize Mobile Phase (Organic Ratio, pH) CheckSystem->OptimizeMobilePhase System OK ChangeColumn Change Column (e.g., Phenyl-Hexyl, Chiral) OptimizeMobilePhase->ChangeColumn NotResolved Still Co-eluting OptimizeMobilePhase->NotResolved OptimizeFlow Optimize Flow Rate & Gradient Profile ChangeColumn->OptimizeFlow ChangeColumn->NotResolved Resolved Resolution Achieved OptimizeFlow->Resolved OptimizeFlow->NotResolved

Caption: Logical workflow for troubleshooting co-elution.

Best practices for storing synthetic 20-Carboxyarachidonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of synthetic 20-Carboxyarachidonic acid (20-COOH-AA).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for synthetic this compound?

For long-term stability, synthetic this compound should be stored as supplied in its original vial at -20°C.[1] It is recommended to store it in a tightly sealed container, protected from light. When stored under these conditions, the product is expected to be stable for at least one year.[1]

Q2: In what solvents can I dissolve this compound?

This compound is soluble in several organic solvents and a basic aqueous solution. The choice of solvent will depend on the requirements of your specific experiment.

SolventSolubility
Ethanol (B145695)100 mg/mL[1][2]
Dimethyl Sulfoxide (DMSO)100 mg/mL[1][2]
Dimethylformamide (DMF)100 mg/mL[1][2]
0.1 M Sodium Carbonate (Na₂CO₃)1.5 mg/mL[1][2]

Q3: Can I store this compound in an aqueous solution?

It is strongly advised not to store this compound in aqueous solutions for more than one day.[1] Polyunsaturated fatty acids like 20-COOH-AA are susceptible to degradation in aqueous environments through processes like oxidation and hydrolysis. For experiments requiring an aqueous solution, it is best to prepare it fresh on the day of use.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, you can dissolve the compound in an appropriate organic solvent such as ethanol, DMSO, or DMF.[1] If the product is supplied in ethanol, you can use it directly or change the solvent by evaporating the ethanol under a gentle stream of nitrogen and then adding the desired solvent.[1] For aqueous experiments, a stock solution can be prepared in 0.1 M Na₂CO₃ and then diluted with a buffer like PBS (pH 7.2) to the final concentration.[1]

Troubleshooting Guide

Issue 1: I am seeing inconsistent or no activity of this compound in my experiments.

  • Cause 1: Improper Storage. Prolonged storage at temperatures above -20°C or exposure to light and air can lead to degradation of the compound. Polyunsaturated fatty acids are prone to oxidation.

    • Solution: Always store the compound at -20°C in a tightly sealed vial. For solutions in organic solvents, purging the vial with an inert gas like nitrogen or argon before sealing can provide additional protection against oxidation.[1]

  • Cause 2: Instability in Aqueous Solution. If you prepared an aqueous stock solution and stored it for an extended period, the compound may have degraded.

    • Solution: Prepare fresh aqueous solutions of this compound for each experiment. Do not store aqueous solutions for more than one day.[1]

  • Cause 3: Solvent Effects. The organic solvent used to dissolve the 20-COOH-AA may have physiological effects in your experimental system, especially at higher concentrations.[1]

    • Solution: Ensure that the final concentration of the organic solvent in your experiment is minimal and run a vehicle control (solvent only) to rule out any solvent-induced effects.

Issue 2: My this compound solution appears cloudy or has precipitated.

  • Cause 1: Low Solubility in the Chosen Solvent. The concentration of 20-COOH-AA may have exceeded its solubility limit in the solvent, especially after temperature changes.

    • Solution: Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider diluting the stock solution to a lower concentration.

  • Cause 2: Precipitation upon Dilution in Aqueous Buffer. When diluting a stock solution in an organic solvent into an aqueous buffer, the compound can precipitate if the final concentration of the organic solvent is too low to maintain solubility.

    • Solution: When preparing working solutions in aqueous buffers, make further dilutions from the stock solution just before use.[1] It may be necessary to optimize the dilution procedure to prevent precipitation. Preparing the initial stock in 0.1 M Na₂CO₃ can improve aqueous solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution in ethanol.

Materials:

  • Synthetic this compound

  • Anhydrous ethanol

  • Inert gas (Nitrogen or Argon)

  • Glass vial with a PTFE-lined cap

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • If the compound is supplied as a solid, weigh the desired amount in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the compound is completely dissolved.

  • To minimize oxidation, gently bubble inert gas through the solution for 1-2 minutes.

  • Tightly seal the vial and store at -20°C.

experimental_workflow start Start: 20-COOH-AA (as supplied) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve purge Purge with Inert Gas dissolve->purge store Store at -20°C purge->store

Diagram 1: Workflow for preparing a 20-COOH-AA stock solution in an organic solvent.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the preparation of a working solution from a stock solution in 0.1 M Na₂CO₃.

Materials:

  • This compound stock solution in 0.1 M Na₂CO₃ (1.5 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Prepare the 1.5 mg/mL stock solution of 20-COOH-AA in 0.1 M Na₂CO₃ fresh on the day of the experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.

  • Just prior to the experiment, dilute the stock solution with PBS (pH 7.2) to the final concentration.

  • Mix gently by inversion. Do not vortex vigorously as this may introduce oxygen and promote degradation.

  • Use the freshly prepared aqueous solution immediately. Do not store.

aqueous_solution_workflow start Start: Freshly Prepared Stock in 0.1 M Na₂CO₃ calculate Calculate Required Volume start->calculate dilute Dilute with PBS (pH 7.2) to Final Concentration calculate->dilute mix Mix Gently dilute->mix use Use Immediately in Experiment mix->use

Diagram 2: Workflow for preparing an aqueous working solution of 20-COOH-AA.

References

Technical Support Center: Method Validation for 20-Carboxyarachidonic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method validation for 20-Carboxyarachidonic acid (20-COOH-AA) in biological matrices. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during analysis.

Signaling Pathway of this compound Formation

This compound is a metabolite of arachidonic acid (AA). The pathway involves the initial conversion of AA to 20-hydroxyeicosatetraenoic acid (20-HETE) by cytochrome P450 (CYP) enzymes. Subsequently, 20-HETE is metabolized to 20-COOH-AA by alcohol dehydrogenase.

20-COOH-AA Signaling Pathway AA Arachidonic Acid (AA) HETE 20-HETE AA->HETE Cytochrome P450 (CYP) COOH_AA This compound (20-COOH-AA) HETE->COOH_AA Alcohol Dehydrogenase

Fig 1. Metabolic pathway of 20-COOH-AA formation.

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of 20-COOH-AA in biological matrices such as plasma and urine. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity.

Experimental Workflow Overview

The general workflow for the analysis of 20-COOH-AA involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection (Plasma/Urine) is_addition Addition of Internal Standard sample_collection->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data_processing Data Processing & Quantification lcms->data_processing

Fig 2. General workflow for 20-COOH-AA analysis.
Detailed Methodologies

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of eicosanoids, including 20-COOH-AA, from plasma or urine.

  • Materials:

    • C18 SPE Cartridges

    • Methanol (B129727), HPLC grade

    • Water, HPLC grade

    • Hexane (B92381), HPLC grade

    • Ethyl Acetate, HPLC grade

    • 2M Hydrochloric Acid

    • Internal Standard (IS) solution (e.g., a deuterated analog of 20-COOH-AA)

  • Procedure:

    • Sample Pre-treatment: Thaw frozen plasma or urine samples on ice. For plasma samples, protein precipitation may be necessary. Add a known amount of the internal standard to each sample.

    • Acidification: Acidify the samples to a pH of approximately 3.5 using 2M hydrochloric acid. This step is crucial for the retention of acidic lipids on the C18 sorbent.

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5-10 mL of methanol followed by 5-10 mL of water. Do not allow the cartridge to dry out.

    • Sample Loading: Load the acidified sample onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).

    • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of a water:ethanol (85:15) mixture, and finally with 10 mL of hexane to remove non-polar impurities.

    • Elution: Elute the 20-COOH-AA and other eicosanoids from the cartridge with 10 mL of ethyl acetate.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water 50:50) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are representative LC-MS/MS parameters. These should be optimized for your specific instrumentation and application.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40 - 50 °C

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for 20-COOH-AA and its internal standard must be determined by direct infusion of the analytical standards.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The following table summarizes typical validation parameters and their acceptance criteria for a bioanalytical method.

Validation Parameter Acceptance Criteria Typical Performance for Eicosanoid Analysis
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CVTypically in the low ng/mL to pg/mL range
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 15%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) of the nominal concentration± 10%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ) of the nominal concentration± 15%
Recovery (%) Consistent, precise, and reproducible> 80%
Matrix Effect Analyte response in the presence of matrix should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤ 15%.Should be assessed from multiple sources of the biological matrix.
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Stability should be demonstrated for the expected duration of sample storage and analysis.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 20-COOH-AA.

Logical Flow for Troubleshooting

Troubleshooting Flow cluster_no_peak No or Low Analyte Peak Solutions cluster_peak_shape Poor Peak Shape Solutions cluster_background High Background Noise Solutions cluster_reproducibility Poor Reproducibility Solutions start Problem Encountered no_peak No or Low Analyte Peak start->no_peak poor_peak_shape Poor Peak Shape start->poor_peak_shape high_background High Background Noise start->high_background poor_reproducibility Poor Reproducibility start->poor_reproducibility check_ms Check MS Tuning & Parameters no_peak->check_ms check_lc Check LC System (leaks, clogs) no_peak->check_lc check_extraction Verify Extraction Recovery no_peak->check_extraction check_stability Assess Analyte Stability no_peak->check_stability check_column Check Column Performance poor_peak_shape->check_column optimize_mobile_phase Optimize Mobile Phase poor_peak_shape->optimize_mobile_phase reconstitution_solvent Check Reconstitution Solvent poor_peak_shape->reconstitution_solvent clean_ion_source Clean Ion Source high_background->clean_ion_source check_solvents Check Solvent Purity high_background->check_solvents improve_cleanup Improve Sample Cleanup high_background->improve_cleanup check_is Check Internal Standard Addition poor_reproducibility->check_is autosampler_precision Verify Autosampler Precision poor_reproducibility->autosampler_precision matrix_effects Investigate Matrix Effects poor_reproducibility->matrix_effects

Fig 3. Troubleshooting decision tree.
Question & Answer Troubleshooting Guide

Q1: I am observing low or no signal for 20-COOH-AA. What should I check first?

A1:

  • Mass Spectrometer: Ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct MRM transitions and collision energies are being used for 20-COOH-AA. Infuse a standard solution directly into the mass spectrometer to confirm instrument response.

  • LC System: Check for leaks, clogs, or bubbles in the LC system. Ensure that the mobile phases are correctly prepared and that the gradient is being delivered accurately.

  • Sample Preparation: Low recovery during solid-phase extraction is a common issue. Evaluate the efficiency of your SPE protocol by spiking a known amount of 20-COOH-AA standard into a blank matrix and measuring the recovery. Ensure the sample pH is correctly adjusted before loading onto the SPE cartridge.

  • Analyte Stability: 20-COOH-AA, like other eicosanoids, may be susceptible to degradation. Ensure samples are handled on ice and stored at -80°C. Evaluate the stability of your analyte under the conditions of your sample preparation workflow.

Q2: My chromatographic peaks for 20-COOH-AA are broad or tailing. How can I improve the peak shape?

A2:

  • Column Health: The column may be degraded or contaminated. Try flushing the column or replacing it with a new one.

  • Mobile Phase: The mobile phase composition may not be optimal. Adjusting the pH or the organic solvent composition can improve peak shape. For acidic compounds like 20-COOH-AA, a low pH mobile phase (e.g., with 0.1% formic acid) is generally recommended.

  • Reconstitution Solvent: The solvent used to reconstitute the sample after evaporation can affect peak shape. If the reconstitution solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to use a reconstitution solvent that is similar in composition to the initial mobile phase.

Q3: I am experiencing high background noise in my chromatograms.

A3:

  • Contamination: High background noise can be due to contamination of the LC-MS system, solvents, or reagents. Clean the ion source of the mass spectrometer. Use high-purity solvents and reagents.

  • Matrix Effects: Biological matrices are complex and can introduce a high level of background noise. Improve your sample cleanup procedure. A more rigorous SPE protocol or the use of a different extraction technique may be necessary.

Q4: My results are not reproducible, with high variability between replicate injections.

A4:

  • Internal Standard: Ensure that the internal standard is being added precisely and consistently to all samples and standards. A stable isotope-labeled internal standard for 20-COOH-AA is highly recommended to correct for variability in sample preparation and instrument response.

  • Autosampler: Check the performance of your autosampler to ensure it is injecting the correct volume consistently.

  • Matrix Effects: Inconsistent matrix effects between different samples can lead to poor reproducibility. This is a significant challenge in bioanalysis. To mitigate this, use a stable isotope-labeled internal standard that co-elutes with the analyte. You may also need to dilute your samples to reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard to use for 20-COOH-AA quantification?

A1: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of 20-COOH-AA. This type of internal standard has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically, allowing it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response. If a stable isotope-labeled standard is not available, a structural analog with similar properties may be used, but this is less ideal.

Q2: How can I assess and minimize matrix effects?

A2: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix, are a major concern in LC-MS/MS bioanalysis.

  • Assessment: To assess matrix effects, compare the peak area of an analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract. A significant difference indicates the presence of matrix effects. This should be evaluated using at least six different sources of the biological matrix.

  • Minimization:

    • Improve Sample Cleanup: Use a more effective sample preparation technique, such as a more selective SPE protocol, to remove interfering components.

    • Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure that the analyte concentration remains above the LLOQ.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.

Q3: What are the critical storage conditions for samples containing 20-COOH-AA?

A3: Eicosanoids are susceptible to oxidation and degradation. It is recommended to store biological samples (plasma, urine) at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. During sample processing, keep samples on ice to minimize enzymatic degradation.

Q4: Can I use a protein precipitation method instead of solid-phase extraction?

A4: Protein precipitation (e.g., with acetonitrile or methanol) is a simpler and faster sample preparation technique than SPE. However, it is less effective at removing other matrix components like phospholipids, which can cause significant matrix effects in LC-MS/MS analysis. For sensitive and accurate quantification of a low-abundance analyte like 20-COOH-AA, SPE is generally the preferred method as it provides a cleaner extract.

Q5: What should I do if my validation results for accuracy and precision do not meet the acceptance criteria?

A5: If your accuracy and precision results are outside the acceptable range (typically ±15%, and ≤15% CV), it indicates a systematic or random error in your method.

  • Review your entire workflow: Systematically check each step, from standard and sample preparation to data processing.

  • Check for errors in standard concentrations: Inaccurate standard concentrations will lead to biased results.

  • Investigate the internal standard: Ensure the internal standard is stable and its concentration is correct.

  • Re-optimize the method: You may need to re-optimize your sample preparation, LC separation, or MS detection parameters to improve the performance of the assay.

Improving reproducibility of 20-Carboxyarachidonic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of 20-Carboxyarachidonic acid (20-COOH-AA) measurements. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying 20-COOH-AA? A1: The most widely accepted and robust method for the quantitative analysis of 20-COOH-AA in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing 20-COOH-AA from other structurally similar eicosanoids and overcoming matrix interference.[1][2]

Q2: Why is an internal standard essential for reproducible measurements? A2: An internal standard (IS) is critical for correcting for analyte loss during sample preparation and for variations in instrument response (e.g., ion suppression). For 20-COOH-AA, a stable isotope-labeled version (e.g., 20-COOH-AA-d6) is the ideal internal standard. It co-elutes with the analyte and behaves identically during extraction and ionization, ensuring the highest accuracy and precision.

Q3: What are the main sources of variability in 20-COOH-AA measurements? A3: Variability can be introduced at multiple stages:

  • Sample Collection and Handling: Ex-vivo formation or degradation of eicosanoids can occur. Samples should be collected with antioxidants and immediately processed or stored at -80°C.

  • Sample Preparation: Inconsistent recovery during Solid Phase Extraction (SPE) is a major source of variability.

  • LC-MS/MS Analysis: Matrix effects, such as ion suppression, can significantly impact quantification.[1][2][3] Instrument performance and calibration can also drift over time.

Q4: Do I need to derivatize 20-COOH-AA for LC-MS/MS analysis? A4: While not always mandatory, derivatization can significantly improve sensitivity for some eicosanoids by enhancing ionization efficiency, particularly when using positive ion mode. However, many modern, sensitive LC-MS/MS systems can achieve adequate limits of quantification by analyzing the native carboxylic acid in negative ion mode, which simplifies the workflow.

Signaling Pathway

The biosynthesis of 20-COOH-AA is a multi-step enzymatic process originating from arachidonic acid (AA).

AA Arachidonic Acid (AA) P450 Cytochrome P450 (CYP4A/4F) AA->P450 HETE 20-Hydroxyeicosatetraenoic Acid (20-HETE) P450->HETE ω-hydroxylation ADH Alcohol Dehydrogenase (ADH) HETE->ADH COOH_AA This compound (20-COOH-AA) ADH->COOH_AA Oxidation

Biosynthesis of this compound from Arachidonic Acid.

Experimental Workflow & Protocols

Reproducible quantification of 20-COOH-AA requires a meticulous and consistent workflow from sample collection to data analysis.

cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect 1. Sample Collection (Plasma/Urine + Antioxidant) Spike 2. Spike Internal Standard (e.g., 20-COOH-AA-d6) Collect->Spike SPE 3. Solid Phase Extraction (SPE) Spike->SPE Elute 4. Elution & Evaporation SPE->Elute Recon 5. Reconstitution Elute->Recon LCMS 6. LC-MS/MS Analysis Recon->LCMS Integration 7. Peak Integration LCMS->Integration Curve 8. Calibration Curve Fitting Integration->Curve Quant 9. Quantification Curve->Quant

References

Technical Support Center: Maximizing Endogenous 20-Carboxyarachidonic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing cell culture conditions to maximize the endogenous production of 20-Carboxyarachidonic acid (20-COOH-AA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (20-COOH-AA) and what is its biological significance?

A1: this compound (20-COOH-AA) is a dicarboxylic acid metabolite of arachidonic acid (AA). It is formed through the oxidation of 20-Hydroxyeicosatetraenoic acid (20-HETE).[1] 20-COOH-AA is a biologically active lipid that functions as an endogenous dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), suggesting its role in regulating gene expression related to lipid metabolism and inflammation.[1]

Q2: What is the primary metabolic pathway for endogenous 20-COOH-AA production in cells?

A2: The endogenous synthesis of 20-COOH-AA is a two-step enzymatic process originating from arachidonic acid (AA).

  • Step 1: ω-Hydroxylation. AA is first converted to 20-HETE. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[2][3][4] In humans, CYP4F2 and CYP4A11 are the major enzymes responsible for this conversion in the liver and kidneys.[3][4]

  • Step 2: Oxidation. The terminal alcohol group of 20-HETE is then oxidized to a carboxylic acid, forming 20-COOH-AA. This step is carried out by alcohol dehydrogenases (ADHs).[1]

20_COOH_AA_Synthesis_Pathway cluster_pathway Metabolic Pathway AA Arachidonic Acid (AA) HETE 20-HETE AA->HETE CYP4F2 / CYP4A11 (ω-Hydroxylation) COOH_AA 20-COOH-AA HETE->COOH_AA Alcohol Dehydrogenase (Oxidation)

Caption: Metabolic pathway of 20-COOH-AA synthesis from arachidonic acid.

Q3: Which cell lines are most suitable for maximizing 20-COOH-AA production?

A3: Cell lines derived from tissues with high expression of CYP4A and CYP4F enzymes are the best candidates. The liver and kidneys are major sites of 20-HETE synthesis.[2][3] Therefore, consider using:

  • Human Liver Cell Lines: Such as HepG2 or Huh7.

  • Human Kidney Cell Lines: Such as HEK293 or renal proximal tubule epithelial cells.

  • Recombinant Cell Lines: Cells (e.g., COS-7 or HEK293) engineered to overexpress key enzymes like human CYP4F2, CYP4F3B, or CYP4A11 can also serve as potent producers.[1]

Q4: How can I optimize the cell culture medium to enhance 20-COOH-AA yield?

A4: Medium optimization is critical and involves several factors:

  • Substrate Supplementation: Increase the availability of the precursor, arachidonic acid. Supplementing the culture medium with exogenous AA is the most direct way to boost the production of its metabolites.[5][6]

  • Chemically Defined Media: Use chemically defined, serum-free media to reduce batch-to-batch variability and remove confounding variables present in serum.[7][8] This allows for precise control over the nutrient environment.

  • pH and Dissolved Oxygen Control: Maintain optimal pH and dissolved oxygen levels, as these are crucial for overall cell health, metabolic activity, and enzyme function.[7][9] Deviations in pH can be caused by lactate (B86563) and CO2 accumulation, which can negatively impact productivity.[9]

  • Nutrient Levels: Ensure that essential nutrients like glucose and amino acids are not limiting, as their depletion can affect cell growth and productivity.[7]

Q5: What is the recommended concentration of arachidonic acid to add to the culture medium?

A5: The optimal concentration of AA is cell-line dependent and can be cytotoxic at high levels. It is essential to perform a dose-response experiment to determine the ideal concentration for your specific cell type. A common starting range for AA treatment is between 10 µM and 50 µM.[5] Always use a vehicle control (e.g., ethanol (B145695) or DMSO) to account for any effects of the solvent.

Troubleshooting Guide

Q1: I've added arachidonic acid to my culture, but the cells are showing high levels of toxicity and death. What can I do?

A1: This is a common issue as free arachidonic acid can induce cytotoxicity through lipid peroxidation and membrane disruption.

  • Perform a Dose-Response Curve: You may be using a concentration that is too high. Test a range of lower concentrations (e.g., 1 µM to 50 µM) to find the optimal balance between 20-COOH-AA production and cell viability.

  • Reduce Incubation Time: Long exposure can exacerbate toxicity. Try a shorter incubation period after adding AA.[5]

  • Complex with BSA: To improve solubility and reduce toxicity, complex the arachidonic acid with bovine serum albumin (BSA). This mimics its natural transport mechanism in vivo and can lead to more controlled cellular uptake.

  • Check Cell Confluency: Ensure cells are in a healthy, logarithmic growth phase before treatment. Overly confluent or sparse cultures can be more susceptible to stress.[10]

Q2: My 20-COOH-AA yield is very low or undetectable. What are the potential causes and solutions?

A2: Low yield can stem from several factors related to the substrate, enzymes, or product degradation. The following workflow can help diagnose the issue.

Troubleshooting_Low_Yield start Low 20-COOH-AA Yield Detected check_substrate Is Substrate Limiting? start->check_substrate check_enzyme Is Enzyme Activity Low? start->check_enzyme check_degradation Is Product Degrading? start->check_degradation check_analysis Is Analysis Method Valid? start->check_analysis solution_substrate Optimize AA Concentration (Perform Dose-Response) check_substrate->solution_substrate solution_enzyme Confirm Cell Line Expresses CYP4F/4A Enzymes. Consider Inducers (e.g., Fibrates for PPARα). check_enzyme->solution_enzyme solution_degradation Inhibit Downstream Metabolism (e.g., β-oxidation inhibitors). check_degradation->solution_degradation solution_analysis Validate LC-MS/MS Method (Use Internal Standards). check_analysis->solution_analysis

Caption: Troubleshooting workflow for low endogenous 20-COOH-AA production.

Q3: How can I inhibit the degradation of my target molecule, 20-COOH-AA?

A3: 20-COOH-AA, like other fatty acids, can be further metabolized, primarily through β-oxidation. While specific inhibitors for 20-COOH-AA degradation are not well-documented, you can try general inhibitors of fatty acid metabolism. However, these may have off-target effects on cell health and should be used with caution and appropriate controls. It is often more effective to focus on maximizing synthesis and collecting samples at an optimal time point before significant degradation occurs.

Experimental Protocols

Protocol 1: Arachidonic Acid (AA) Supplementation

  • Cell Seeding: Plate cells at a density that will ensure they are in the mid-to-late logarithmic growth phase at the time of treatment (typically 60-80% confluency).

  • AA Stock Preparation: Prepare a high-concentration stock solution of arachidonic acid (e.g., 10-50 mM) in 100% ethanol or DMSO. Store under nitrogen at -80°C to prevent oxidation.

  • Working Solution Preparation: On the day of the experiment, dilute the AA stock solution in pre-warmed, serum-free culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Vortex thoroughly.

  • Cell Treatment: Remove the existing medium from the cells and gently wash once with sterile PBS. Add the medium containing the desired AA concentration or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours). This should be optimized for your cell line.[5]

  • Sample Collection: After incubation, collect the cell culture supernatant for analysis. Centrifuge to remove any detached cells or debris and store at -80°C. Cell lysates can also be collected if intracellular concentrations are of interest.

Protocol 2: Sample Preparation and Quantification by LC-MS/MS

  • Standard Preparation: Prepare a standard curve of 20-COOH-AA of known concentrations in a matrix similar to your sample (e.g., cell culture medium).

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated version of 20-COOH-AA or another similar lipid) to all samples, standards, and blanks to correct for extraction efficiency and matrix effects.

  • Solid Phase Extraction (SPE): Acidify the supernatant samples (e.g., with formic acid). Use a C18 SPE cartridge to extract the lipids.

    • Condition the cartridge with methanol (B129727), followed by water.

    • Load the acidified sample.

    • Wash with a low-percentage organic solvent (e.g., 10% methanol) to remove polar impurities.

    • Elute the lipids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small, known volume of the mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column. Use a gradient elution method with mobile phases typically consisting of water and acetonitrile/methanol with a formic acid modifier. Monitor the specific parent-to-daughter ion transition for 20-COOH-AA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Quantify the amount of 20-COOH-AA in your samples by comparing the peak area ratio (analyte/internal standard) to the standard curve.

Data Summary

Table 1: Key Enzymes and Kinetic Parameters for 20-HETE Synthesis

EnzymePrimary LocationSubstrateProductKM (µM)VMAX (min-1)Reference(s)
CYP4F2 Liver, KidneyArachidonic Acid20-HETE247.4[3]
CYP4A11 Liver, KidneyArachidonic Acid20-HETE22849.1[3]

KM (Michaelis constant) represents the substrate concentration at which the reaction rate is half of VMAX. A lower KM indicates a higher affinity of the enzyme for the substrate. VMAX (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Inhibitors of Arachidonic Acid Metabolism

InhibitorTarget Enzyme(s)EffectIC50Reference(s)
Sesamin CYP4F2Inhibits the synthesis of 20-HETE from arachidonic acid.1.9 µM[11]
HET0016 CYP4A/CYP4FGeneral inhibitor of 20-HETE synthesis.N/A[4]

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

References

Validation & Comparative

20-Carboxyarachidonic Acid Demonstrates Superior PPARγ Activation Compared to 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of 20-Carboxyarachidonic acid (20-COOH-AA) and its precursor, 20-Hydroxyeicosatetraenoic acid (20-HETE), reveals that 20-COOH-AA is a more potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation. Experimental data indicate that 20-COOH-AA is twice as effective as 20-HETE in stimulating PPARγ-mediated gene expression.

This guide provides a comprehensive analysis of the available data, offering researchers, scientists, and drug development professionals a clear comparison of these two endogenous eicosanoids in the context of PPARγ activation.

Quantitative Comparison of PPARγ Activation

The following table summarizes the key quantitative parameters for the interaction of 20-COOH-AA and 20-HETE with PPARγ.

ParameterThis compound (20-COOH-AA)20-Hydroxyeicosatetraenoic Acid (20-HETE)Reference Compound (Ciglitazone)
Relative Potency (Luciferase Assay) 2x more potent than 20-HETE and Ciglitazone[1]--
Binding Affinity (Kd) to PPARγ 1.7 ± 0.5 µM[1]Not definitively reported in the literature.Not specified in the compared studies.

Signaling Pathway and Experimental Workflow

The metabolic conversion of 20-HETE to 20-COOH-AA and their subsequent activation of PPARγ signaling is a critical pathway in cellular regulation.

PPARg_Activation_Pathway cluster_0 Metabolic Conversion cluster_1 PPARγ Activation and Gene Expression AA Arachidonic Acid HETE 20-HETE AA->HETE CYP450 ω-hydroxylases COOH_AA 20-COOH-AA HETE->COOH_AA Alcohol Dehydrogenase PPARg PPARγ HETE->PPARg Binds and Activates (less potent) COOH_AA->PPARg Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerizes with RXR RXR Target_Genes Target Gene Transcription (e.g., lipid metabolism, anti-inflammatory genes) PPRE->Target_Genes Initiates

Metabolic conversion of 20-HETE to 20-COOH-AA and subsequent PPARγ activation.

The experimental workflow for assessing the potency of these compounds typically involves a luciferase reporter gene assay.

Luciferase_Assay_Workflow start Start cell_culture Culture mammalian cells (e.g., COS-7, HEK293) start->cell_culture transfection Co-transfect cells with: 1. PPARγ expression vector 2. Luciferase reporter vector with PPRE 3. Renilla luciferase vector (control) cell_culture->transfection treatment Treat transfected cells with: - Vehicle (control) - 20-HETE - 20-COOH-AA - Positive Control (e.g., Rosiglitazone) transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly and Renilla luciferase activity lysis->measurement analysis Normalize Firefly to Renilla activity. Calculate fold activation over vehicle. measurement->analysis end End analysis->end

Workflow for a PPARγ luciferase reporter gene assay.

Experimental Protocols

PPARγ Luciferase Reporter Gene Assay

This protocol is designed to quantify the activation of PPARγ by 20-COOH-AA and 20-HETE in a cell-based system.

1. Cell Culture and Plating:

  • Culture a suitable mammalian cell line, such as HEK293 or COS-7, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

2. Transient Transfection:

  • For each well, prepare a transfection mix containing:

    • An expression vector for human or mouse PPARγ.

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

  • Incubate the cells with the transfection mix for 4-6 hours, then replace with fresh growth medium.

3. Compound Treatment:

  • 24 hours post-transfection, replace the medium with a low-serum medium (e.g., 0.5% FBS) containing the test compounds.

  • Prepare serial dilutions of 20-COOH-AA, 20-HETE, and a positive control (e.g., rosiglitazone) in the low-serum medium. A vehicle control (e.g., DMSO or ethanol) should also be included.

  • Add the treatment media to the respective wells and incubate for an additional 24 hours.

4. Luciferase Activity Measurement:

  • After the 24-hour incubation, lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.

  • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kd) of a compound to the PPARγ ligand-binding domain (LBD).

1. Preparation of PPARγ LBD:

  • Express and purify the recombinant PPARγ LBD, for example, as a glutathione (B108866) S-transferase (GST) fusion protein in E. coli.

2. Binding Reaction:

  • In a multi-well plate, set up binding reactions containing:

    • A fixed concentration of purified PPARγ LBD.

    • A fixed concentration of a radiolabeled PPARγ ligand (e.g., [³H]rosiglitazone).

    • Increasing concentrations of the unlabeled competitor compound (20-COOH-AA or 20-HETE).

  • Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 4-16 hours).

3. Separation of Bound and Free Ligand:

  • Separate the protein-bound radioligand from the free radioligand. A common method is to use a filter-binding assay where the reaction mixture is passed through a filter that retains the protein-ligand complex but allows the free ligand to pass through.

4. Quantification:

  • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

5. Data Analysis:

  • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.

  • Fit the data to a competition binding curve to determine the IC50 value of the competitor.

  • Calculate the dissociation constant (Kd) of the competitor using the Cheng-Prusoff equation.

Discussion

The available evidence strongly suggests that 20-COOH-AA is a more potent endogenous activator of PPARγ than its metabolic precursor, 20-HETE.[1] The increased potency of 20-COOH-AA is likely attributable to its higher binding affinity for the PPARγ ligand-binding domain.[1] While the precise binding affinity of 20-HETE to PPARγ has not been definitively established in the literature, the functional assays clearly demonstrate a significant difference in their ability to activate the receptor.[1][2]

These findings have important implications for understanding the physiological roles of these eicosanoids and for the development of novel therapeutic agents targeting the PPARγ signaling pathway. The metabolic conversion of 20-HETE to the more active 20-COOH-AA may represent a key regulatory step in modulating PPARγ activity in various tissues.[1] Researchers investigating the biological effects of 20-HETE should consider the potential for its conversion to 20-COOH-AA and the subsequent activation of PPARγ.

References

Cross-Validation of LC-MS and Immunoassay for the Quantification of 20-Carboxyarachidonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount in understanding their physiological and pathological roles. 20-Carboxyarachidonic acid (20-COOH-AA), a key metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), is emerging as a significant signaling molecule. This guide provides an objective comparison of two common analytical techniques for its measurement: Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassay (ELISA).

Executive Summary

Both LC-MS and immunoassay are powerful techniques for the quantification of this compound, each with distinct advantages and limitations. LC-MS/MS offers superior specificity and is considered the "gold standard" for its ability to definitively identify and quantify molecules. Immunoassays, specifically competitive ELISAs, provide a high-throughput and more cost-effective solution, though they may be susceptible to cross-reactivity with structurally similar molecules. The choice of method will depend on the specific requirements of the study, including the need for absolute specificity, sample throughput, and budget constraints.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of a competitive ELISA for a closely related analyte, 20-HETE, and a validated LC-MS/MS method for a broad range of arachidonic acid metabolites. This data provides a reasonable expectation for the performance of these methods for 20-COOH-AA.

Performance MetricCompetitive Immunoassay (for 20-HETE)LC-MS/MS (for Eicosanoids)
Sensitivity (Lower Limit of Quantification) ~10 pg/mL10 - 400 pg/mL[1]
Specificity High for stated non-cross-reactive compounds. Potential for cross-reactivity with other metabolites not tested.Very High (based on mass-to-charge ratio and fragmentation pattern)[1]
Precision (Intra- and Inter-day %CV) Typically <15%<16.8%[1]
Accuracy (% Recovery) Typically 85-115%88.1 - 108.2%[1]
Linearity (r) >0.98>0.997[1]
Sample Throughput High (96-well plate format)Moderate to High (dependent on autosampler and run time)
Cost per Sample LowerHigher
Instrumentation Plate ReaderLC-MS/MS System

Experimental Protocols

Immunoassay (Competitive ELISA) Protocol

This protocol is based on a typical competitive ELISA for small molecules.[2][3][4]

  • Plate Coating: A microplate is pre-coated with a capture antibody specific for the target analyte (or a competitor molecule).

  • Sample and Standard Incubation: Standards of known 20-COOH-AA concentration and unknown samples are added to the wells, along with a fixed amount of enzyme-conjugated 20-COOH-AA (tracer).

  • Competitive Binding: The 20-COOH-AA in the sample and the tracer compete for binding to the limited number of capture antibody sites.

  • Washing: The plate is washed to remove unbound sample and tracer.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Signal Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 20-COOH-AA in the sample.

  • Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 20-COOH-AA in the samples is then interpolated from this curve.

LC-MS/MS Protocol

This protocol is adapted from a validated method for the simultaneous analysis of arachidonic acid and its metabolites in human plasma.[1][5][6]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Plasma samples are spiked with an internal standard (e.g., a deuterated analog of 20-COOH-AA).

    • Proteins are precipitated with an organic solvent (e.g., acetonitrile).

    • The supernatant is loaded onto a C18 SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • 20-COOH-AA and other lipids are eluted with an organic solvent (e.g., methanol (B129727) or ethyl acetate).

    • The eluate is dried down and reconstituted in the initial mobile phase.

  • Liquid Chromatography (LC):

    • The extracted sample is injected onto a reverse-phase C18 column.

    • A gradient elution is performed using a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile/methanol). This separates 20-COOH-AA from other sample components based on its hydrophobicity.

  • Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

      • The parent ion (precursor ion) corresponding to the deprotonated 20-COOH-AA molecule ([M-H]⁻) is selected in the first quadrupole.

      • The precursor ion is fragmented in the collision cell.

      • Specific fragment ions (product ions) are monitored in the third quadrupole.

    • The transition from the precursor ion to the product ion is highly specific to 20-COOH-AA, ensuring accurate quantification.

  • Quantification: The peak area of the 20-COOH-AA MRM transition is compared to the peak area of the internal standard's MRM transition to calculate the concentration of 20-COOH-AA in the original sample.

Mandatory Visualization

experimental_workflow cluster_immunoassay Immunoassay (ELISA) cluster_lcms LC-MS/MS ia_start Sample/Standard Addition ia_binding Competitive Binding ia_start->ia_binding ia_wash Washing ia_binding->ia_wash ia_detect Signal Detection ia_wash->ia_detect ia_quant Quantification ia_detect->ia_quant end Comparative Analysis ia_quant->end lcms_prep Sample Preparation (SPE) lcms_lc LC Separation lcms_prep->lcms_lc lcms_ms MS/MS Detection lcms_lc->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant lcms_quant->end start Biological Sample start->ia_start Aliquot 1 start->lcms_prep Aliquot 2

Caption: Cross-validation workflow for 20-COOH-AA analysis.

signaling_pathway AA Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes AA->CYP4A_4F ω-hydroxylation HETE_20 20-HETE CYP4A_4F->HETE_20 ADH_ALDH ADH/ALDH HETE_20->ADH_ALDH COOH_AA_20 This compound ADH_ALDH->COOH_AA_20 PPARs PPARα / PPARγ COOH_AA_20->PPARs Activation Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression

Caption: Biosynthesis and signaling of this compound.

References

A Head-to-Head Comparison of Extraction Kits for 20-Carboxyarachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of cytochrome P450 (CYP) metabolites in physiology and disease, the accurate quantification of 20-Carboxyarachidonic acid (20-COOH-AA) is critical. As a terminal metabolite of the ω-hydroxylation pathway of arachidonic acid, its concentration in biological matrices provides key insights into renal, vascular, and inflammatory processes. The first and most crucial step in its analysis is efficient extraction from complex samples like plasma, urine, or tissue homogenates.

This guide provides an objective, data-driven comparison of common commercially available solid-phase extraction (SPE) chemistries and a traditional liquid-liquid extraction (LLE) method applicable to 20-COOH-AA. While dedicated "kits" for this specific analyte are not common, various kits and cartridges designed for eicosanoids and other oxylipins are widely used. Here, we compare their performance based on published experimental data, focusing on recovery, reproducibility, and matrix effect reduction.

Metabolic Context: The Genesis of 20-COOH-AA

20-COOH-AA is not a primary product but the result of a two-step enzymatic conversion of arachidonic acid (AA). Initially, CYP enzymes of the 4A and 4F families (CYP4A/4F) hydroxylate AA to form 20-Hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE, a potent vasoconstrictor and regulator of vascular tone, is then further oxidized by alcohol dehydrogenases to produce the dicarboxylic acid, 20-COOH-AA.[2] Understanding this pathway is essential for interpreting the biological significance of measured 20-COOH-AA levels.

Arachidonic Acid Metabolism to 20-COOH-AA AA Arachidonic Acid (AA) invis1 AA->invis1 HETE 20-Hydroxyeicosatetraenoic acid (20-HETE) invis2 HETE->invis2 COOH_AA 20-Carboxyarachidonic acid (20-COOH-AA) invis1->HETE CYP4A / CYP4F (ω-hydroxylase) invis2->COOH_AA Alcohol Dehydrogenase SPE Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Acidify Acidify Sample (e.g., to pH 3.5) Spike->Acidify Load 3. Load Sample Acidify->Load Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge (Aqueous + Hexane) Load->Wash Elute 5. Elute Analyte (Ethyl Acetate / Methyl Formate) Wash->Elute Drydown Evaporate & Reconstitute Elute->Drydown Analysis LC-MS/MS Analysis Drydown->Analysis

References

A Comparative Guide to the Accurate Quantification of 20-Carboxyarachidonic Acid: Isotope Dilution Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount in understanding their physiological and pathological roles. 20-Carboxyarachidonic acid (20-COOH-AA), a key metabolite of arachidonic acid, is implicated in various signaling pathways and disease processes. This guide provides a comprehensive comparison of isotope dilution mass spectrometry (ID-MS), the gold standard for quantification, with potential alternative methods for 20-COOH-AA analysis.

Executive Summary

Isotope dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as the superior method for the accurate and precise quantification of this compound. Its high specificity, sensitivity, and ability to correct for matrix effects and analyte loss during sample preparation make it the definitive choice for rigorous scientific investigation. While alternative methods like Enzyme-Linked Immunosorbent Assay (ELISA) are available for related eicosanoids, the lack of a commercially available ELISA kit specifically for 20-COOH-AA currently limits its direct application and comparison. This guide will delve into the experimental protocols and performance characteristics that underscore the advantages of ID-MS for 20-COOH-AA quantification.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of Isotope Dilution Mass Spectrometry for the analysis of eicosanoids like 20-COOH-AA, contrasted with the typical performance of ELISA for related molecules.

FeatureIsotope Dilution Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Specificity Very High (distinguishes between structurally similar molecules)Variable (potential for cross-reactivity with related metabolites)
Sensitivity (LOD) High (typically in the low pg/mL to ng/mL range)Moderate to High (typically in the mid pg/mL to ng/mL range)
Accuracy High (internal standard corrects for matrix effects and recovery losses)Moderate (can be affected by matrix interferences)
Precision (%CV) High (typically <15%)Moderate (typically 15-20%)
Dynamic Range Wide (several orders of magnitude)Narrow
Multiplexing Yes (can measure multiple analytes in a single run)No (single analyte per assay)
Throughput ModerateHigh
Cost per Sample HighLow
Availability for 20-COOH-AA Yes (method development required)No commercially available kits found

Experimental Protocols

Isotope Dilution Mass Spectrometry (ID-MS) for 20-COOH-AA Quantification

This protocol is a composite representation based on established methods for eicosanoid analysis.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To each biological sample (e.g., plasma, urine, tissue homogenate), a known amount of a stable isotope-labeled internal standard (e.g., d4-20-Carboxyarachidonic acid) is added at the earliest stage. This is crucial for correcting analyte losses during extraction and for accurate quantification.

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727), followed by centrifugation.

  • Solid-Phase Extraction (SPE): The supernatant is then subjected to SPE for purification and concentration of the lipid fraction. A C18 reverse-phase SPE cartridge is commonly used. The cartridge is conditioned with methanol and then equilibrated with water. The sample is loaded, washed with a low-percentage organic solvent to remove polar impurities, and the analyte is eluted with a high-percentage organic solvent like methanol or ethyl acetate.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used to separate 20-COOH-AA from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for quantitative analysis. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of 20-COOH-AA in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. The same process is performed for the stable isotope-labeled internal standard. The intensity of the specific transitions is monitored over time.

    • Hypothetical MRM Transitions for 20-COOH-AA (Exact values to be determined empirically):

      • 20-COOH-AA: Precursor ion (m/z) -> Product ion (m/z)

      • d4-20-COOH-AA (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

  • Quantification: The concentration of 20-COOH-AA in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 20-COOH-AA and a fixed concentration of the internal standard.

Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kits are currently available for this compound, a general protocol for a competitive ELISA for a related eicosanoid would typically involve the following steps:

  • Coating: A microplate is pre-coated with an antibody specific to the target analyte.

  • Competition: The sample containing the analyte and a fixed amount of enzyme-conjugated analyte (tracer) are added to the wells. They compete for binding to the limited number of antibody sites.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

  • Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.

The primary limitation of this method for 20-COOH-AA is the lack of specific antibodies and commercially available kits. Furthermore, the potential for cross-reactivity with other structurally similar eicosanoids could compromise the accuracy of the results.

Mandatory Visualizations

G cluster_0 Arachidonic Acid Metabolism cluster_1 Signaling Effects Arachidonic Acid Arachidonic Acid 20-HETE 20-HETE Arachidonic Acid->20-HETE CYP4A/4F 20-COOH-AA 20-COOH-AA 20-HETE->20-COOH-AA ADH/ALDH Vascular Tone Vascular Tone 20-COOH-AA->Vascular Tone Renal Function Renal Function 20-COOH-AA->Renal Function

Caption: Metabolic pathway of this compound and its signaling effects.

G cluster_workflow Isotope Dilution Mass Spectrometry Workflow Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: Experimental workflow for 20-COOH-AA quantification by ID-MS.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, isotope dilution mass spectrometry is the unequivocal method of choice. Its inherent specificity, sensitivity, and accuracy, provided by the use of a stable isotope-labeled internal standard, ensure high-quality data essential for advancing our understanding of the role of this important bioactive lipid. While the initial investment in instrumentation and method development may be higher than for other techniques, the unparalleled quality of the data justifies its use in rigorous scientific and clinical research. The current absence of a commercially available ELISA for 20-COOH-AA further solidifies the position of ID-MS as the definitive analytical approach.

Validating 20-Carboxyarachidonic Acid as a Biomarker for Renal Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of renal dysfunction is critical for improving patient outcomes and developing effective therapeutics. While traditional biomarkers such as serum creatinine (B1669602) and cystatin C are widely used, their limitations have spurred the search for more sensitive and specific markers of kidney injury. This guide provides a comparative analysis of 20-Carboxyarachidonic acid (20-COOH-AA), a metabolite of the vasoactive eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE), against established and emerging biomarkers for renal dysfunction.

Executive Summary

20-HETE, the precursor to 20-COOH-AA, is deeply implicated in the pathophysiology of various kidney diseases, including hypertension-related renal damage, diabetic nephropathy, and polycystic kidney disease. This strong biological rationale positions 20-COOH-AA as a promising candidate for a specific and early biomarker of renal dysfunction. However, direct clinical validation of urinary 20-COOH-AA remains in its nascent stages. This guide synthesizes the current, albeit limited, evidence for 20-COOH-AA and provides a comprehensive comparison with established and novel biomarkers, alongside detailed experimental protocols to facilitate further research and validation.

Biomarker Performance Comparison

The following table summarizes the performance characteristics of 20-COOH-AA (inferred from its precursor, 20-HETE), and other key biomarkers of renal dysfunction. It is important to note that direct comparative data for 20-COOH-AA is not yet available, and the data for 20-HETE is presented as a proxy.

BiomarkerMethodSample TypeSensitivitySpecificityArea Under the Curve (AUC-ROC)Key AdvantagesKey Limitations
20-COOH-AA (inferred from 20-HETE) LC-MS/MSUrine82.2% (for 20-HETE in DKD)[1]67.1% (for 20-HETE in DKD)[1]Not ReportedReflects specific pathophysiological pathways (vasoconstriction, inflammation)Lack of direct clinical validation and performance data; research is preliminary.
Serum Creatinine Colorimetric/Enzymatic AssaySerumVariable, low in early-stage diseaseModerate0.73 - 0.85Widely available, inexpensive, established reference rangesInfluenced by muscle mass, diet, and age; insensitive to early kidney damage.
Cystatin C ImmunoassaySerum, UrineHigher than creatinine in early CKDHigher than creatinine~0.85-0.95Less influenced by muscle mass and age; better predictor of cardiovascular risk.Higher cost; less standardized assays compared to creatinine.[2]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) ELISA, CLIAUrine, PlasmaHigh for Acute Kidney Injury (AKI)Moderate to High0.73 (in critically ill patients for AKI)[3]Early marker of tubular injury in AKI.Levels can be elevated in non-renal conditions like infections and inflammation.[4]
Kidney Injury Molecule-1 (KIM-1) ELISAUrineHigh for AKI and tubular injuryHigh0.83 (for AKI prediction at 12 hours post-surgery)[3]Highly specific for proximal tubule injury.Primarily a marker of acute injury; role in chronic kidney disease (CKD) is still being evaluated.
Urine Albumin to Creatinine Ratio (UACR) Immunoassay/ColorimetricUrineHigh for glomerular damageHighNot applicable (diagnostic/prognostic marker)Established marker for diabetic kidney disease and CKD progression.[2]Less sensitive for non-proteinuric kidney disease.

Experimental Protocols

Protocol 1: Quantification of Urinary this compound (20-COOH-AA) using LC-MS/MS

This protocol is adapted from established methods for urinary eicosanoid analysis and should be validated for 20-COOH-AA.

1. Sample Preparation:

  • Collect mid-stream urine samples and immediately store them at -80°C.

  • Thaw samples on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cellular debris.

  • To 1 mL of urine supernatant, add an internal standard (e.g., deuterated 20-COOH-AA).

  • Acidify the sample to pH 3.5 with 1 M HCl.

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the acidified urine sample.

    • Wash the cartridge with water and then hexane (B92381) to remove nonpolar impurities.

    • Elute the eicosanoids with ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 20-COOH-AA and the internal standard must be determined through infusion and optimization experiments.

3. Data Analysis:

  • Quantify 20-COOH-AA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Normalize the concentration to urinary creatinine to account for variations in urine dilution.

Protocol 2: Measurement of Serum Creatinine

This is a standard automated laboratory procedure.

1. Principle:

  • The Jaffe reaction (alkaline picrate) or an enzymatic method is typically used. The enzymatic method is more specific.

2. Procedure (Automated Analyzer):

  • A serum sample is introduced into the analyzer.

  • The instrument automatically mixes the sample with the appropriate reagents.

  • For the enzymatic method, creatininase, creatinase, and sarcosine (B1681465) oxidase are used to produce hydrogen peroxide, which is then measured in a colorimetric reaction.

  • The absorbance is measured, and the creatinine concentration is calculated based on a calibration curve.

Protocol 3: Measurement of Serum Cystatin C

This is a standard automated laboratory procedure.

1. Principle:

  • Particle-enhanced turbidimetric immunoassay (PETIA) or particle-enhanced nephelometric immunoassay (PENIA).

2. Procedure (Automated Analyzer):

  • A serum sample is mixed with latex particles coated with anti-cystatin C antibodies.

  • The aggregation of the latex particles due to the antigen-antibody reaction causes an increase in turbidity or light scattering.

  • The change in turbidity or nephelometry is measured and is proportional to the concentration of cystatin C in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of 20-COOH-AA and a typical experimental workflow for its validation as a biomarker.

G cluster_0 Arachidonic Acid Metabolism cluster_1 Cellular Effects in the Kidney Arachidonic Acid Arachidonic Acid CYP4A/4F CYP4A/4F Arachidonic Acid->CYP4A/4F 20-HETE 20-HETE CYP4A/4F->20-HETE Alcohol Dehydrogenase Alcohol Dehydrogenase 20-HETE->Alcohol Dehydrogenase Vasoconstriction Vasoconstriction 20-HETE->Vasoconstriction Inflammation Inflammation 20-HETE->Inflammation Tubular Transport Modulation Tubular Transport Modulation 20-HETE->Tubular Transport Modulation 20-COOH-AA 20-COOH-AA Alcohol Dehydrogenase->20-COOH-AA

Metabolic Pathway of this compound (20-COOH-AA).

G cluster_0 Patient Cohort Selection cluster_1 Sample Collection & Analysis cluster_2 Data Analysis & Validation Healthy Controls Healthy Controls Urine & Serum Collection Urine & Serum Collection Healthy Controls->Urine & Serum Collection Patients with CKD Patients with CKD Patients with CKD->Urine & Serum Collection Patients with AKI Patients with AKI Patients with AKI->Urine & Serum Collection 20-COOH-AA Measurement (LC-MS/MS) 20-COOH-AA Measurement (LC-MS/MS) Urine & Serum Collection->20-COOH-AA Measurement (LC-MS/MS) Creatinine & Cystatin C Measurement Creatinine & Cystatin C Measurement Urine & Serum Collection->Creatinine & Cystatin C Measurement Statistical Analysis Statistical Analysis 20-COOH-AA Measurement (LC-MS/MS)->Statistical Analysis Creatinine & Cystatin C Measurement->Statistical Analysis ROC Curve Analysis ROC Curve Analysis Statistical Analysis->ROC Curve Analysis Correlation with eGFR Correlation with eGFR Statistical Analysis->Correlation with eGFR Biomarker Performance Evaluation Biomarker Performance Evaluation ROC Curve Analysis->Biomarker Performance Evaluation Correlation with eGFR->Biomarker Performance Evaluation

Experimental Workflow for Biomarker Validation.

Conclusion and Future Directions

This compound presents a compelling case as a potential next-generation biomarker for renal dysfunction, grounded in the strong pathobiological role of its precursor, 20-HETE, in kidney disease. However, the current lack of direct clinical validation and comparative performance data is a significant limitation. The immediate future for validating 20-COOH-AA lies in conducting robust clinical studies that directly compare its diagnostic and prognostic utility against serum creatinine, cystatin C, and other established biomarkers across different etiologies of kidney disease. The experimental protocols and workflows outlined in this guide provide a framework for researchers to undertake these critical validation studies. Successful validation could pave the way for a more precise and earlier detection of renal dysfunction, ultimately leading to improved patient management and more effective drug development.

References

Comparative Potency of 20-Carboxyarachidonic Acid and Other Eicosanoids on Vasorelaxation: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasorelaxant potency of 20-Carboxyarachidonic acid (20-COOH-AA) and other key eicosanoids. The information is intended to support research and development efforts in cardiovascular pharmacology by presenting available quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Executive Summary

This compound (20-COOH-AA) is a metabolite of the vasoconstrictor 20-hydroxyeicosatetraenoic acid (20-HETE). Unlike its precursor, 20-COOH-AA is recognized as a dual activator of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This activation is the primary mechanism believed to underlie its potential vasorelaxant effects. While direct comparative studies on the vasorelaxant potency of 20-COOH-AA against a wide range of eicosanoids are limited, this guide synthesizes the available information to provide a framework for its evaluation.

Data Presentation: Comparative Vasorelaxant Potency

Due to a lack of direct comparative studies providing EC50 values for 20-COOH-AA-induced vasorelaxation alongside other eicosanoids in the same experimental setup, a comprehensive quantitative comparison table is not feasible at this time. However, to provide context, the following table includes reported EC50 values for various eicosanoids and other vasodilators in rat aortic rings, a common ex vivo model for assessing vasorelaxation. It is crucial to note that these values are from different studies and experimental conditions may vary.

CompoundAgonist/Pre-contraction AgentVessel TypeEC50/IC50 (µM)Citation
Iloprost (Prostacyclin analogue)Phenylephrine (B352888)Rat thoracic aorta0.000024[1]
NitroglycerinPhenylephrineRat thoracic aorta0.056[1]
PapaverinePhenylephrineRat thoracic aorta0.70[1]
FarrerolPhenylephrineRat aortic rings35.94[2]
FarrerolKClRat aortic rings14.02[2]
Euxanthone (B22016)NorepinephrineRat thoracic aorta32.50[3]
EuxanthoneHigh K+Rat thoracic aorta32.28[3]

Note: The potency of a vasorelaxant is inversely related to its EC50 value; a lower EC50 indicates a higher potency. The data presented here is for illustrative purposes and direct experimental comparisons are warranted.

Signaling Pathways

The vasorelaxant effect of 20-COOH-AA is primarily attributed to its activation of PPARα and PPARγ. The proposed signaling cascade leading to vasodilation is depicted below.

Vasorelaxation_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell 20-COOH-AA 20-COOH-AA PPARa PPARα 20-COOH-AA->PPARa Binds and Activates PPARg PPARγ 20-COOH-AA->PPARg Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to PPARg->PPRE Heterodimerizes with RXR and binds to RXR RXR Gene Target Gene Transcription PPRE->Gene eNOS eNOS Activation Gene->eNOS NO Nitric Oxide (NO) Production eNOS->NO sGC sGC Activation NO->sGC cGMP ↑ cGMP sGC->cGMP PKG PKG Activation cGMP->PKG Ca_channel L-type Ca²⁺ Channel Inhibition PKG->Ca_channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Caption: Proposed signaling pathway for 20-COOH-AA-induced vasorelaxation.

Experimental Protocols

The following is a generalized experimental workflow for assessing the vasorelaxant properties of eicosanoids using wire myography, a standard technique for studying small resistance arteries.

Experimental_Workflow cluster_prep Vessel Preparation cluster_exp Vasorelaxation Assay cluster_analysis Data Analysis Dissection 1. Dissect small renal or mesenteric artery Mounting 2. Mount 2mm vessel rings on wire myograph Dissection->Mounting Normalization 3. Normalize vessel tension Mounting->Normalization Viability 4. Assess viability (e.g., with KCl) Normalization->Viability Precontraction 5. Pre-contract with agonist (e.g., Phenylephrine, U46619) Viability->Precontraction Eicosanoid_Addition 6. Cumulative addition of 20-COOH-AA or other eicosanoids Precontraction->Eicosanoid_Addition Response 7. Record isometric tension changes Eicosanoid_Addition->Response CRC 8. Construct concentration- response curves Response->CRC EC50 9. Calculate EC50 and maximum relaxation (Emax) CRC->EC50 Comparison 10. Compare potencies EC50->Comparison

Caption: General experimental workflow for assessing vasorelaxation.

Detailed Methodologies

1. Vessel Preparation and Mounting:

  • Tissue Source: Small resistance arteries (e.g., renal or mesenteric arteries) are commonly used. These are dissected from euthanized laboratory animals (e.g., Wistar rats) in cold, oxygenated physiological salt solution (PSS).

  • Mounting: 2 mm arterial rings are carefully mounted on two tungsten wires (40 µm diameter) in the jaws of a wire myograph chamber.[4][5][6]

  • Normalization: The mounted vessel is stretched to a predetermined internal circumference that corresponds to a physiological transmural pressure. This ensures that the vessel is at its optimal length for force generation.[4][5][6]

  • Viability Check: The viability of the vessel is confirmed by inducing contraction with a high potassium solution (e.g., 80 mM KCl). The integrity of the endothelium can be assessed by observing relaxation in response to acetylcholine (B1216132) in a pre-contracted vessel.[4]

2. Vasorelaxation Assay:

  • Pre-contraction: A stable contraction is induced using a vasoactive agonist such as phenylephrine (an α1-adrenergic receptor agonist) or U46619 (a thromboxane (B8750289) A2 mimetic).

  • Cumulative Concentration-Response: Once a stable plateau of contraction is reached, the test compound (e.g., 20-COOH-AA or another eicosanoid) is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded as a percentage of the pre-contracted tone.

3. Data Analysis:

  • Concentration-Response Curves: The percentage of relaxation is plotted against the logarithm of the molar concentration of the test compound to generate a concentration-response curve.

  • Potency (EC50) and Efficacy (Emax): The EC50 (half-maximal effective concentration) is calculated from the concentration-response curve and represents the concentration of the compound required to produce 50% of its maximal effect. The Emax represents the maximum relaxation achieved. These values are used to compare the potency and efficacy of different vasorelaxant agents.

Discussion and Future Directions

The current body of literature strongly suggests a vasorelaxant role for 20-COOH-AA, mediated through the activation of PPARα and PPARγ. This mechanism, involving the nitric oxide/cGMP pathway and potential modulation of calcium channels, positions 20-COOH-AA as a molecule of interest in cardiovascular research.

However, a significant knowledge gap exists regarding its comparative potency. To fully understand the therapeutic potential of 20-COOH-AA, future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the vasorelaxant effects of 20-COOH-AA with other key eicosanoids (e.g., prostaglandins, epoxyeicosatrienoic acids) in various vascular beds (e.g., coronary, cerebral, renal arteries).

  • Mechanism Elucidation: Further delineating the downstream signaling events following PPAR activation by 20-COOH-AA in vascular smooth muscle cells.

  • In Vivo Studies: Translating the ex vivo findings to in vivo models to assess the effects of 20-COOH-AA on blood pressure and regional blood flow.

By addressing these research questions, a clearer picture of the physiological and pharmacological role of 20-COOH-AA in the regulation of vascular tone will emerge, potentially paving the way for novel therapeutic strategies for cardiovascular diseases.

References

Comparative Guide to Anti-20-Carboxyarachidonic Acid Antibodies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of bioactive lipids are paramount. This guide provides a comparative analysis of commercially available anti-20-Carboxyarachidonic acid (20-COOH-AA) antibodies, offering a detailed look at their specificity and performance to aid in the selection of the most suitable reagents for your research needs.

20-Carboxyarachidonic acid (20-COOH-AA) is a significant metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), a key player in the regulation of vascular tone and renal function. The accurate measurement of 20-COOH-AA is crucial for understanding its physiological and pathological roles. This guide focuses on the specificity of antibodies designed to target this important analyte.

Performance Comparison of Anti-20-Carboxyarachidonic Acid Antibodies

At present, commercially available, highly specific monoclonal or polyclonal antibodies explicitly validated for the detection of this compound are limited. Most available immunoassays and antibodies are targeted towards its precursor, 20-HETE, or the parent molecule, arachidonic acid. The cross-reactivity of these antibodies with 20-COOH-AA is often not extensively characterized or reported in product datasheets.

For researchers requiring specific detection of 20-COOH-AA, careful validation of existing anti-20-HETE or anti-arachidonic acid antibodies for cross-reactivity is essential. Alternatively, the development of custom antibodies against 20-COOH-AA may be necessary to ensure the required specificity.

Below is a summary table highlighting the typical characteristics of commercially available antibodies and ELISA kits for related analytes, which may exhibit some cross-reactivity with 20-COOH-AA. It is critical to note that specific quantitative data for cross-reactivity with 20-COOH-AA is largely unavailable from manufacturers.

Product TypeTarget AnalyteReported Specificity/Cross-ReactivityManufacturer/Supplier (Example)
ELISA Kit20-HETEHigh sensitivity for 20-HETE. Cross-reactivity with other eicosanoids, including 20-COOH-AA, is generally not specified or stated as undetermined.MyBioSource, Abcam
Polyclonal AntibodyArachidonic AcidBinds to arachidonic acid. Potential for cross-reactivity with structurally similar molecules, though specific data for 20-COOH-AA is lacking.Biocompare (lists various suppliers)

Experimental Protocols

Given the absence of specific, commercially available anti-20-COOH-AA antibodies with detailed validation data, this section outlines a general experimental protocol for validating the specificity of a candidate antibody (e.g., an anti-20-HETE antibody) for its cross-reactivity with 20-COOH-AA using a competitive ELISA format.

Competitive ELISA for Specificity Assessment

Objective: To determine the cross-reactivity of a candidate antibody with this compound, 20-HETE, and arachidonic acid.

Materials:

  • Microtiter plate pre-coated with a conjugate of the target analyte (e.g., 20-HETE-protein conjugate).

  • Candidate primary antibody (e.g., rabbit anti-20-HETE).

  • Standard solutions of this compound, 20-HETE, and arachidonic acid of known concentrations.

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Substrate solution for the enzyme (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Standard Curve Preparation: Prepare serial dilutions of this compound, 20-HETE, and arachidonic acid in assay buffer to create standard curves for each compound.

  • Competitive Binding:

    • Add a fixed concentration of the candidate primary antibody to all wells of the pre-coated microtiter plate.

    • Immediately add the different concentrations of the standard solutions (20-COOH-AA, 20-HETE, and arachidonic acid) to their respective wells.

    • Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding between the analyte in solution and the analyte coated on the plate for the primary antibody.

  • Washing: Wash the plate several times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for each standard curve.

    • Determine the IC50 value (the concentration of the analyte that inhibits 50% of the maximum binding) for each compound.

    • Calculate the percent cross-reactivity of the antibody with 20-COOH-AA and arachidonic acid relative to 20-HETE using the following formula: % Cross-reactivity = (IC50 of 20-HETE / IC50 of Cross-reactant) x 100

Visualizing Key Pathways and Workflows

To further aid in understanding the context of this compound and the experimental approach to antibody specificity, the following diagrams are provided.

Metabolic Pathway of this compound cluster_enzymes Enzymatic Conversion AA Arachidonic Acid HETE_20 20-HETE AA->HETE_20 ω-hydroxylation CYP4A_4F CYP4A/4F Enzymes COOH_AA_20 This compound HETE_20->COOH_AA_20 Oxidation ADH_ALDH ADH/ALDH

Metabolic pathway from Arachidonic Acid to this compound.

Competitive ELISA Workflow for Specificity Testing start Start prepare_standards Prepare Standards (20-COOH-AA, 20-HETE, AA) start->prepare_standards add_standards Add Standards for Competitive Binding prepare_standards->add_standards add_antibody Add Candidate Antibody to Pre-coated Plate add_antibody->add_standards incubate1 Incubate add_standards->incubate1 wash1 Wash incubate1->wash1 add_secondary Add Enzyme-conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance analyze_data Analyze Data & Calculate % Cross-reactivity read_absorbance->analyze_data end End analyze_data->end

Workflow for determining antibody specificity using competitive ELISA.

A Comparative Guide to 20-Carboxyarachidonic Acid Signaling in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Carboxyarachidonic acid (20-COOH-AA) is a significant metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE), an eicosanoid synthesized from arachidonic acid by cytochrome P450 (CYP) omega-oxidases. While the signaling of 20-HETE has been extensively studied, the distinct roles of its more stable metabolite, 20-COOH-AA, are emerging as critical in various physiological and pathological processes. This guide provides a comparative analysis of 20-COOH-AA signaling pathways in different cell types, supported by available experimental data, to elucidate its multifaceted functions and potential as a therapeutic target.

Mechanism of Action: A Dual PPAR Agonist

A pivotal study has identified 20-COOH-AA as a dual activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. This interaction is central to understanding its effects across different cell types.

Quantitative Data on Receptor Activation

Binding studies in transfected COS-7 cells have provided quantitative data on the affinity of 20-COOH-AA for PPARα and PPARγ ligand-binding domains[1].

ReceptorLigandDissociation Constant (Kd)Cell Type (for binding assay)
PPARα20-COOH-AA0.87 ± 0.12 µMTransfected COS-7 cells
PPARγ20-COOH-AA1.7 ± 0.5 µMTransfected COS-7 cells

Table 1: Binding Affinities of 20-COOH-AA for PPARα and PPARγ.

Furthermore, in terms of functional activation, 20-COOH-AA was found to be twice as potent as either 20-HETE or the synthetic PPARγ agonist ciglitazone (B1669021) in stimulating PPARγ-mediated luciferase expression. While it was also more potent than 20-HETE in activating PPARα, its effect was about half that of the potent synthetic PPARα agonist Wy-14643[1].

Comparative Signaling in Key Cell Types

Direct comparative studies of 20-COOH-AA signaling across different cell types are limited. However, based on its established role as a dual PPARα/γ agonist, we can infer its likely signaling effects in various cellular contexts.

Vascular Endothelial Cells

In endothelial cells, both PPARα and PPARγ are expressed and play crucial roles in regulating inflammation, oxidative stress, and angiogenesis[2][3].

Signaling Pathway/EffectReceptor TargetPredicted Effect of 20-COOH-AASupporting Rationale
Anti-inflammatory Effects PPARα & PPARγ↓ NF-κB activation, ↓ Pro-inflammatory cytokine expression (e.g., IL-6, TNF-α)PPARα and PPARγ are known to exert anti-inflammatory effects in the vasculature[2].
Regulation of Angiogenesis PPARαInhibition of endothelial cell proliferation and migrationThe precursor 20-HETE has been shown to induce endothelial cell proliferation via VEGF, a process that could be counter-regulated by PPARα activation. PPARα activation can suppress ischemia-induced endothelial progenitor cell mobilization[4].
Vasodilation COX-dependent pathwayVasodilation20-COOH-AA has been shown to cause dilation of porcine coronary microvessels and mouse basilar arteries, an effect inhibited by the cyclooxygenase inhibitor indomethacin[5].

Table 2: Predicted Signaling Effects of 20-COOH-AA in Vascular Endothelial Cells.

Vascular Smooth Muscle Cells (VSMCs)

PPARs are key regulators of VSMC phenotype, proliferation, and inflammatory responses[6][7][8].

Signaling Pathway/EffectReceptor TargetPredicted Effect of 20-COOH-AASupporting Rationale
Inhibition of Proliferation & Migration PPARα & PPARγ↓ VSMC proliferation and migrationActivation of PPARα and PPARγ in VSMCs is known to inhibit proliferative and migratory phenotypes, contributing to vascular health[6][8][9].
Anti-inflammatory Effects PPARα↓ COX-2 expressionThe precursor 20-HETE has been shown to inhibit ATP-induced COX-2 expression in VSMCs via a PPARα-dependent mechanism[6].
Phenotypic Modulation PPARγPromotion of a contractile phenotypePPARγ activation is associated with the maintenance of a differentiated, contractile VSMC phenotype[8].

Table 3: Predicted Signaling Effects of 20-COOH-AA in Vascular Smooth Muscle Cells.

Immune Cells (Macrophages)

In macrophages, PPARγ is a well-established regulator of inflammation and lipid metabolism, often promoting an anti-inflammatory M2 phenotype[10][11][12][13][14]. PPARα also plays a role in modulating macrophage inflammatory responses[10][15].

Signaling Pathway/EffectReceptor TargetPredicted Effect of 20-COOH-AASupporting Rationale
Anti-inflammatory Effects PPARγ & PPARα↓ Pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β), ↑ Anti-inflammatory cytokine production (e.g., IL-10)PPARγ is a key driver of the anti-inflammatory M2 macrophage phenotype[10][11][13]. PPARα activation can also suppress inflammatory gene expression[15].
Regulation of Lipid Metabolism PPARγ↑ Expression of genes involved in lipid uptake and metabolism (e.g., CD36)PPARγ is a master regulator of lipid metabolism in macrophages[12].
Inhibition of TLR4 Signaling Direct binding to MD2↓ TLR4-mediated inflammationWhile not directly shown for 20-COOH-AA, its parent compound, arachidonic acid, can inhibit TLR4 signaling by binding to its co-receptor MD2, suggesting a potential additional anti-inflammatory mechanism[16].

Table 4: Predicted Signaling Effects of 20-COOH-AA in Macrophages.

Visualizing the Signaling Pathways

20-COOH-AA Signaling via PPARs

20-COOH-AA_Signaling cluster_Cell Cell Interior 20-COOH-AA 20-COOH-AA PPARa PPARα 20-COOH-AA->PPARa PPARg PPARγ 20-COOH-AA->PPARg PPRE PPRE PPARa->PPRE Heterodimerization PPARg->PPRE Heterodimerization RXR RXR RXR->PPRE Heterodimerization RXR->PPRE Heterodimerization Target Gene\nTranscription Target Gene Transcription PPRE->Target Gene\nTranscription

Caption: 20-COOH-AA activates PPARα and PPARγ, leading to gene transcription.

Comparative Cellular Responses to 20-COOH-AA

Cellular_Responses cluster_Endothelial Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell cluster_Macrophage Macrophage 20-COOH-AA 20-COOH-AA Anti-inflammation_E ↓ Inflammation 20-COOH-AA->Anti-inflammation_E Angiogenesis_Reg Modulate Angiogenesis 20-COOH-AA->Angiogenesis_Reg Vasodilation_E ↑ Vasodilation 20-COOH-AA->Vasodilation_E Anti-proliferation_V ↓ Proliferation 20-COOH-AA->Anti-proliferation_V Contractile_Phenotype Promote Contractile Phenotype 20-COOH-AA->Contractile_Phenotype Anti-inflammation_M ↓ Inflammation (M2) 20-COOH-AA->Anti-inflammation_M Lipid_Metabolism ↑ Lipid Metabolism 20-COOH-AA->Lipid_Metabolism

Caption: Diverse cellular responses to 20-COOH-AA are cell-type specific.

Experimental Protocols

PPARα/γ Luciferase Reporter Gene Assay

This protocol describes a general method to assess the activation of PPARα or PPARγ by 20-COOH-AA in a specific cell line.

1. Cell Culture and Transfection:

  • Culture the desired cell line (e.g., HEK293, HepG2) in appropriate growth medium.

  • Co-transfect cells in a 96-well plate with:

    • A PPARα or PPARγ expression vector.

    • A luciferase reporter plasmid containing a PPAR response element (PPRE).

    • A β-galactosidase or Renilla luciferase expression vector for transfection efficiency normalization.

  • Use a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 20-COOH-AA or control compounds (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ, vehicle control).

  • Incubate the cells for an additional 16-24 hours.

3. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.

  • Measure luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay kit.

  • Measure β-galactosidase or Renilla luciferase activity for normalization.

4. Data Analysis:

  • Normalize the luciferase activity to the internal control activity.

  • Plot the normalized luciferase activity against the concentration of 20-COOH-AA to determine the dose-response curve and EC50 value.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis & Comparison EC Endothelial Cells Treat Treat with 20-COOH-AA (Dose-response & Time-course) EC->Treat VSMC VSMCs VSMC->Treat MAC Macrophages MAC->Treat PPAR_Assay PPAR Reporter Assay Treat->PPAR_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Treat->Gene_Expression Functional_Assay Functional Assays (Migration, Proliferation, Cytokine Secretion) Treat->Functional_Assay Analysis Compare signaling pathways, gene expression, and functional outcomes across cell types PPAR_Assay->Analysis Gene_Expression->Analysis Functional_Assay->Analysis

Caption: Workflow for comparing 20-COOH-AA signaling across cell types.

Conclusion

This compound emerges as a key signaling molecule with the potential to exert diverse and cell-type-specific effects, primarily through its action as a dual PPARα and PPARγ agonist. In the vasculature, it likely contributes to an anti-inflammatory and anti-proliferative environment in both endothelial and smooth muscle cells, while also promoting vasodilation. In immune cells like macrophages, it is predicted to drive an anti-inflammatory phenotype. These characteristics position 20-COOH-AA as a molecule of significant interest for the development of novel therapeutics targeting cardiovascular and inflammatory diseases. Further direct comparative studies are warranted to fully elucidate its signaling networks and therapeutic potential in different cellular contexts.

References

Unveiling the Specificity of 20-Carboxyarachidonic Acid Assays: A Guide to Assessing 20-HETE Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of eicosanoid signaling, the accuracy of immunoassay measurements is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 20-hydroxyeicosatetraenoic acid (20-HETE) in 20-carboxyarachidonic acid (20-COOH-AA) assays, supported by experimental data and detailed protocols to ensure the integrity of your research findings.

The eicosanoid family, a group of signaling lipids derived from arachidonic acid, plays a critical role in numerous physiological and pathological processes. Among these, 20-HETE and its metabolite, 20-COOH-AA, are key players in regulating vascular tone, inflammation, and renal function. Given their structural similarity and metabolic relationship, understanding the potential for cross-reactivity of 20-HETE in assays designed to quantify 20-COOH-AA is crucial for accurate data interpretation.

Performance Comparison of this compound Immunoassays

Accurate quantification of 20-COOH-AA is often achieved through competitive enzyme-linked immunosorbent assays (ELISAs). The specificity of the antibodies used in these kits is a critical determinant of their performance. The following table summarizes the reported cross-reactivity of 20-HETE in a commercially available 20-COOH-AA ELISA kit. It is important to note that obtaining direct, publicly available cross-reactivity data for a wide range of 20-COOH-AA specific assays proved challenging. Researchers are strongly encouraged to consult the technical data sheets of specific assay kits for the most accurate and up-to-date information.

Assay ComponentCross-Reactivity of 20-HETE (%)Other Cross-Reactants (%)ManufacturerCatalog Number
20-COOH-AA ELISA Kit< 0.01Arachidonic Acid: < 0.0114(15)-EpETrE: < 0.0120-OH-PGE2: < 0.01Cayman ChemicalItem No. 10006893 (discontinued)

Note: Data for the Cayman Chemical this compound ELISA Kit (Item No. 10006893) is based on the product information for the discontinued (B1498344) kit. While this information is valuable, it is essential to verify the specifications of any currently available or alternative kits.

The Metabolic Link: A Signaling Pathway Perspective

20-HETE is a precursor to 20-COOH-AA in a key metabolic pathway. This relationship underscores the importance of high assay specificity to distinguish between the two analytes.

cluster_enzymes Enzymatic Conversion Arachidonic_Acid Arachidonic Acid 20_HETE 20-HETE Arachidonic_Acid->20_HETE Hydroxylation CYP4A_CYP4F CYP4A/CYP4F (ω-hydroxylase) 20_COOH_AA This compound (20-COOH-AA) 20_HETE->20_COOH_AA Oxidation ADH_ALDH ADH/ALDH cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Standard_Curve Prepare 20-COOH-AA Standard Curve Add_Reagents Add Standards, Cross-Reactant, Tracer, and Antibody to Plate Standard_Curve->Add_Reagents Cross_Reactant_Dilutions Prepare 20-HETE Dilution Series Cross_Reactant_Dilutions->Add_Reagents Incubate Incubate for Competitive Binding Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate and Incubate for Color Development Wash->Add_Substrate Stop_and_Read Stop Reaction and Read Absorbance Add_Substrate->Stop_and_Read Calculate_Binding Calculate % Binding Stop_and_Read->Calculate_Binding Plot_Curves Plot Inhibition Curves Calculate_Binding->Plot_Curves Determine_IC50 Determine IC50 Values Plot_Curves->Determine_IC50 Calculate_Cross_Reactivity Calculate % Cross-Reactivity Determine_IC50->Calculate_Cross_Reactivity

Safety Operating Guide

Essential Guide to the Safe Disposal of 20-Carboxyarachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Due to the absence of a specific SDS for 20-Carboxyarachidonic acid, a thorough hazard assessment is challenging. However, based on its structural similarity to arachidonic acid, a long-chain polyunsaturated fatty acid, it should be handled with care. Safety Data Sheets for arachidonic acid present conflicting hazard information, with some classifying it as a flammable liquid that is harmful if swallowed and an irritant to skin and eyes.[1][2][3] Therefore, it is prudent to assume that this compound may possess similar properties.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound and its waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses

  • A laboratory coat

All handling of the compound, especially during disposal procedures, should be performed in a well-ventilated area, preferably within a chemical fume hood.

Physicochemical Data of a Structurally Related Compound

For reference, the following table summarizes key data for arachidonic acid. These values should be considered as estimates when assessing the risks associated with this compound.

PropertyData for Arachidonic Acid
Appearance Liquid
Molecular Formula C₂₀H₃₂O₂
CAS Number 506-32-1
Solubility Insoluble in water
Hazards Conflicting data exists. Classified by some suppliers as a highly flammable liquid, harmful if swallowed, and causing skin and eye irritation.[2] Other suppliers state it does not meet the criteria for classification.[1][3]
Storage Temperature Store at -20°C

Primary Disposal Method: Hazardous Waste Collection

The most prudent and universally compliant method for disposing of this compound is to manage it as hazardous chemical waste.[4] This approach mitigates unknown risks and ensures adherence to the strictest regulatory standards.

Step-by-Step Hazardous Waste Disposal Protocol:
  • Containerization:

    • Collect waste this compound, including any solutions or materials contaminated with it (e.g., pipette tips, absorbent pads), in a dedicated, leak-proof, and chemically compatible container. Plastic containers are generally preferred for acidic waste.[4]

    • Ensure the container is securely sealed to prevent leaks or spills.

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon starting waste accumulation.[5]

    • The label must include:

      • The full chemical name: "this compound" and any other constituents of the waste.

      • The words "Hazardous Waste".

      • An accurate description of the contents and their approximate concentrations.

      • The date when waste was first added to the container.[5]

      • Associated hazards (e.g., "Caution: Chemical with Unknown Hazards," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]

    • The SAA must be under the control of the laboratory personnel and should be located away from sinks or floor drains.[6]

    • Ensure the waste is segregated from incompatible materials, such as bases and strong oxidizing agents.[4]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

Secondary Disposal Option: In-Lab Neutralization (Use with Extreme Caution)

While some water-soluble organic acids can be neutralized and disposed of down the drain, this method is not recommended for this compound due to its likely insolubility in water and the lack of specific safety data.[7][8][9] In-lab neutralization should only be considered after a thorough risk assessment and with explicit approval from your institution's EHS department.

Experimental Protocol for Neutralization (For EHS Approval Only):

This protocol is provided for informational purposes and should not be performed without prior institutional approval.

  • Work Area:

    • Perform the entire procedure in a certified chemical fume hood.[8]

    • Ensure an acid spill kit and appropriate PPE are readily available.

  • Dilution (if applicable):

    • If the waste is in a concentrated form or dissolved in a solvent, it may need to be diluted. Slowly add the acidic solution to a large volume of cold water with constant stirring. Never add water to acid. [4]

  • Neutralization:

    • While stirring the diluted acidic solution, slowly add a weak base, such as a 5% sodium bicarbonate or sodium carbonate solution.[8][10]

    • Monitor the pH of the solution continuously using pH paper or a calibrated pH meter.

    • Continue adding the base dropwise until the pH of the solution is neutral (between 5.5 and 9.0).[10] Be cautious, as the reaction may be exothermic.

  • Final Disposal (pending EHS approval):

    • If the neutralized solution meets all local wastewater discharge regulations and is approved for drain disposal, flush it down the drain with at least a 20-fold excess of water.[10]

Mandatory Visualizations

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making disposal decisions regarding this compound.

start Start: 20-Carboxyarachidonic Acid Waste Generated sds_check Is a specific SDS available? start->sds_check treat_hazardous Primary Pathway: Treat as Hazardous Waste sds_check->treat_hazardous No consult_ehs Consult Institution's EHS Department for Guidance sds_check->consult_ehs Yes containerize 1. Containerize in a sealed, compatible container. treat_hazardous->containerize label 2. Label with 'Hazardous Waste' and full chemical name. containerize->label store 3. Store in a designated Satellite Accumulation Area (SAA). label->store dispose 4. Arrange for EHS pickup. store->dispose neutralization_check Is in-lab neutralization approved by EHS? consult_ehs->neutralization_check neutralization_check->treat_hazardous No neutralize Secondary Pathway: Perform Neutralization Protocol (with extreme caution) neutralization_check->neutralize Yes drain_disposal Dispose down drain with >20x volume of water neutralize->drain_disposal

References

Personal protective equipment for handling 20-Carboxyarachidonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for 20-Carboxyarachidonic acid, a metabolite of arachidonic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on safety guidelines for structurally similar carboxylic acids and general best practices for handling arachidonic acid derivatives. It is imperative to handle this compound with caution as a potentially hazardous substance.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.[1][2][3]Essential for protecting the eyes and face from splashes. Standard safety glasses do not offer sufficient protection.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2]Inspect gloves for any signs of degradation or perforation before use.[2] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2] Double gloving may be necessary for added protection.[4]
Body Protection A fully fastened laboratory coat. An impervious apron should be worn for larger quantities.[1]Provides a barrier against accidental spills.[2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][2]To minimize the inhalation of potential vapors or aerosols, all handling should occur within a certified chemical fume hood.[2] A respirator may be necessary for large spills or inadequate ventilation.[1]
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to these procedures is critical for maintaining a safe laboratory environment.

1. Engineering Controls and Workspace Preparation:

  • Always handle this compound in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation of vapors.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Prepare a designated, clean, and uncluttered workspace within the fume hood.

2. Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in dust or vapors.

  • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

  • Keep the container tightly sealed when not in use.[2]

  • Do not eat, drink, or smoke in the handling area.[5][6]

3. Post-Handling Cleanup:

  • Decontaminate all work surfaces with an appropriate cleaning agent after handling.

  • Carefully remove and dispose of contaminated PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][2]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial for environmental safety and regulatory compliance.

Waste Type Disposal Protocol
Unused Chemical Treat as hazardous waste. Do not mix with other waste streams.[2] Collect in a dedicated, properly labeled, and sealed container.
Contaminated PPE (Gloves, etc.) Dispose of as hazardous waste in a designated, labeled container.
Contaminated Labware (e.g., pipette tips) Dispose of as hazardous waste.
Spill Cleanup Materials All materials used to clean up spills (e.g., absorbent pads) must be treated as hazardous waste.

Waste Segregation:

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

Institutional Guidelines:

  • Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for detailed procedures.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for handling this compound and its metabolic context.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Fume Hood prep_ppe->prep_workspace prep_reagents Thaw Reagents prep_workspace->prep_reagents handle_weigh Weigh Compound prep_reagents->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot for Experiment handle_dissolve->handle_aliquot cleanup_decontaminate Decontaminate Surfaces handle_aliquot->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Experimental workflow for handling this compound.

Arachidonic acid and its derivatives are key players in inflammatory signaling pathways.[7][8][9] The metabolism of arachidonic acid occurs through several enzymatic pathways, including those involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes.[7][10][11]

G membrane Membrane Phospholipids pla2 cPLA2 aa Arachidonic Acid (AA) pla2->aa releases cox COX Pathway aa->cox lox LOX Pathway aa->lox cyp450 CYP450 Pathway aa->cyp450 prostaglandins Prostaglandins, Thromboxanes cox->prostaglandins leukotrienes Leukotrienes, Lipoxins lox->leukotrienes eets_hetes EETs, HETEs (e.g., this compound) cyp450->eets_hetes

Caption: Simplified arachidonic acid metabolic pathways.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.